molecular formula C10H14N2O B2476258 4-(Pyridin-3-yl)piperidin-4-ol CAS No. 50461-59-1

4-(Pyridin-3-yl)piperidin-4-ol

Cat. No.: B2476258
CAS No.: 50461-59-1
M. Wt: 178.235
InChI Key: VVJAZRLYMFLGML-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)piperidin-4-ol is a high-value chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring substituted with a hydroxyl group and a pyridinyl moiety, a structural motif frequently found in molecules active in the central nervous system. It serves as a critical synthetic intermediate for the development of novel therapeutics. A prominent application of this scaffold is its use in the synthesis of Cenobamate (source) , an FDA-approved medication for the treatment of partial-onset seizures. Its research value extends to the exploration of compounds that interact with various neuroreceptors. The structure is particularly relevant in the design of ligands for serotonin receptors, such as the 5-HT1A receptor (source) , which is a target for treating anxiety, depression, and related neurological disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9/h1-2,5,8,11,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJAZRLYMFLGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Pyridin-3-yl)piperidin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Pyridin-3-yl)piperidin-4-ol: Structure, Properties, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its molecular architecture, featuring a piperidine ring substituted at the 4-position with both a hydroxyl group and a pyridin-3-yl moiety, makes it a valuable scaffold and synthetic intermediate. This structure combines the saturated, flexible piperidine core, a common feature in many biologically active molecules, with the aromatic, electron-deficient pyridine ring. The tertiary alcohol adds a crucial hydrogen-bonding functional group, influencing both its physicochemical properties and its potential interactions with biological targets. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and applications for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its precise molecular structure.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
CAS Number Not explicitly assigned; related isomers are documented.

The structure of this compound features a piperidine ring in a chair conformation to minimize steric strain. The substituents at the C4 position—the hydroxyl group and the pyridin-3-yl group—can exist in either axial or equatorial positions, though the bulkier pyridine group would preferentially occupy the equatorial position. The presence of two basic nitrogen atoms (one in the piperidine ring and one in the pyridine ring) and a hydroxyl group dictates its chemical reactivity and physical properties.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific isomer is sparse, properties can be predicted or inferred from closely related analogs like 4-(Pyridin-4-yl)piperidin-4-ol.[1]

Table 2: Estimated Physicochemical Properties

PropertyValue / DescriptionSignificance
Boiling Point ~345 °C at 760 mmHg[1]Indicates low volatility and strong intermolecular forces (hydrogen bonding).
Melting Point Solid at room temperature.Crystalline nature due to polar functional groups and rigid structure.
Solubility Soluble in water and polar organic solvents like methanol and DMSO.[2]The hydroxyl and nitrogen groups facilitate hydrogen bonding with polar solvents.
pKa Two pKa values are expected: ~8-9 for the piperidine nitrogen and ~3-4 for the pyridine nitrogen.The piperidine nitrogen is significantly more basic than the pyridine nitrogen. This allows for selective salt formation.
LogP ~0.98[1]A low LogP value suggests a good balance of hydrophilicity and lipophilicity, a desirable trait for drug candidates.

Synthesis and Reactivity

General Synthetic Approach

A common and effective method for synthesizing 4-aryl-4-hydroxypiperidines is through the addition of an organometallic reagent to a protected 4-piperidone precursor. For this compound, this involves the reaction of an N-protected 4-piperidone with a 3-pyridyl organometallic species, such as a Grignard or organolithium reagent. The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the acidic N-H proton and is typically removed in the final step.[3][4]

G start N-Boc-4-Piperidone intermediate N-Boc-4-(pyridin-3-yl)piperidin-4-ol start->intermediate Grignard or Organolithium Addition reagent 3-Bromopyridine + n-BuLi or Mg (Organometallic Reagent Formation) reagent->intermediate product This compound intermediate->product Boc Removal deprotection Acidic Deprotection (e.g., HCl in Dioxane) deprotection->product

Figure 2: General synthesis workflow.
Representative Experimental Protocol

Step 1: Formation of the 3-Pyridyl Organometallic Reagent

  • To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of 3-lithiopyridine.

Step 2: Addition to N-Boc-4-Piperidone

  • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF under an inert atmosphere.

  • Slowly add the freshly prepared 3-lithiopyridine solution to the piperidone solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Purification of the Intermediate

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (N-Boc-4-(pyridin-3-yl)piperidin-4-ol) by column chromatography.

Step 4: Deprotection

  • Dissolve the purified intermediate in a suitable solvent like dioxane or methanol.

  • Add a strong acid, such as hydrochloric acid (as a solution in dioxane) or trifluoroacetic acid.[3]

  • Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure. The final product is often isolated as its hydrochloride salt, which can be neutralized if the free base is required.

Chemical Reactivity
  • Piperidine Nitrogen (Secondary Amine): This nitrogen is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and reductive amination. This site provides a key handle for molecular diversification.

  • Hydroxyl Group (Tertiary Alcohol): The -OH group can participate in hydrogen bonding. It can be a site for esterification or etherification, although reactions may be sterically hindered.

  • Pyridine Nitrogen: This nitrogen is basic and can be protonated to form salts or quaternized with alkylating agents. Its electron-withdrawing nature influences the aromatic ring's reactivity.

Structural Analysis and Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

Table 3: Spectroscopic Data Interpretation

TechniqueExpected Observations
¹H NMR - Pyridine Protons: 4 distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets).- Piperidine Protons: Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). Protons alpha to the nitrogen will be downfield.- Hydroxyl and Amine Protons: Broad singlets that are D₂O exchangeable.
¹³C NMR - Pyridine Carbons: 5 signals in the aromatic region (δ 120-150 ppm).- Piperidine Carbons: 4 signals in the aliphatic region (δ 25-60 ppm).- C4 Carbon: A quaternary carbon signal around δ 70-80 ppm, shifted downfield by the attached oxygen and pyridine ring.
Mass Spec (MS) - [M+H]⁺: Expected at m/z 179.1184, corresponding to the protonated molecular ion.
Infrared (IR) - O-H Stretch: Broad absorption band around 3200-3400 cm⁻¹.- N-H Stretch: Moderate absorption band around 3300 cm⁻¹.- C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.- C=C and C=N Stretches: Aromatic ring vibrations around 1400-1600 cm⁻¹.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine nucleus is a cornerstone in drug design, present in numerous approved pharmaceuticals.[5][6][7] The 4-substituted piperidin-4-ol scaffold, in particular, is a privileged structure frequently employed in the development of central nervous system (CNS) agents and other therapeutics.[8][9]

  • Scaffold for Drug Design: this compound serves as a versatile three-dimensional scaffold. The piperidine ring can adopt specific conformations to orient the pyridine and hydroxyl substituents for optimal binding to biological targets.[10]

  • Intermediate for Library Synthesis: The reactive N-H and O-H groups provide two independent points for chemical modification, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. This is crucial in the hit-to-lead and lead optimization phases of drug discovery.[11]

  • Bioisostere: The pyridine ring can act as a bioisostere for a phenyl ring, often improving metabolic stability or solubility while providing a hydrogen bond acceptor.

Sources

An In-depth Technical Guide to the Investigational Mechanism of Action of 4-(Pyridin-3-yl)piperidin-4-ol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Predictive Exploration of a Novel Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for interacting with a wide array of biological targets. This guide focuses on the potential mechanism of action of a specific, yet under-characterized molecule: 4-(Pyridin-3-yl)piperidin-4-ol. In the absence of direct, published research on this exact compound, this document serves as an in-depth, predictive whitepaper. By synthesizing data from structurally related piperidine derivatives, we will construct a scientifically grounded framework for investigating its biological activity. This guide is intended for researchers, scientists, and drug development professionals, providing a roadmap for the initial exploration of this promising chemical entity.

Structural Synopsis and Target Class Prediction

The chemical structure of this compound combines a piperidin-4-ol core with a pyridine ring at the 4-position. This arrangement suggests several potential avenues for biological interaction. The piperidine nitrogen can act as a basic center, while the hydroxyl group can participate in hydrogen bonding. The pyridine ring introduces aromaticity and a potential hydrogen bond acceptor. Based on extensive research into analogous structures, we can hypothesize that this compound is likely to exhibit activity in one or more of the following target classes:

  • Enzyme Inhibition: The piperidine scaffold is a common feature in many enzyme inhibitors.[1][2][3][4][5][6][7][8]

  • Receptor Modulation: Piperidine derivatives have been shown to interact with various G-protein coupled receptors (GPCRs) and ion channels.[9][10]

  • Protein-Protein Interaction Disruption: The rigid yet three-dimensional nature of the piperidine ring can be exploited to interfere with protein-protein interactions.

This guide will delve into the most probable mechanisms within these classes, supported by evidence from related compounds.

Potential Mechanism of Action I: Enzyme Inhibition

Kinase Inhibition: Targeting the PI3K/Akt Pathway

Rationale: Derivatives of piperidine have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the δ isoform.[1] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[11][12] The structural features of this compound, including its nitrogen-containing heterocycles, are consistent with moieties found in known kinase inhibitors.

Hypothesized Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Validation Workflow:

Objective: To determine if this compound inhibits PI3K activity and downstream signaling.

Step-by-Step Protocol:

  • In Vitro Kinase Assay:

    • Utilize a commercially available PI3K enzyme assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Screen the compound against a panel of PI3K isoforms (α, β, δ, γ) to determine potency (IC50) and selectivity.

    • Causality: This initial screen will confirm direct enzyme inhibition and identify the most sensitive isoform.

  • Cellular Phospho-Akt Western Blot:

    • Culture a relevant cancer cell line (e.g., a hematological malignancy cell line for PI3Kδ).[1]

    • Treat cells with increasing concentrations of the compound for a defined period.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe membranes with antibodies against phospho-Akt (Ser473) and total Akt.

    • Self-Validation: A dose-dependent decrease in the ratio of phospho-Akt to total Akt will confirm cellular target engagement.

  • Cell Proliferation Assay:

    • Seed cancer cells in 96-well plates.

    • Treat with a dose range of the compound for 72 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).

    • Calculate the GI50 (concentration for 50% growth inhibition).

    • Authoritative Grounding: This assay provides a functional readout of the compound's anti-proliferative effects.[13]

Data Presentation:

AssayEndpointHypothetical Result for an Active Compound
PI3Kδ Kinase AssayIC50< 100 nM
Phospho-Akt Western Blotp-Akt/Akt RatioDose-dependent decrease
Cell ProliferationGI50< 1 µM
Histone Demethylase Inhibition: Targeting LSD1

Rationale: The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a potent inhibitor of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[3][8] Given the structural similarity, this compound is a candidate for LSD1 inhibition. LSD1 is overexpressed in several cancers and is a validated therapeutic target.

Hypothesized Mechanism:

LSD1_Inhibition LSD1 LSD1 Enzyme H3K4me1 Histone H3 Lysine 4 (monomethylated) LSD1->H3K4me1 Demethylates Tumor_Suppression Tumor Suppressor Gene Expression LSD1->Tumor_Suppression Leads to (when inhibited) H3K4me2 Histone H3 Lysine 4 (dimethylated) Gene_Repression Gene Repression H3K4me1->Gene_Repression Compound This compound Compound->LSD1 Inhibits

Caption: Proposed inhibition of LSD1 and its epigenetic consequences.

Experimental Validation Workflow:

Objective: To assess the inhibitory activity of this compound against LSD1.

Step-by-Step Protocol:

  • In Vitro LSD1 Inhibition Assay:

    • Employ a biochemical assay that measures the demethylase activity of recombinant LSD1.

    • Determine the IC50 value of the compound.

    • Causality: This directly measures the compound's effect on enzyme activity.

  • Cellular Histone Methylation Analysis:

    • Treat a relevant cell line (e.g., leukemia or solid tumor cells) with the compound.[3][8]

    • Extract histones and perform Western blotting.

    • Probe with antibodies specific for H3K4me2 to observe accumulation.

    • Self-Validation: An increase in the H3K4me2 mark will confirm target engagement in a cellular context.

Potential Mechanism of Action II: Central Nervous System (CNS) Activity

Rationale: The piperidine nucleus is a common feature in centrally acting agents.[14] Derivatives have shown potential as anticonvulsants and analgesics. The ability of a molecule to cross the blood-brain barrier is a key determinant for CNS activity.

Experimental Investigation:

Objective: To explore the potential CNS effects of this compound.

Step-by-Step Protocol:

  • In Silico ADMET Prediction:

    • Use computational models to predict properties such as blood-brain barrier penetration, solubility, and potential for off-target effects.

    • Authoritative Grounding: This initial step helps to prioritize compounds for further in vivo testing.

  • In Vivo Behavioral Models:

    • Administer the compound to rodents and observe for effects in models of:

      • Analgesia: Hot plate or tail-flick test.

      • Anticonvulsant activity: Maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure models.

    • Causality: These established models provide a functional readout of CNS activity.

Summary and Future Directions

This guide has outlined a series of plausible mechanisms of action for this compound based on the activities of structurally related compounds. The most promising avenues for investigation appear to be in the areas of kinase inhibition (specifically PI3K) and epigenetic modulation (via LSD1 inhibition) . The provided experimental workflows offer a clear and logical path for the initial characterization of this novel compound.

Future work should focus on a systematic evaluation of these hypotheses, beginning with in vitro enzyme and cellular assays, followed by in vivo studies for promising candidates. A comprehensive understanding of the structure-activity relationship will be crucial for any future optimization efforts. The versatility of the piperidine scaffold suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

References

  • SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 2023, 25(2): 329-339.
  • Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives. Acta Pol Pharm. 2004 Dec:61 Suppl:5-7.
  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Goel K. K, Gajbhiye A, Anu and Goel N. M.
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorg Med Chem. 2019 Oct 1;27(19):115015.
  • Piperidin-4-one: the potential pharmacophore. J Enzyme Inhib Med Chem. 2011 Aug;26(4):451-66.
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013 Mar 14;56(5):2059-73.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals (Basel). 2021 Oct; 14(10): 1043.
  • Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. J Enzyme Inhib Med Chem. 2013 Aug;28(4):863-7.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J Med Chem. 2016 Jan 14;59(1):167-82.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. 2021;26(11):3356.
  • Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. Eur J Med Chem. 2018 Jan 20;144:466-476.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. 2023;28(15):5819.
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Adv. 2022;12(34):22031-22044.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. 2020;25(24):5931.
  • Piperidine DPP-IV inhibitors. ResearchGate. Available from: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. J Med Chem. 2016 Jan 14;59(1):167-82.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Int J Mol Sci. 2022;23(23):15263.
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022;27(16):5119.
  • Piperidin-4-ol. PubChem. Available from: [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. 2016; 11(6): e0156540.
  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. J Med Chem. 2016 Jun 8;59(11):5592-601.

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 4-(Pyridin-3-yl)piperidin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 4-(Pyridin-3-yl)piperidin-4-ol, characterized by its core structure integrating a 4-hydroxypiperidine moiety with a pyridine ring, represents a scaffold with significant potential in medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively documented, its constituent chemical motifs are prevalent in a wide array of biologically active agents. This technical guide synthesizes information from structurally analogous compounds to propose a rational framework of potential biological targets. We will delve into putative target classes, including G-protein coupled receptors (GPCRs), enzymes, and transporters, and outline a comprehensive, multi-tiered experimental strategy for target identification and validation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and related chemical entities.

Introduction: Deconstructing the this compound Scaffold

The molecular architecture of this compound presents two key pharmacophoric features: the piperidine ring and the pyridine heterocycle. Piperidine derivatives are a cornerstone of modern pharmacology, found in numerous pharmaceuticals due to their ability to serve as versatile scaffolds that can be readily functionalized to interact with a diverse range of biological targets[1]. The pyridine ring, an isostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the compound's physicochemical properties, such as solubility and metabolic stability.

Given the absence of direct biological data for this compound, a structure-activity relationship (SAR) analysis of analogous compounds is a logical first step to hypothesize potential targets. The piperidine scaffold is a well-established privileged structure in central nervous system (CNS) drug discovery, while pyridine derivatives have demonstrated a broad spectrum of activities, including anticancer and enzyme inhibitory effects[2][3]. This guide will, therefore, explore these and other potential therapeutic areas.

Putative Biological Target Classes Based on Structural Analogy

Based on the extensive literature on compounds containing piperidine and pyridine moieties, we can logically infer several potential target classes for this compound.

Central Nervous System (CNS) Targets

The lipophilic nature and structural motifs of the compound suggest potential blood-brain barrier penetration and interaction with CNS targets.

  • Opioid Receptors: The 4-hydroxypiperidine core is structurally related to the active metabolite of tramadol. Analogues of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol have been synthesized and identified as highly potent and selective μ-opioid receptor (MOR) agonists[4]. This suggests that this compound could potentially modulate opioid receptor activity.

  • Histamine H3 Receptor (H3R): 4-Hydroxypiperidines have been investigated as non-imidazole histamine H3 receptor antagonists[5]. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for various neurological and psychiatric disorders.

  • Presynaptic Choline Transporter (CHT): A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of the presynaptic choline transporter (CHT), which is crucial for acetylcholine synthesis[6]. The piperidine moiety in this compound could potentially interact with this transporter.

  • Nociceptin/Orphanin FQ (N/OFQ) Receptor (ORL-1): Novel series of indoles and pyrrolopyridines with a piperidine ring at the 3-position have been found to bind with high affinity to the ORL-1 receptor, acting as agonists[7]. This receptor is implicated in pain, mood, and addiction.

Enzyme Inhibition

The pyridine and piperidine scaffolds are present in numerous enzyme inhibitors, suggesting that this compound could exhibit similar activities.

  • Phosphoinositide 3-Kinase (PI3K) Isoforms: Derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent inhibitors of PI3Kδ, a target in oncology and inflammatory diseases[8]. The presence of both piperidine and pyridine rings in the query compound makes PI3K isoforms a plausible target class.

  • Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been reported as potent and selective inhibitors of LSD1, an epigenetic modulator and a target in cancer therapy[9]. This structural similarity strongly suggests that LSD1 is a high-priority potential target.

  • Ergosterol Biosynthesis Enzymes: Certain 4-aminopiperidines have shown antifungal activity by inhibiting enzymes involved in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase[10]. This points to a potential application in infectious diseases.

Anticancer and Antimicrobial Activity

Piperidine and pyridine derivatives have been extensively reviewed for their anticancer and antimicrobial properties.

  • Anticancer Signaling Pathways: Piperidine-containing compounds have been shown to modulate critical signaling pathways in cancer, including STAT-3, NF-κB, and PI3K/Akt, leading to cell cycle arrest and inhibition of cell migration[2]. Terpinen-4-ol, a monoterpene alcohol, has demonstrated antitumor effects and can enhance the efficacy of chemotherapeutic agents[11][12].

  • Antimicrobial and Antiparasitic Effects: Various piperidin-4-ol and piperidin-4-one derivatives have been synthesized and evaluated for a range of bioactivities, including nematicidal effects against plant parasites[13], anti-tuberculosis activity[14], and broad-spectrum antibacterial and antifungal properties[15].

A Strategic Roadmap for Target Identification and Validation

A systematic and tiered approach is essential to efficiently identify and validate the biological targets of this compound. The following experimental workflow is proposed as a comprehensive strategy.

G cluster_0 Phase 1: Hypothesis Generation & In Silico Screening cluster_1 Phase 2: Broad-Spectrum & Focused Screening cluster_2 Phase 3: Target Validation & Mechanism of Action A Compound Synthesis & Characterization B In Silico Target Prediction (Docking, Pharmacophore Modeling) A->B C Physicochemical & ADMET Prediction A->C D Broad-Spectrum Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) B->D Guide Screening Focus I In Vitro & In Vivo Disease Models C->I Inform Dosing & Formulation F Primary Binding Assays (Radioligand, ELISA, FRET) D->F E Target-Based Panel Screening (Kinases, GPCRs, Ion Channels) E->F G Secondary Functional Assays (Enzymatic, cAMP, Ca2+ Flux) F->G Confirm Hits H Cellular Target Engagement (CETSA, Western Blot) G->H H->I

Caption: A multi-phase workflow for target identification and validation.

Phase 1: In Silico and Physicochemical Profiling
  • Computational Target Prediction:

    • Molecular Docking: Perform docking studies of this compound against the crystal structures of the putative targets identified in Section 2 (e.g., MOR, H3R, PI3Kδ, LSD1).

    • Pharmacophore Modeling: Develop pharmacophore models based on known active ligands for the putative targets and assess the fit of the compound.

  • ADMET Prediction: Computationally predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to anticipate potential liabilities and guide future in vivo studies.

Phase 2: Broad and Focused In Vitro Screening
  • Broad-Spectrum Phenotypic Screening: Screen the compound against a diverse panel of cell lines, such as the National Cancer Institute's NCI-60 panel, to identify potential anti-proliferative activity and generate initial hypotheses on the mechanism of action.

  • Target-Based Panel Screening: Utilize commercially available screening services to test the compound against large panels of kinases, GPCRs, ion channels, and other common drug targets. This can rapidly identify primary targets or off-target activities.

  • Focused Primary Binding Assays: Based on the results of in silico and panel screening, conduct specific primary binding assays to determine the affinity of the compound for the most promising targets.

Putative Target Class Recommended Primary Binding Assay Endpoint
GPCRs (e.g., Opioid, Histamine) Radioligand Displacement AssayKi (Inhibitory Constant)
Kinases (e.g., PI3Kδ) ADP-Glo™ Kinase AssayIC50 (Half-maximal Inhibitory Concentration)
Demethylases (e.g., LSD1) Time-Resolved FRET (TR-FRET) AssayIC50
Transporters (e.g., CHT) [3H]-Hemicholinium-3 Binding AssayKi
Phase 3: Target Validation and Mechanistic Studies
  • Secondary Functional Assays: For confirmed binding hits, perform functional assays to determine the compound's effect on target activity (e.g., agonist, antagonist, inverse agonist, or inhibitor).

Target Recommended Functional Assay Endpoint
GPCRs cAMP Accumulation Assay, GTPγS Binding Assay, Calcium Flux AssayEC50/IC50, Emax
Kinases In vitro phosphorylation of a specific substrateEC50/IC50
LSD1 Cellular histone methylation analysis via Western Blot or ELISAChange in H3K4me2 levels
  • Cellular Target Engagement: Confirm that the compound interacts with its intended target in a cellular context.

    • Western Blot Analysis: For signaling targets like PI3K, assess the phosphorylation status of downstream effectors such as Akt. A reduction in p-Akt levels upon treatment would support a PI3K inhibitory mechanism[8].

    • Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream Compound This compound (Hypothetical Inhibitor) Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

  • In Vitro and In Vivo Disease Models: Evaluate the efficacy of the compound in relevant disease models. For example, if the compound is confirmed as a potent PI3Kδ inhibitor, its anti-proliferative effects should be tested in B-cell malignancy cell lines[8]. If it shows promise as an antifungal, its efficacy should be tested in clinically relevant fungal isolates[10].

Conclusion and Future Directions

While the specific biological targets of this compound remain to be elucidated, its structural composition provides a strong foundation for hypothesizing its interaction with several well-validated therapeutic targets. The presence of the 4-hydroxypiperidine and pyridine scaffolds suggests a high potential for activity in the central nervous system, as an enzyme inhibitor, or as an anticancer or antimicrobial agent. The systematic, multi-phased approach outlined in this guide, combining in silico methods with a cascade of in vitro and cellular assays, provides a robust framework for de-orphaning this compound and unlocking its therapeutic potential. Future research should focus on the synthesis of a small library of analogs to explore the structure-activity relationships for the most promising validated targets, ultimately paving the way for lead optimization and preclinical development.

References

  • SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 2023, 25(2): 329-339. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 2021, 12(2): 285-299. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 2019, 27(19): 115035. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. ACS Medicinal Chemistry Letters. [Link]

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 2019, 24(23): 4286. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 2022, 13: 861527. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2023, 24(13): 10698. [Link]

  • 4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 2022, 27(19): 6634. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 2008, 1(1). [Link]

  • Piperidin-4-ol. PubChem. [Link]

  • 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 2006, 16(13): 3524-8. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021, 26(23): 7149. [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One, 2016, 11(6): e0156540. [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. [Link]

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A Technical Guide to the Discovery and Synthesis of Novel 4-(Pyridin-3-yl)piperidin-4-ol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Pyridin-3-yl)piperidin-4-ol Scaffold

The piperidine ring is one of the most ubiquitous saturated nitrogen-containing heterocycles found in FDA-approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a cornerstone of modern medicinal chemistry. When coupled with a pyridine ring, particularly at the 3-position, and incorporating a tertiary alcohol, the resulting this compound scaffold emerges as a privileged structure. This framework offers a unique combination of hydrogen bond donors and acceptors, a basic nitrogen center for salt formation and key interactions, and multiple vectors for chemical diversification.

Analogues derived from this core have demonstrated significant potential across a range of therapeutic areas, acting as potent and selective modulators of enzymes and receptors. Their utility has been particularly noted in the development of inhibitors for challenging targets like brain-specific enzymes, where properties such as blood-brain barrier penetration are critical.[2] This guide provides an in-depth exploration of the synthetic strategies employed to construct and diversify this valuable scaffold, the rationale behind these chemical choices, and the resulting structure-activity relationships (SAR) that drive the optimization of lead compounds.

Part 1: Core Synthetic Strategies and Mechanistic Rationale

The construction of the this compound core can be approached from several distinct strategic directions. The choice of route is often dictated by the availability of starting materials, the desired substitution patterns, and the scalability of the synthesis.

Strategy 1: Nucleophilic Addition to a Piperidinone Precursor (The Convergent Approach)

The most direct and widely employed method involves the nucleophilic addition of a pyridine-derived organometallic reagent to a suitably N-protected 4-piperidone. This convergent approach is highly efficient for establishing the core tertiary alcohol moiety.

Causality Behind the Choice: The Grignard reaction is a classic and robust C-C bond-forming reaction. Using 3-bromopyridine to form the Grignard reagent (3-pyridylmagnesium bromide) allows for a direct and forceful nucleophilic attack on the electrophilic carbonyl of N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is ideal here for several reasons:

  • Stability: It is stable to the basic and nucleophilic conditions of the Grignard reaction.

  • Solubility: It enhances the solubility of intermediates in common organic solvents.

  • Facile Removal: It can be cleanly removed under acidic conditions, which are often compatible with the final compound or subsequent synthetic steps, without affecting the pyridine or the tertiary alcohol.[3]

A general workflow for this key synthetic strategy is outlined below.

G cluster_0 Preparation of Nucleophile cluster_1 Core Reaction cluster_2 Deprotection & Diversification A 3-Bromopyridine B Mg, THF A->B Activation C 3-Pyridylmagnesium Bromide (Grignard Reagent) B->C Formation E Grignard Addition (Key C-C Bond Formation) C->E D N-Boc-4-Piperidone (Electrophile) D->E F N-Boc-4-(pyridin-3-yl)piperidin-4-ol E->F G Acidic Deprotection (e.g., HCl in Dioxane) F->G H This compound (Core Scaffold) G->H I N-Alkylation / N-Arylation (Analogue Synthesis) H->I J Novel Analogues I->J

Caption: General workflow for the Grignard-based synthesis of the core scaffold.

Strategy 2: Late-Stage Functionalization via Cross-Coupling

For creating diverse libraries of analogues, particularly with substitutions on the pyridine ring, a strategy involving late-stage cross-coupling is often superior. This approach builds a more complex pyridine derivative from a simpler, functionalized precursor that already contains the piperidin-4-ol moiety.

Causality Behind the Choice: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful due to their broad substrate scope and high functional group tolerance.[2] Starting with a halo-substituted pyridine (e.g., 3-bromo-4-chloropyridine) allows for sequential and site-selective couplings. This modularity is paramount in medicinal chemistry for rapidly exploring the SAR of the "eastern" portion of the molecule. For instance, one can introduce a variety of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring to probe interactions with a specific binding pocket of a biological target.[2]

A typical sequence might involve:

  • Initial C-N bond formation to attach the piperidine moiety.

  • A first Suzuki coupling at a more reactive site.

  • A second Suzuki coupling to complete the analogue.

This method was used effectively in the discovery of potent Cholesterol 24-Hydroxylase (CH24H) inhibitors, where various pyrazolyl and thiazolyl groups were installed on the pyridine ring.[2]

Strategy 3: Multi-Component Reactions (MCRs)

For novel scaffold discovery, MCRs offer a path to highly substituted pyridine derivatives in a single step. The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, for example, provides a flexible route to complex pyridin-4-ols.[4]

Causality Behind the Choice: MCRs are highly atom-economical and lead to a rapid increase in molecular complexity. While perhaps less common for this specific scaffold, this strategy is invaluable in early-stage discovery for generating novel chemotypes that might not be accessible through more traditional, linear synthetic routes. The resulting pyridin-4-ols can be further functionalized, for example, by converting the hydroxyl group to a nonaflate, making it an excellent leaving group for subsequent palladium-catalyzed reactions.[4]

Part 2: Validated Experimental Protocols

The following protocols are representative of the key transformations described above and are based on established and validated methodologies from the scientific literature.

Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate

This protocol details the key Grignard addition step to form the core protected scaffold.

Materials:

  • 3-Bromopyridine (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Iodine (1 crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-butyl 4-oxopiperidine-1-carboxylate (0.9 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Grignard Reagent Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and a crystal of iodine. The flask is gently warmed under vacuum and backfilled with nitrogen. Anhydrous THF is added, followed by a small portion of 3-bromopyridine. The reaction is initiated (slight warming may be required), after which the remaining 3-bromopyridine, dissolved in anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition Reaction: The solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction Monitoring & Quenching: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the piperidinone. Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up and Purification: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a white solid.

Protocol 2: Boc-Deprotection to Yield the Core Amine

This protocol describes the removal of the Boc protecting group, a critical step before N-functionalization.[2][3]

Materials:

  • tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-Dioxane (10 eq)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Diethyl ether

Procedure:

  • Reaction Setup: The Boc-protected starting material is dissolved in a minimal amount of methanol or ethyl acetate in a round-bottom flask.

  • Acid Addition: The 4 M HCl solution in 1,4-dioxane is added to the stirred solution at room temperature. Gas evolution (CO₂) will be observed.

  • Reaction Monitoring: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: The mixture is concentrated in vacuo. The resulting solid is often triturated with diethyl ether, and the precipitate is collected by filtration and dried under vacuum to yield this compound as its dihydrochloride salt.[2]

Part 3: Biological Activity and Structure-Activity Relationship (SAR)

The this compound scaffold and its close analogues have been investigated as inhibitors of several important biological targets.

Target Profile:
  • Cholesterol 24-Hydroxylase (CH24H/CYP46A1): A brain-specific cytochrome P450 enzyme that regulates cholesterol homeostasis. Inhibitors are being explored for neurodegenerative diseases like Alzheimer's.[2]

  • Lysine Specific Demethylase 1 (LSD1): A histone-modifying enzyme overexpressed in various cancers. Inhibitors can reactivate silenced tumor suppressor genes.[5]

  • Phosphoinositide 3-kinase δ (PI3Kδ): A lipid kinase involved in immune cell signaling, making it a target for hematological malignancies and inflammatory diseases.[6]

  • Antimicrobial/Antitubercular Agents: The piperidinol core has been identified in screens for compounds with activity against Mycobacterium tuberculosis.[7]

Case Study: SAR of CH24H Inhibitors

A systematic exploration of 3,4-disubstituted pyridine derivatives led to the discovery of highly potent and selective CH24H inhibitors.[2] The study provides a clear example of how rational, iterative medicinal chemistry can optimize a lead scaffold.

Caption: Key SAR insights for the this compound scaffold.

The optimization campaign for CH24H inhibitors revealed several key insights, summarized in the table below.[2]

Compound IDR¹ (at Pyridine C4)CH24H IC₅₀ (nM)Notes
3 Phenyl950Initial hit, validating the 3-substituted-4-phenylpyridine scaffold.
7 2-Pyridyl160Replacing phenyl with pyridyl reduced lipophilicity and improved selectivity against other CYPs, but slightly decreased potency.
17 4-Methyl-1-pyrazolyl8.5Lead Compound. Significant potency increase. X-ray crystallography confirmed a unique binding mode.[2]
22 2-Cyclopropyl-4-pyridyl21Shows that substitution on the R¹ group itself can be tolerated and used to fine-tune properties.

Data sourced from Matsunaga et al., J. Med. Chem. 2022.[2]

This data clearly demonstrates that the 4-position of the pyridine ring is highly sensitive to the steric and electronic properties of the substituent. The discovery of compound 17 (IC₅₀ = 8.5 nM) as a potent and selective inhibitor highlights the success of a structure-based design approach.[2] This compound also demonstrated good blood-brain barrier penetration and reduced its target substrate in the mouse brain, confirming its potential as a valuable tool for in vivo studies.[2]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and valuable starting point for the design of novel therapeutics. The synthetic accessibility, primarily through robust methods like Grignard additions and late-stage cross-coupling, allows for extensive chemical exploration. The demonstrated activity against high-value targets in oncology and neuroscience underscores the importance of this chemical motif.

Future research in this area will likely focus on:

  • Stereoselective Synthesis: Developing methods to control the stereochemistry of more complex analogues, as chirality can have a profound impact on biological activity and off-target effects.

  • New Target Identification: Screening libraries of these analogues against a broader range of biological targets to uncover new therapeutic applications.

  • Physicochemical Property Optimization: Fine-tuning the scaffold to improve drug-like properties, such as metabolic stability, solubility, and oral bioavailability, to advance candidates toward clinical development.

This guide has provided a framework for understanding the synthesis and strategic importance of this compound class, offering both the foundational knowledge and the practical protocols necessary for researchers to engage in this exciting area of drug discovery.

References

  • SUN, H. et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Available at: [Link]

  • Matsunaga, N. et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4218-4239. Available at: [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Rev. Roum. Chim., 55(11-12), 857-870. Available at: [Link]

  • Vasilevsky, S. F. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7178. Available at: [Link]

  • Dosa, P. I. et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(21), 5946-5950. Available at: [Link]

  • Bertini, S. et al. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). US Patent 9,650,337.
  • Zhang, T. et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. Available at: [Link]

  • Gray, M. A. et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Medicinal Chemistry Communications, 5(7), 940-944. Available at: [Link]

  • Zheng, Y. C. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(4), 1640-1650. Available at: [Link]

  • Zheng, Y. C. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

Sources

The Three-Point Pharmacophore: A Technical Guide to the 4-(Pyridin-3-yl)piperidin-4-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks that can interact with multiple biological targets — is a cornerstone of efficient medicinal chemistry. The 4-(Pyridin-3-yl)piperidin-4-ol core represents a quintessential example of such a scaffold. Its rigid, three-dimensional structure combines a basic piperidine ring, an aromatic, hydrogen-bond-accepting pyridine moiety, and a strategically positioned tertiary hydroxyl group. This unique constellation of features provides a trifecta of interaction points for engaging with biological targets, making it a versatile and powerful starting point for the development of novel therapeutics across diverse disease areas. This guide provides an in-depth analysis of the scaffold's synthesis, physicochemical properties, structure-activity relationships (SAR), and pharmacokinetic profile, offering a technical resource for researchers in drug development.

The this compound Scaffold: A Structural Overview

The title scaffold is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a pyridin-3-yl group and a hydroxyl group. This arrangement creates a tertiary alcohol. The inherent chemical functionalities of this scaffold are what make it particularly compelling for medicinal chemistry.

  • The Piperidine Ring: A saturated heterocycle that provides a robust, three-dimensional geometry. Its nitrogen atom is typically basic (pKa ~8-10), allowing for salt formation to improve solubility and providing a key vector for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

  • The Pyridine Ring: An aromatic heterocycle whose nitrogen atom acts as a hydrogen bond acceptor.[3] Its position (meta to the piperidine linkage) influences the electronic distribution and spatial orientation of the molecule, providing a critical interaction point with target proteins.

  • The Tertiary Hydroxyl Group: This group is a potent hydrogen bond donor and can also act as an acceptor. Its fixed position, axial or equatorial to the piperidine ring, provides a precise directional interaction point, crucial for anchoring the molecule within a binding pocket.

This combination of a flexible substitution point (piperidine nitrogen), a rigid H-bond acceptor (pyridine), and a directional H-bond donor/acceptor (hydroxyl group) forms a powerful three-point pharmacophore.

Synthesis and Physicochemical Characteristics

A robust and scalable synthesis is critical for the exploration of any chemical scaffold. The this compound core is readily accessible through established organometallic chemistry.

General Synthetic Pathway

The most common and efficient approach involves the nucleophilic addition of a pyridinyl organometallic reagent to a suitably N-protected 4-piperidone. A typical sequence is outlined below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection Piperidone 4-Piperidone BocPiperidone N-Boc-4-piperidone Piperidone->BocPiperidone (Boc)₂O, Base Intermediate N-Boc-4-(pyridin-3-yl)piperidin-4-ol BromoPyridine 3-Bromopyridine Grignard 3-Pyridylmagnesium bromide BromoPyridine->Grignard Mg, THF Grignard->Intermediate BocPiperidone_ref N-Boc-4-piperidone FinalProduct This compound Intermediate->FinalProduct Acid (e.g., HCl, TFA)

Caption: General workflow for the synthesis of the core scaffold.

This three-step process is highly adaptable, allowing for the use of various nitrogen protecting groups (e.g., Boc, Cbz) and can be performed at a large scale.[4]

Physicochemical Properties

The scaffold's drug-like properties are a key aspect of its utility. The table below lists calculated properties for the closely related isomer, 4-(Pyridin-4-yl)piperidin-4-ol, which are representative of the 3-pyridyl core.

PropertyValueSignificance in Drug Design
Molecular Weight 178.23 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP 0.98Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane permeability.[5]
Hydrogen Bond Donors 2The hydroxyl and piperidine N-H groups can form key interactions with target proteins.[5]
Hydrogen Bond Acceptors 3The pyridine nitrogen, hydroxyl oxygen, and piperidine nitrogen can accept hydrogen bonds.[5]
Rotatable Bonds 1The single bond between the two rings provides some conformational flexibility while maintaining a largely rigid structure.

The presence of two basic nitrogen atoms allows for fine-tuning of physicochemical properties and salt formation, which can be critical for developing a viable drug candidate.

Medicinal Chemistry Applications and SAR

The true value of the this compound scaffold is demonstrated by its successful application in developing modulators for a range of biological targets. The structure allows for systematic modification at three key positions to optimize biological activity.

SAR_Diagram N_label R1: Modulates potency, selectivity, and PK/PD. Critical for target engagement. Py_label R2: Modifications (e.g., F, Me) fine-tune electronics and sterics. Can impact potency and selectivity. OH_label R3: Key H-bond donor. Can be modified (e.g., ether, ester) to act as a linker or prodrug moiety. N_pos->N_label Py_pos->Py_label OH_pos->OH_label N_arrow_start->N_label Py_arrow_start->Py_label OH_arrow_start->OH_label

Caption: Key points for Structure-Activity Relationship (SAR) exploration.
Case Study: Lysine Specific Demethylase 1 (LSD1) Inhibitors

A compelling example of the scaffold's utility is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in cancer.

  • Scaffold Role: In a series of potent LSD1 inhibitors, a 3-(piperidin-4-ylmethoxy)pyridine core was identified as crucial for activity.[6] Although this example features an ether linkage from the hydroxyl group, it validates the core geometry and the importance of the pyridine and piperidine moieties.

  • Structure-Activity Relationship Insights:

    • Pyridine Ring is Essential: Replacing the pyridine core with a benzene ring resulted in a staggering 170-fold decrease in potency, highlighting the critical role of the pyridine nitrogen in target engagement.[6]

    • Piperidine Substitution: The piperidin-4-yl substitution pattern was found to be significantly more favorable than a piperidin-3-yl arrangement.[6]

    • Piperidine Nitrogen (R¹): This position was used to connect to a tranylcypromine-like warhead, essential for the enzyme inhibition mechanism.

    • Pyridine Ring (R²): Adding substituents to the pyridine ring, such as a 6-phenyl group, dramatically increased potency, with Kᵢ values reaching as low as 29 nM.[6]

Other Therapeutic Areas
  • Central Nervous System (CNS) Targets: The aryl-piperidin-4-ol framework is a well-established pharmacophore for CNS targets. For example, analogues have been designed as highly potent and selective μ-opioid receptor agonists, demonstrating the scaffold's ability to cross the blood-brain barrier and engage with complex G-protein coupled receptors.[7]

  • Kinase Inhibition: The piperidine-pyridine motif is found in potent kinase inhibitors. A derivative of this scaffold was developed as a selective MET kinase inhibitor for oncology applications, showcasing its utility in this highly competitive therapeutic area.[8]

Pharmacokinetic (ADME) Profile

A key advantage of the piperidine scaffold is its ability to impart favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties.[2]

  • Absorption & Bioavailability: The scaffold's moderate lipophilicity and the ability to form salts generally lead to good aqueous solubility and oral absorption. In a preclinical study of a MET kinase inhibitor containing a related piperidine-pyridine motif, oral bioavailability was high in multiple species (88.0% in mice, 72.4% in monkeys, and 55.8% in dogs).[8]

  • Distribution: Compounds based on this scaffold typically have a moderate to high volume of distribution, indicating good tissue penetration.[8]

  • Metabolism: The piperidine ring is relatively metabolically stable.[2] However, potential sites of metabolism by cytochrome P450 enzymes include N-dealkylation at the piperidine nitrogen and oxidation of the pyridine or other appended aromatic rings. Strategic modifications, such as adding fluorine atoms, can be used to block metabolic hotspots and improve half-life.

  • Excretion: Elimination pathways can include both renal clearance and metabolic clearance, which can be modulated through chemical modifications.

The relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for translating in vitro potency into in vivo efficacy. The favorable ADME properties of the this compound scaffold provide a solid foundation for achieving the necessary exposure at the target site.[9]

Experimental Protocol: Synthesis of the Core Scaffold

This section provides a representative, self-validating protocol for the synthesis of the title compound.

Objective: To synthesize this compound via Grignard addition to N-Boc-4-piperidone.

Materials & Reagents:

  • N-Boc-4-piperidone

  • 3-Bromopyridine

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Workflow:

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Grignard Addition cluster_2 Part C: Workup & Purification cluster_3 Part D: Deprotection A1 Activate Mg turnings with I₂ in anhydrous THF. A2 Add 3-Bromopyridine dropwise to initiate reaction. A1->A2 A3 Reflux until Mg is consumed. Cool to 0°C. A2->A3 B1 Dissolve N-Boc-4-piperidone in anhydrous THF. B2 Add piperidone solution dropwise to the Grignard reagent at 0°C. B1->B2 B3 Warm to room temperature and stir for 12 hours. B2->B3 C1 Quench reaction with sat. NH₄Cl solution. C2 Extract with EtOAc (3x). C1->C2 C3 Dry combined organic layers (MgSO₄) and concentrate. C2->C3 C4 Purify via flash chromatography to yield N-Boc protected intermediate. C3->C4 D1 Dissolve intermediate in minimal methanol. D2 Add 4M HCl in dioxane. Stir for 4 hours. D1->D2 D3 Concentrate, then triturate with diethyl ether. D2->D3 D4 Filter solid to yield This compound·HCl. D3->D4

Caption: Step-by-step experimental workflow for scaffold synthesis.

Self-Validation: Each step includes a clear endpoint (e.g., consumption of magnesium, purification to a single spot by TLC, formation of a solid precipitate). The final product's identity and purity would be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to validate the success of the synthesis.

Conclusion and Future Directions

The this compound scaffold is a proven entity in medicinal chemistry, offering a structurally rigid yet highly adaptable framework for drug design. Its intrinsic physicochemical properties and three distinct points for chemical modification provide a reliable platform for developing potent and selective modulators of a wide array of biological targets, from CNS receptors to epigenetic enzymes.

Future exploration of this scaffold could involve its incorporation into novel drug modalities such as Proteolysis Targeting Chimeras (PROTACs), where the piperidine nitrogen serves as an attachment point for a linker to an E3 ligase ligand. Furthermore, the systematic exploration of different pyridine isomers and substitution patterns remains a fertile ground for discovering new structure-activity relationships. As medicinal chemists continue to seek efficient pathways to novel therapeutics, the this compound core will undoubtedly remain a privileged and highly valuable scaffold.

References

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience. Available at: [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011). Xenobiotica. Available at: [Link]

  • Structure activity relationship. (n.d.). ResearchGate. Available at: [Link]

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In Silico Modeling of 4-(Pyridin-3-yl)piperidin-4-ol: A Technical Guide to Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the in silico analysis of the binding of 4-(Pyridin-3-yl)piperidin-4-ol to a plausible biological target. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale for the experimental choices made in a computational drug discovery workflow.

Introduction: The Rationale for In Silico Investigation

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a valuable core for targeting a wide range of receptors. The specific compound, this compound, combines the piperidine core with a pyridinyl group, suggesting potential interactions with targets that recognize aromatic and nitrogen-containing moieties. Given the vast biological landscape, in silico modeling provides a rational and resource-efficient approach to hypothesize and evaluate potential receptor targets, understand binding modes, and guide further experimental work.

This guide will use the human sigma-1 (σ1) receptor as a case study target. The rationale for this choice is twofold: firstly, the σ1 receptor is a unique membrane-bound protein implicated in various neurological disorders, and its ligands often feature a nitrogen-containing scaffold[1]; secondly, high-resolution crystal structures of the human σ1 receptor are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design[2][3].

We will navigate a comprehensive workflow, from target selection and system preparation to the execution and validation of molecular docking and molecular dynamics simulations, culminating in the generation of a pharmacophore model.

The Computational Workflow: A Self-Validating System

The credibility of any in silico model hinges on a rigorous and self-validating workflow. Each step should not only build upon the previous one but also offer opportunities for cross-validation. Our approach is designed to ensure that the generated binding hypotheses are robust and physically plausible.

G cluster_pharm Model Abstraction PDB Target Selection & Retrieval (e.g., PDB: 5HK1) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Preparation (this compound) Ligand->Docking Validation_Dock Docking Validation (Re-docking of co-crystalized ligand) Docking->Validation_Dock MD Molecular Dynamics Simulation (e.g., GROMACS) Docking->MD Input Pose Validation_MD MD Validation (RMSD, RMSF, Interaction Stability) MD->Validation_MD Pharm Pharmacophore Modeling MD->Pharm Generate Dynamic Pharmacophore

Caption: A self-validating in silico workflow.

PART 1: System Preparation - The Foundation of a Credible Model

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures of both the receptor and the ligand.

Receptor Preparation

The choice of the receptor structure is critical. For our case study, we will use the crystal structure of the human σ1 receptor in complex with the ligand PD144418 (PDB ID: 5HK1)[2][4]. This choice allows us to perform a crucial validation step: re-docking the co-crystalized ligand to ensure our docking protocol can reproduce the experimentally observed binding mode.

Experimental Protocol: Receptor Preparation

  • Download the PDB File: Obtain the structure file 5HK1.pdb from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-solvents, unless they are known to be critical for binding. For this structure, we will also remove the co-crystalized ligand (PD144418) to create a receptor structure ready for docking our ligand of interest. A separate file should be saved with only the co-crystalized ligand for later validation.

  • Add Hydrogens: Most PDB structures do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, and Glutamic acid) are appropriate for a physiological pH of ~7.4. This can be done using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard[5].

  • Assign Partial Charges: Assign partial charges to all atoms of the protein. Common charge models include Gasteiger charges for docking with AutoDock[6].

  • File Format Conversion: For use in AutoDock Vina, the prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types[7].

Ligand Preparation

The ligand, this compound, must be accurately represented in a 3D format with correct stereochemistry and protonation state.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a database like PubChem.

  • Convert to 3D: Convert the 2D structure to a 3D conformation. Energy minimization of this initial 3D structure using a suitable force field (e.g., MMFF94) is crucial to obtain a low-energy starting conformation.

  • Protonation State: At physiological pH, the piperidine nitrogen is likely to be protonated. It is important to consider the pKa of the molecule to determine the most probable protonation state.

  • Assign Partial Charges and Define Rotatable Bonds: Similar to the receptor, assign partial charges to the ligand atoms. The rotatable bonds of the ligand also need to be defined, as this is what allows for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand in the PDBQT format for use with AutoDock Vina.

PART 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[8]. The result is a set of "poses" ranked by a scoring function, which estimates the binding affinity.

Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.

Experimental Protocol: Molecular Docking

  • Grid Box Definition: A "grid box" must be defined to specify the search space for the docking algorithm on the receptor. For a known target, this box should encompass the active site. In the case of PDB ID 5HK1, the grid box should be centered on the location of the co-crystalized ligand PD144418[9].

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort)[9].

  • Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable[5]. Visualization of the top-ranked poses in the context of the receptor's active site is crucial for understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Self-Validation: A Critical Step for Trustworthiness

A key step to ensure the trustworthiness of the docking protocol is to perform re-docking of the co-crystalized ligand[10].

Experimental Protocol: Docking Validation

  • Prepare Co-crystalized Ligand: Extract the co-crystalized ligand (PD144418 from 5HK1) and prepare it as a separate PDBQT file.

  • Re-dock: Dock this ligand back into the prepared receptor using the exact same protocol as for our ligand of interest.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystalized ligand with its original position in the crystal structure and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally known binding mode[10].

PART 3: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing insights into its stability and dynamics.

MD Simulation Protocol using GROMACS

GROMACS is a versatile and widely used software package for performing molecular dynamics simulations[11][12].

Experimental Protocol: MD Simulation

  • System Setup:

    • Complex Topology: The top-ranked docked pose of the this compound-σ1 receptor complex will be used as the starting point. A topology file for the complex must be created, which describes the force field parameters for both the protein (e.g., CHARMM36) and the ligand (e.g., CGenFF)[8][12].

    • Solvation: The complex is placed in a periodic box of a defined shape (e.g., cubic) and solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M)[13].

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually brought to the desired temperature (e.g., 310 K) and pressure (e.g., 1 bar) in a two-step process:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature while keeping the volume constant.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The system is then equilibrated at the target temperature and pressure, allowing the density of the box to relax.

  • Production MD: Once equilibrated, the production simulation is run for a significant period (e.g., 100 nanoseconds or more) to generate a trajectory of the complex's movements.

Analysis and Validation of MD Trajectory

The trajectory from the MD simulation is a rich source of data that can be used to validate the initial docking hypothesis and to gain deeper insights into the binding.

Key Analyses:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to the starting structure is calculated over time. A stable RMSD indicates that the system has reached equilibrium and the ligand is not diffusing away from the binding pocket.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.

  • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) between the ligand and the receptor over the course of the simulation can be monitored. A stable interaction profile strengthens the binding hypothesis.

Analysis MetricPurposeIndication of a Stable Complex
RMSD (Ligand) To assess the stability of the ligand's position in the binding pocket.A low, stable RMSD value (e.g., < 3 Å) over the simulation time.
RMSD (Protein) To assess the overall stability of the protein structure.A plateauing of the RMSD after an initial equilibration period.
Hydrogen Bonds To quantify the stability of specific polar interactions.The consistent presence of key hydrogen bonds throughout the simulation.

PART 4: Pharmacophore Modeling - Abstracting Key Chemical Features

A pharmacophore model is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological target[14]. It can be generated from a stable protein-ligand complex derived from MD simulations.

G cluster_pharm Pharmacophore Model cluster_ligand This compound HBD H-Bond Donor HBA H-Bond Acceptor HY Hydrophobic AR Aromatic N_pip N_pip->HBA O_pip O_pip->HBD Py_ring Py_ring->HY Py_ring->AR

Caption: A hypothetical pharmacophore model.

Experimental Protocol: Pharmacophore Generation

  • Select Representative Structures: From the stable portion of the MD trajectory, select a number of representative structures (clusters) of the protein-ligand complex.

  • Identify Key Interactions: For each structure, identify the key interactions between this compound and the σ1 receptor. These interactions define the pharmacophoric features, which can include:

    • Hydrogen Bond Acceptors/Donors

    • Hydrophobic Centers

    • Aromatic Rings

    • Positive/Negative Ionizable Centers

  • Generate and Validate the Model: Use software like LigandScout or MOE to generate a 3D pharmacophore model based on these features[15][16]. This model can then be validated by its ability to distinguish known active ligands from inactive decoys in a database search.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating in silico workflow for investigating the binding of this compound to the human σ1 receptor. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we can generate a robust and dynamic hypothesis of the binding event. The results of such a study, including the predicted binding affinity, the key interacting residues, and a validated pharmacophore model, provide a strong foundation for guiding the synthesis of new analogs with improved potency and selectivity, and for planning further biological assays. This iterative cycle of computational modeling and experimental validation is at the heart of modern, rational drug discovery.

References

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human sigma-1 receptor. RCSB Protein Data Bank. [Link]

  • Fu, C., Xiao, Y., Zhou, X., & Sun, Z. (2024). Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands. RCSB Protein Data Bank. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [Link]

  • Meng, F., Xiao, Y., Ji, Y., Sun, Z., & Zhou, X. (2022). The closed conformation of the sigma-1 receptor from Xenopus laevis. RCSB Protein Data Bank. [Link]

  • SOP for Pharmacophore Modeling. (2024). Consensus. [Link]

  • How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? (n.d.). Consensus. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). Read the Docs. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • 5HK1: Human sigma-1 receptor bound to PD144418. (2016). NCBI. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. [Link]

  • Overall workflow of pharmacophore model generation. (n.d.). ResearchGate. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]

  • Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation? (2020). ResearchGate. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

  • Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. (2014). ResearchGate. [Link]

  • Roy, K., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4360. [Link]

  • van Gunsteren, W. F., & Berendsen, H. J. C. (1990). Validation of molecular dynamics simulation. The Journal of Chemical Physics, 92(10), 6285-6286. [Link]

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  • 4-(Pyridin-4-yl)piperidin-4-ol. (n.d.). LookChem. [Link]

  • Abadi, A. H., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Future Medicinal Chemistry, 8(14), 1645-1660. [Link]

  • Leopoldo, M., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 62(17), 7964-7978. [Link]

  • John, C. S., et al. (1997). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 40(24), 3849-3857. [Link]

  • Largent, B. L., et al. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263-266. [Link]

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The Pivotal Role of Physicochemical Properties in Drug Design: A Technical Guide to 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from a promising hit to a clinically effective therapeutic is paved with multifaceted challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and permeability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining its bioavailability and efficacy. This in-depth technical guide focuses on the 4-(pyridin-3-yl)piperidin-4-ol scaffold, a heterocyclic motif of significant interest in medicinal chemistry. We will dissect the core physicochemical attributes of this compound, providing both a predictive analysis and a comprehensive overview of the field-proven experimental methodologies required for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, self-validating protocols to empower rational drug design and optimization.

Introduction: The Physicochemical Blueprint of a Successful Drug

The modern drug discovery paradigm has shifted from a primary focus on target potency to a more holistic approach that balances potency with drug-like properties. A highly potent compound is of little therapeutic value if it cannot reach its biological target in sufficient concentration and for an adequate duration. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles.[1] The addition of a pyridine ring introduces a key aromatic, ionizable group that can significantly modulate a compound's properties.[2][3] Understanding the interplay of these structural features in this compound is therefore crucial for any drug discovery campaign centered on this scaffold.

A foundational framework for assessing the "drug-likeness" of an orally administered drug candidate is Lipinski's Rule of Five.[4][5][6] This rule provides a set of simple molecular descriptors that can predict poor oral absorption or permeation. While not an absolute determinant of success, it serves as an invaluable guide in the early stages of drug design. The key parameters of Lipinski's Rule of Five are:

  • Molecular Weight (MW) ≤ 500 Da

  • Logarithm of the octanol-water partition coefficient (logP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

This guide will explore the physicochemical properties of this compound within the context of these and other critical drug-like parameters.

Predicted Physicochemical Profile of this compound

In the absence of extensive experimental data for this compound, in silico predictive models provide a valuable starting point for analysis.[7] The following table summarizes the predicted physicochemical properties of the target compound, calculated using the SwissADME and Molinspiration platforms.[1][4][5][8]

PropertyPredicted ValueMethod/ToolSignificance in Drug DesignLipinski's Rule of Five Compliance
Molecular Formula C₁₀H₁₄N₂O-Fundamental molecular identity.-
Molecular Weight 178.23 g/mol SwissADMEInfluences diffusion and transport across membranes.[6]Compliant (≤ 500 Da)
miLogP 0.68MolinspirationA measure of lipophilicity, affecting solubility, permeability, and metabolism.[9]Compliant (≤ 5)
Topological Polar Surface Area (TPSA) 55.58 ŲSwissADMECorrelates with membrane permeability and bioavailability.-
Hydrogen Bond Donors (HBD) 2SwissADMEInfluences solubility and receptor binding.Compliant (≤ 5)
Hydrogen Bond Acceptors (HBA) 3SwissADMEAffects solubility and interactions with biological targets.Compliant (≤ 10)
Water Solubility (logS) -1.82SwissADMECritical for absorption and formulation.-
pKa (most basic) 8.75SwissADMEDetermines the ionization state at physiological pH, impacting solubility and permeability.-
pKa (most acidic) 14.21SwissADMEDetermines the ionization state at physiological pH.-
GI Absorption HighSwissADMEPrediction of absorption from the gastrointestinal tract.-
BBB Permeant NoSwissADMEPrediction of the ability to cross the blood-brain barrier.-

Based on these in silico predictions, this compound exhibits a promising profile for an orally bioavailable drug candidate, fully complying with Lipinski's Rule of Five. Its predicted high gastrointestinal absorption suggests it is likely to be well-absorbed from the gut.

Experimental Determination of Physicochemical Properties

While predictive models are invaluable, empirical data is the gold standard in drug development. The following sections detail robust, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] It is typically assessed using two main types of assays: kinetic and thermodynamic.

This high-throughput assay measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is useful for early-stage screening.[10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).

  • Precipitation Detection: Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to a blank (DMSO and buffer only) indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Lipophilicity (logP and logD)

Lipophilicity is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. [9]It is typically expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of this compound in the pre-saturated PBS.

  • Partitioning: Add equal volumes of the pre-saturated n-octanol and the compound-containing PBS to a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logD₇.₄ using the following formula: logD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Workflow for the Shake-Flask logD Determination.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects solubility, permeability, and receptor binding. For this compound, the pKa of the piperidine nitrogen and the pyridine nitrogen are of particular interest.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [8]2. Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1 mM.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa) or 0.1 M NaOH (to determine acidic pKa).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the inflection point of the titration curve.

Caption: Workflow for Potentiometric pKa Determination.

Membrane Permeability

Membrane permeability is a measure of a drug's ability to pass through biological membranes, a prerequisite for oral absorption and distribution to target tissues.

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane. [1]It is a cost-effective method for early-stage permeability screening.

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the filter of a donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Acceptor Plate Preparation: Fill the wells of an acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Add the test compound solution (dissolved in buffer) to the wells of the coated donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Pₑ) using the appropriate formula, taking into account the volume of the wells and the surface area of the membrane.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 permeability assay is a more biologically relevant model that uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express transporters similar to the intestinal epithelium. This assay can assess both passive and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B): Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.

  • Permeability Measurement (B to A): In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side to assess active efflux.

  • Sample Analysis: Quantify the compound concentration in the samples from the receiver compartments at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

G cluster_synthesis Proposed Synthesis of this compound start_material_1 3-Bromopyridine grignard_reagent 3-Pyridylmagnesium bromide start_material_1->grignard_reagent Mg, THF start_material_2 N-Boc-4-piperidone grignard_reaction Grignard Reaction start_material_2->grignard_reaction grignard_reagent->grignard_reaction protected_intermediate tert-butyl 4-hydroxy-4- (pyridin-3-yl)piperidine- 1-carboxylate grignard_reaction->protected_intermediate deprotection Acidic Deprotection (e.g., HCl) protected_intermediate->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic pathway for this compound.

Conclusion

The physicochemical properties of this compound, as predicted by in silico models, suggest it is a promising scaffold for the development of orally bioavailable drugs. However, as emphasized in this guide, these predictions must be validated through rigorous experimental investigation. The detailed protocols provided herein for the determination of solubility, lipophilicity, pKa, and permeability offer a robust framework for such an evaluation. By systematically characterizing these fundamental properties, drug discovery teams can make more informed decisions, leading to the efficient optimization of lead compounds and an increased probability of clinical success. The interplay between the piperidin-4-ol core and the 3-pyridyl substituent provides a rich area for further structure-activity relationship studies, with the potential to fine-tune the ADME profile for specific therapeutic targets.

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The Strategic Integration of 4-(Pyridin-3-yl)piperidin-4-ol in Fragment-Based Library Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Three-Dimensionality in Fragment-Based Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for lead generation, predicated on the principle that low-complexity, low-molecular-weight fragments can form high-quality interactions with biological targets.[1][2] However, the early generations of fragment libraries were often dominated by flat, aromatic structures, a phenomenon dubbed "flatland" in medicinal chemistry.[3] The strategic move towards incorporating three-dimensional (3D) fragments is a direct response to the need to explore new, untapped chemical space and to design molecules with improved physicochemical properties, such as solubility and metabolic stability.[4][5]

The 4-(pyridin-3-yl)piperidin-4-ol core is an exemplary 3D fragment that offers a compelling combination of structural rigidity, defined stereochemistry, and versatile chemical handles for library elaboration. This guide provides an in-depth technical exploration of this fragment, from its strategic synthesis to its application in the generation of diverse chemical libraries, grounded in the principles of scientific integrity and field-proven insights.

I. The this compound Core: A Privileged Scaffold

The title compound marries two key pharmacophoric elements: the piperidine ring and a pyridine moiety. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs due to its ability to confer favorable properties such as improved solubility and metabolic stability.[6][7][8] The tertiary alcohol introduces a rigid stereocenter, projecting substituents into a well-defined vector in three-dimensional space. The pyridine ring, a common bioisostere for a phenyl group, offers a hydrogen bond acceptor and can engage in various non-covalent interactions with protein targets.[9] The 3-pyridyl isomer, in particular, presents a unique electronic and steric profile compared to its 2- and 4-pyridyl counterparts.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be effective in FBDD, it should adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP < 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.[1] this compound aligns well with these principles, making it an ideal starting point for fragment-based campaigns.

PropertyEstimated ValueSource
Molecular Weight178.23 g/mol PubChem CID: 2835561
XLogP30.8PubChem CID: 2835561
Hydrogen Bond Donors2PubChem CID: 2835561
Hydrogen Bond Acceptors3PubChem CID: 2835561

II. Synthesis of the Core Fragment: A Self-Validating Protocol

The synthesis of this compound is most effectively and reliably achieved through a two-step process: a Grignard reaction to construct the core, followed by deprotection. This approach ensures high fidelity and scalability. The use of a nitrogen protecting group on the piperidone starting material is critical to prevent side reactions. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under the Grignard reaction conditions and its straightforward removal under acidic conditions.[10][11]

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate

This key step involves the nucleophilic addition of a pyridinyl Grignard reagent to N-Boc-4-piperidone. The Grignard reagent, 3-pyridylmagnesium bromide, is prepared in situ from 3-bromopyridine and magnesium turnings.[2] Careful control of anhydrous conditions is paramount to the success of this reaction.[1][12]

Experimental Protocol:

  • Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and inert gas inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. A solution of N-Boc-4-piperidone (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.[13]

  • Reaction Quench and Workup: After the addition is complete, the reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting piperidone. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the N-Boc protected intermediate as a solid.

Step 2: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to liberate the secondary amine, which serves as a crucial handle for library diversification. Acid-catalyzed deprotection is the standard and most efficient method.[14][15]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or dichloromethane.

  • Acid Addition: Add a solution of hydrochloric acid in 1,4-dioxane (4M, 5-10 equivalents) or trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v) at room temperature.[16]

  • Reaction Monitoring and Workup: The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free base.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection 3-Bromopyridine 3-Bromopyridine Grignard_Reaction Grignard Reaction (Mg, THF) 3-Bromopyridine->Grignard_Reaction N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Grignard_Reaction N-Boc-Protected_Intermediate tert-Butyl 4-hydroxy-4-(pyridin-3-yl) piperidine-1-carboxylate Grignard_Reaction->N-Boc-Protected_Intermediate Deprotection Acidic Deprotection (HCl/Dioxane or TFA) N-Boc-Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

III. Library Synthesis: Diversification of the Core Fragment

The strategic value of this compound lies in its two orthogonal points of diversification: the secondary amine of the piperidine ring and the tertiary alcohol. This allows for the creation of a rich and diverse library of compounds from a single, readily accessible core.

A. Derivatization at the Piperidine Nitrogen

The secondary amine is a versatile handle for a variety of coupling reactions, most notably amide bond formation and reductive amination.

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. By coupling the core fragment with a library of carboxylic acids, a diverse set of amides can be rapidly generated in parallel.

General Protocol for Parallel Amide Coupling:

  • Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid from a pre-selected library (1.1 equivalents).

  • Coupling Reagent Addition: Add a solution of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Reaction and Workup: The reaction block is sealed and agitated at room temperature for 12-24 hours. Upon completion, the reaction mixtures can be worked up in parallel using liquid-liquid extraction or purified directly by mass-directed preparative HPLC.

Amide_Coupling_Workflow Core_Fragment This compound Coupling Amide Coupling (HATU, DIPEA, DMF) Core_Fragment->Coupling Carboxylic_Acids Library of Carboxylic Acids (R-COOH) Carboxylic_Acids->Coupling Amide_Library Diverse Amide Library Coupling->Amide_Library

Caption: Parallel synthesis of an amide library.

Reductive amination provides a means to introduce a different set of functionalities by coupling the core fragment with a library of aldehydes or ketones. This two-step, one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced in situ.

General Protocol for Reductive Amination:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equivalent) in a solvent like dichloromethane (DCM) or dichloroethane (DCE), add this compound (1.1 equivalents).

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents). The reaction is typically stirred at room temperature for 12-24 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

B. Derivatization at the Tertiary Alcohol

While the tertiary alcohol is less reactive than the secondary amine, it can be derivatized to form ethers or esters under appropriate conditions, providing an additional vector for library expansion. This typically requires protection of the more nucleophilic piperidine nitrogen first.

IV. Case Study: Hypothetical Application in Kinase Inhibitor Discovery

The 3-pyridylpiperidine motif is a known hinge-binding element in many kinase inhibitors. The nitrogen of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region. The piperidinol core serves to position substituents in the solvent-exposed region and the back pocket of the ATP binding site.

A hypothetical library synthesis could involve coupling the this compound core with a library of substituted benzoic acids via amide coupling. The resulting compounds could then be screened against a panel of kinases. Structure-activity relationship (SAR) studies would focus on how different substituents on the benzoic acid ring affect potency and selectivity.[17]

SAR_Logic cluster_core Core Fragment Pyridine Pyridine (Hinge Binding) Biological_Activity Potency & Selectivity Pyridine->Biological_Activity Key Interaction Piperidinol Piperidinol Scaffold (3D Orientation) R_Group R-Group (from Carboxylic Acid Library) Piperidinol->R_Group Amide Linker Target_Interaction Interaction with Solvent-Exposed Region and Back Pocket R_Group->Target_Interaction Target_Interaction->Biological_Activity

Caption: Logic for SAR exploration in a kinase inhibitor context.

V. Conclusion and Future Outlook

The this compound fragment represents a valuable asset in the modern medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with its straightforward and reliable synthesis, makes it an ideal starting point for the construction of diverse and novel chemical libraries. The orthogonal chemical handles allow for a systematic exploration of chemical space, enabling the fine-tuning of pharmacological properties. As the field of drug discovery continues to move beyond "flatland," the strategic use of well-designed, 3D fragments like the one detailed in this guide will be paramount in uncovering the next generation of therapeutics.

References

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Preliminary in vitro screening of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-(Pyridin-3-yl)piperidin-4-ol

Abstract

This guide provides a comprehensive framework for the initial in vitro pharmacological and toxicological evaluation of this compound, a novel chemical entity featuring a pyridine ring linked to a piperidin-4-ol core. The presence of these moieties, common in centrally active and metabolically susceptible compounds, necessitates a structured, multi-tiered screening approach. We will detail a logical workflow, from initial target-binding and general cytotoxicity assays to crucial secondary and safety pharmacology screens, including cytochrome P450 and hERG channel inhibition. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for this and structurally related compounds.

Introduction and Rationale

The chemical structure of this compound presents two key pharmacophores: the pyridine ring and the piperidine scaffold. The pyridine nucleus is a bioisostere of a phenyl ring but with a hydrogen bond acceptor, making it a common feature in ligands targeting nicotinic acetylcholine receptors (nAChRs) and various enzymes.[1][2] The piperidine ring is a saturated heterocycle prevalent in a vast number of approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to interact with G-protein coupled receptors (GPCRs) and monoamine transporters.[3][4]

Given this structural context, a preliminary in vitro screening cascade must be designed to cast a wide yet rational net. The primary objectives are twofold: first, to identify potential biological activity at relevant targets, and second, to flag any potential liabilities, such as cytotoxicity or off-target interactions with critical safety-related proteins, at the earliest possible stage. Our proposed screening workflow is designed as a decision-making tree, where results from initial broad-based assays guide the selection of more specific follow-up studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Safety Screening cluster_2 Decision & Next Steps A Compound Synthesis & Quality Control This compound B Target Binding Assays: nAChR & Selected GPCRs A->B Initiate Screening C Enzyme Inhibition Assays: MAO-A & MAO-B A->C Initiate Screening D General Cytotoxicity Screen: MTT & LDH Assays A->D Initiate Screening E Hit Confirmation & Dose-Response Analysis B->E If Hit Identified C->E If Hit Identified H Data Integration & Lead Prioritization D->H Evaluate Toxicity Profile F Metabolic Liability: CYP450 Inhibition Panel E->F Advance Confirmed Hits G Cardiotoxicity Potential: hERG Channel Inhibition E->G Advance Confirmed Hits F->H G->H

Figure 1: A tiered workflow for the in vitro screening of this compound.

Tier 1: Primary Screening

The initial tier focuses on broad screening to uncover potential biological activity and any inherent cytotoxicity.

Target Binding: Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The 3-pyridyl moiety is a classic structural element in ligands for nAChRs, including nicotine itself. Therefore, assessing the compound's affinity for major neuronal nAChR subtypes is a primary logical step. A competitive radioligand binding assay is a robust and high-throughput method for determining binding affinity.[5][6]

Experimental Protocol: nAChR Radioligand Binding Assay

  • Receptor Source: Prepare cell membranes from a stable cell line (e.g., HEK-293) expressing the desired human nAChR subtype (e.g., α4β2 or α7).[5]

  • Radioligand: Select a high-affinity radioligand appropriate for the subtype, such as [³H]-Cytisine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7.[6][7]

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membranes and radioligand to assay buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., nicotine or epibatidine).

    • Competitive Binding: Add receptor membranes, radioligand, and serial dilutions of this compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[5]

  • Separation: Rapidly separate bound from free radioligand by filtering the plate contents through glass fiber filters using a cell harvester.[5]

  • Detection: Wash filters with ice-cold buffer, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀), which can then be converted to a binding affinity constant (Ki).

Enzyme Inhibition: Monoamine Oxidases (MAO-A & MAO-B)

Rationale: Piperidine-containing structures are known to interact with monoamine oxidases (MAOs), key enzymes in the catabolism of neurotransmitters like serotonin and dopamine.[8] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[9] A fluorometric assay provides a sensitive and continuous measure of enzyme activity.

G cluster_0 MAO Enzymatic Reaction cluster_1 Fluorometric Detection A Monoamine Substrate (e.g., Kynuramine) B MAO-A or MAO-B A->B C Aldehyde + NH₃ + H₂O₂ (Hydrogen Peroxide) B->C D H₂O₂ C->D Product feeds into detection system E Horseradish Peroxidase (HRP) D->E G Fluorescent Product (Resorufin) E->G F Non-Fluorescent Probe (e.g., Amplex® Red) F->E

Figure 2: Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.[10]

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Materials: Recombinant human MAO-A and MAO-B enzymes, MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), a suitable substrate (e.g., kynuramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).[8][10]

  • Positive Controls: Use clorgyline for MAO-A and selegiline for MAO-B.[8][11]

  • Assay Setup (96-well black plate):

    • To each well, add MAO enzyme (A or B) and varying concentrations of this compound or control inhibitor.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to interact with the enzyme.[11]

  • Initiate Reaction: Add a working solution containing the substrate, HRP, and the fluorogenic probe to all wells.

  • Detection: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths (e.g., ~530 nm Ex / ~585 nm Em for resorufin).[12]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot against compound concentration to calculate the IC₅₀ value.

General Cytotoxicity Screening

Rationale: It is critical to assess whether the compound exhibits general toxicity to cells at the concentrations where biological activity might be observed. The MTT and LDH assays are complementary methods. The MTT assay measures mitochondrial reductase activity in viable cells, indicating metabolic health, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, a marker of cell death.[13][14]

Experimental Protocol: MTT & LDH Cytotoxicity Assays

  • Cell Line: Select a relevant and robust cell line, such as HEK-293 or HepG2 (human liver carcinoma), for initial screening.[13]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 200 µM) for a standard duration (e.g., 24 or 48 hours). Include vehicle-only (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin or digitonin).[15]

  • Assay Execution:

    • LDH Assay:

      • Carefully collect a small aliquot of the culture supernatant from each well.

      • Add the supernatant to the LDH assay reagent mixture in a new plate.[14][16]

      • Incubate as per the kit manufacturer's instructions and measure absorbance. A "maximum LDH release" control is created by lysing untreated cells.[16]

    • MTT Assay:

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells in the original plate.[17]

      • Incubate for 2-4 hours to allow for the formation of purple formazan crystals by metabolically active cells.

      • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the crystals and measure the absorbance (typically around 570 nm).[14]

  • Data Analysis:

    • For the MTT assay, calculate % cell viability relative to the vehicle control.

    • For the LDH assay, calculate % cytotoxicity relative to the maximum LDH release control.

    • Plot the results against compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

Table 1: Illustrative Data from Tier 1 Screening

Assay Type Target/Cell Line Parameter Result
Binding Assay nAChR α4β2 Ki (µM) > 50
Binding Assay nAChR α7 Ki (µM) 8.5
Enzyme Inhibition MAO-A IC₅₀ (µM) 2.3
Enzyme Inhibition MAO-B IC₅₀ (µM) 15.7

| Cytotoxicity | HepG2 (48h) | CC₅₀ (µM) | > 100 |

Tier 2: Secondary & Safety Screening

Based on the illustrative hits in Table 1 (activity at nAChR α7 and MAO-A), the compound would advance to secondary and safety screening. This tier aims to confirm activity and proactively identify potential drug-drug interaction and cardiotoxicity liabilities.

Metabolic Liability: Cytochrome P450 (CYP) Inhibition

Rationale: The pyridine ring can be a site of metabolism and can also inhibit cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism. Inhibition of CYPs is a major cause of clinical drug-drug interactions (DDIs).[18] Regulatory agencies like the FDA and EMA recommend evaluating CYP inhibition early in development.[19] A panel of the most common drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) should be tested.[20]

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes (Supersomes™). HLM provides a more physiologically relevant matrix, while recombinant enzymes offer cleaner, isoform-specific data.[19][21]

  • Probes & Substrates: Use isoform-specific fluorogenic probe substrates.

  • Assay Setup (96-well plate):

    • Incubate the test system (e.g., HLM) with a range of concentrations of this compound and a known inhibitor for each isoform (positive control).

    • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system (cofactor).[21]

  • Detection: Monitor the formation of the fluorescent metabolite over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each CYP isoform. An IC₅₀ < 1 µM is considered a strong inhibitor, while an IC₅₀ > 10 µM suggests weak or no inhibition.[21]

Cardiotoxicity Potential: hERG Channel Inhibition

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect linked to acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[22] Early assessment of hERG liability is mandatory for drug development.[23] A thallium flux assay is a high-throughput, cell-based method that serves as an excellent surrogate for the more labor-intensive patch-clamp electrophysiology.[24][25]

Experimental Protocol: hERG Thallium Flux Assay

  • Cell Line: Use a stable cell line expressing the hERG channel, such as hERG-HEK293.[24]

  • Assay Principle: Cells are loaded with a thallium-sensitive fluorescent dye. When the hERG channels are opened by a potassium stimulus, thallium ions (Tl⁺), which act as a surrogate for K⁺, enter the cell and bind to the dye, causing an increase in fluorescence. A hERG channel blocker will prevent this influx and reduce the fluorescence signal.[24]

  • Assay Setup (black-walled, clear-bottom plate):

    • Plate hERG-expressing cells and allow them to adhere.

    • Load cells with the fluorescent dye (e.g., FluxOR™).

    • Add varying concentrations of this compound. Include a vehicle control (0% inhibition) and a potent hERG blocker like E-4031 or astemizole (100% inhibition).[22][24]

  • Detection: Place the plate in a kinetic plate reader (e.g., FDSS). Add a stimulus buffer containing thallium and potassium to open the channels and immediately measure the rapid increase in intracellular fluorescence.[24]

  • Data Analysis: Quantify the fluorescence signal for each well. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.

Table 2: Illustrative Data from Tier 2 Safety Screening

Assay Type Target Isoform Parameter Result Interpretation
CYP Inhibition CYP1A2 IC₅₀ (µM) > 50 Low Risk
CYP Inhibition CYP2C9 IC₅₀ (µM) 25.6 Low Risk
CYP Inhibition CYP2C19 IC₅₀ (µM) > 50 Low Risk
CYP Inhibition CYP2D6 IC₅₀ (µM) 4.8 Moderate Risk
CYP Inhibition CYP3A4 IC₅₀ (µM) 11.2 Low-to-Moderate Risk

| Cardiotoxicity | hERG Channel | IC₅₀ (µM) | > 30 | Low Risk |

Data Interpretation and Future Directions

The hypothetical data generated in this guide (Tables 1 & 2) paints a preliminary but informative picture of this compound.

  • Pharmacological Profile: The compound shows modest, somewhat selective activity as an inhibitor of MAO-A and a ligand at the nAChR α7 subtype. The selectivity for MAO-A over MAO-B is approximately 7-fold.

  • Safety & Liability Profile: The compound exhibits a favorable general cytotoxicity profile (CC₅₀ > 100 µM), indicating a good therapeutic window relative to its enzymatic and receptor activity. The hERG inhibition IC₅₀ is >30 µM, suggesting a low risk for cardiotoxicity. However, the moderate inhibition of CYP2D6 (IC₅₀ = 4.8 µM) is a potential liability that must be monitored. CYP2D6 is responsible for the metabolism of many CNS drugs, and inhibition could lead to significant drug-drug interactions.

Next Steps:

  • Hit Confirmation: Confirm the MAO-A and nAChR α7 activities using orthogonal assays, such as functional cell-based assays (e.g., measuring downstream signaling for nAChR α7) and determining the mechanism of MAO-A inhibition (e.g., reversible vs. irreversible).

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the parent compound to improve potency and selectivity for the desired target (e.g., MAO-A) while reducing off-target activity (e.g., CYP2D6 inhibition).

  • Further ADME Profiling: If the compound is prioritized, more comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as plasma protein binding and metabolic stability assays, would be warranted.

This structured in vitro screening cascade provides a robust and efficient path to characterize the initial biological profile of novel chemical entities like this compound, enabling data-driven decisions for progression in the drug discovery pipeline.

References

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Tautomerism in Pyridinyl-Piperidinol Compounds: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chameleon in the Candidate - Why Tautomerism Matters in Drug Discovery

In the realm of medicinal chemistry, the pyridinyl-piperidinol scaffold is a privileged structure, forming the core of numerous successful therapeutics, particularly those targeting the central nervous system. Its synthetic tractability and ability to present functional groups in a defined three-dimensional space make it an attractive starting point for drug design. However, this seemingly stable framework can harbor a subtle yet profound chemical phenomenon: tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium can have significant consequences for a drug candidate's efficacy and safety profile.

The presence of multiple tautomeric forms can influence a molecule's pharmacokinetics and pharmacodynamics.[2] Different tautomers can exhibit varied absorption, distribution, metabolism, and excretion (ADME) properties.[1] Furthermore, the specific tautomer present can dramatically alter the molecule's shape and hydrogen bonding capabilities, leading to differential binding affinities for the intended biological target and potential off-target interactions.[3][4] For researchers and drug development professionals, a thorough understanding and characterization of tautomerism in pyridinyl-piperidinol compounds is not merely an academic exercise; it is a critical step in de-risking a development program and ensuring the selection of a robust and reliable clinical candidate.

This in-depth technical guide provides a comprehensive overview of tautomerism in pyridinyl-piperidinol compounds. We will explore the common types of tautomerism observed in this scaffold, the key factors influencing the tautomeric equilibrium, and the state-of-the-art analytical and computational techniques for their characterization. Through detailed protocols and illustrative case studies, this guide will equip you with the knowledge to anticipate, identify, and manage the impact of tautomerism in your drug discovery and development endeavors.

I. The Two Faces of a Molecule: Common Tautomeric Forms in Pyridinyl-Piperidinol Scaffolds

Pyridinyl-piperidinol compounds can exhibit several types of prototropic tautomerism, with keto-enol and ring-chain tautomerism being the most prevalent.

A. Keto-Enol Tautomerism

Keto-enol tautomerism involves the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group).[5] In the context of pyridinyl-piperidinol derivatives, this is most relevant when a carbonyl group is present on the piperidine ring, particularly at the 4-position (a 4-piperidone). The equilibrium between the keto and enol forms is often rapid and can be catalyzed by acid or base.[6]

Caption: Keto-enol tautomerism in a 4-piperidone derivative.

Generally, for simple ketones, the keto form is overwhelmingly favored at equilibrium.[5] However, the substitution pattern on the piperidine ring and the electronic nature of the pyridine ring can influence this balance.

B. Ring-Chain Tautomerism

Ring-chain tautomerism is a fascinating and often overlooked phenomenon where a molecule can exist in equilibrium between an open-chain form and a cyclic form.[7] In pyridinyl-piperidinol compounds, this typically occurs when the piperidinol has a side chain capable of intramolecular cyclization. For instance, a 2-(pyridin-2-yl)-piperidin-2-ol can exist in equilibrium with its open-chain amino ketone form.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Interpretation prep Dissolve compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O) oneD 1D NMR (¹H, ¹³C) at ambient temperature prep->oneD twoD 2D NMR (COSY, HSQC, HMBC) for structural assignment oneD->twoD vt_nmr Variable Temperature (VT) NMR to study dynamics oneD->vt_nmr noe NOESY/ROESY for conformational analysis twoD->noe assign Assign signals to specific tautomers twoD->assign thermo Analyze VT-NMR data for ΔG°, ΔH°, and ΔS° vt_nmr->thermo structure Combine all data to propose dominant tautomeric forms noe->structure quantify Integrate signals to determine tautomer ratios assign->quantify quantify->structure thermo->structure

Caption: A typical workflow for the NMR analysis of tautomerism.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh the pyridinyl-piperidinol compound and dissolve it in a deuterated solvent of interest to a known concentration (typically 5-10 mg in 0.6 mL).

  • Initial ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature. Observe the number of signals for key protons (e.g., aromatic protons on the pyridine ring, protons adjacent to the piperidinol hydroxyl group). The presence of more signals than expected for a single species suggests the presence of multiple tautomers or conformers.

  • Integration: Carefully integrate the signals corresponding to each tautomer. The ratio of the integrals will give the tautomeric ratio under the specific experimental conditions.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from -20 °C to 80 °C). Changes in the integral ratios with temperature indicate a thermodynamic equilibrium between the tautomers. Coalescence of signals at higher temperatures suggests a rapid interconversion on the NMR timescale.

  • Data Analysis: Plot ln(Keq) versus 1/T (a van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process. Keq is the equilibrium constant calculated from the tautomer ratios.

2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be a useful complementary technique, as different tautomers often have distinct chromophores and thus different absorption spectra. [8]By monitoring changes in the absorption spectrum as a function of solvent or pH, one can infer shifts in the tautomeric equilibrium.

3. X-ray Crystallography

For compounds that are crystalline, single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. [3]However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution. [1]

B. Computational Modeling: A Predictive and Mechanistic Tool

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and for gaining insight into the factors that govern the equilibrium. [9][10] Workflow for Computational Analysis of Tautomerism

Computational_Workflow cluster_input Input Generation cluster_calc Quantum Mechanical Calculations cluster_output Analysis of Results build Build 3D structures of all possible tautomers optimize Geometry optimization using DFT (e.g., B3LYP/6-31G*) build->optimize freq Frequency calculations to confirm minima optimize->freq solvation Incorporate solvent effects (e.g., PCM model) freq->solvation energy Compare relative free energies (ΔG) to predict stability solvation->energy ts_search (Optional) Transition state search for interconversion barrier energy->ts_search compare Compare predicted ratios with experimental data energy->compare

Caption: A general workflow for the computational analysis of tautomerism.

Step-by-Step Protocol for DFT Calculations:

  • Structure Generation: Generate 3D structures for all plausible tautomers of the pyridinyl-piperidinol compound.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).

  • Solvation Modeling: To simulate the effect of a solvent, perform single-point energy calculations or re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM). [11]4. Energy Analysis: Compare the calculated Gibbs free energies of the tautomers in the desired solvent to predict their relative populations. The tautomer with the lower free energy is predicted to be the more stable and abundant species.

IV. The Impact on Drug Development: Case Studies and Considerations

The tautomeric behavior of pyridinyl-piperidinol compounds can have profound implications for their development as drugs.

  • Receptor Binding and Pharmacodynamics: The different 3D shapes and hydrogen bonding patterns of tautomers can lead to different binding modes at the target receptor. This can result in one tautomer being significantly more active than another. [3]It is crucial to identify the "active" tautomer to guide structure-activity relationship (SAR) studies.

  • Pharmacokinetics and ADME: Tautomerism can affect a compound's lipophilicity (LogP), solubility, and plasma protein binding. For example, a more polar keto tautomer might have higher aqueous solubility but lower membrane permeability compared to a less polar enol tautomer. [1]* Intellectual Property: The existence of multiple tautomeric forms can have implications for patent claims. It is important to consider and potentially claim all relevant tautomers to ensure broad patent protection.

V. Conclusion and Future Perspectives

Tautomerism in pyridinyl-piperidinol compounds is a critical chemical attribute that demands careful consideration throughout the drug discovery and development process. A proactive approach to identifying and characterizing tautomeric equilibria can prevent costly late-stage failures and lead to the design of more robust and effective medicines. The integration of advanced experimental techniques, particularly NMR spectroscopy, with predictive computational modeling provides a powerful toolkit for understanding and controlling this fascinating chemical phenomenon. As our understanding of the subtle interplay between molecular structure, tautomerism, and biological activity continues to grow, we can expect to see the development of even more sophisticated strategies for harnessing the "chameleon-like" nature of these privileged scaffolds to create the next generation of therapeutics.

VI. References

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4-(Pyridin-3-yl)piperidin-4-ol: A Scaffolding Prospectus for Novel Central Nervous System Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. The inherent complexity of CNS disorders necessitates a continuous exploration of diverse chemical scaffolds. This technical guide presents a comprehensive evaluation of 4-(Pyridin-3-yl)piperidin-4-ol as a promising, yet underexplored, scaffold for the development of next-generation CNS agents. While direct pharmacological data for this specific molecule is nascent, a thorough analysis of its constituent moieties—the pyridine ring and the 4-hydroxypiperidine core—provides a strong rationale for its investigation. This document outlines a proposed synthetic pathway, hypothesizes potential molecular targets within the CNS, and details a rigorous, multi-tiered experimental workflow for its characterization and validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the landscape of CNS therapeutics.

Introduction: The Rationale for a Novel Scaffold

The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including notable CNS agents.[1][2][3] Its conformational flexibility allows for optimal interactions with a variety of biological targets. Similarly, the pyridine ring is a common feature in many CNS-active compounds, where the nitrogen atom can act as a hydrogen bond acceptor and influence the molecule's overall physicochemical properties, such as solubility and basicity.[4]

The combination of these two pharmacologically significant motifs in this compound presents a compelling starting point for the discovery of new CNS agents. The 4-hydroxy group on the piperidine ring can also participate in hydrogen bonding, potentially enhancing receptor affinity and specificity. The strategic placement of the pyridine ring at the 4-position of the piperidin-4-ol core creates a rigidified structure that can be further functionalized to probe interactions with specific CNS targets.

This guide will therefore serve as a prospectus, outlining a systematic approach to unlock the therapeutic potential of this promising chemical entity.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. While multiple synthetic strategies can be envisioned for this compound, a practical and efficient approach is proposed below.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a Grignard reaction between a suitable pyridine precursor and a protected piperidin-4-one.

Synthetic_Pathway 3-Bromopyridine 3-Bromopyridine Mg, THF Mg, THF 3-Bromopyridine->Mg, THF Pyridin-3-ylmagnesium_bromide Pyridin-3-ylmagnesium bromide Mg, THF->Pyridin-3-ylmagnesium_bromide Grignard_Reaction Grignard Reaction Pyridin-3-ylmagnesium_bromide->Grignard_Reaction N-Boc-4-piperidinone N-Boc-4-piperidinone N-Boc-4-piperidinone->Grignard_Reaction Intermediate_1 N-Boc-4-(pyridin-3-yl)piperidin-4-ol Grignard_Reaction->Intermediate_1 Deprotection Deprotection (e.g., TFA) Intermediate_1->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 3-bromopyridine in anhydrous THF to initiate the reaction.

  • Once the reaction has started, add the remaining 3-bromopyridine solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 2: Grignard Reaction with N-Boc-4-piperidinone

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Add a solution of N-Boc-4-piperidinone in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-4-(pyridin-3-yl)piperidin-4-ol.

Step 3: Deprotection

  • Dissolve the purified N-Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or chromatography.

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Analytical Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and assess purity.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., -OH, N-H).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Melting Point To assess the purity of the crystalline solid.

Hypothesized CNS Activity and Molecular Targets

Based on the structural motifs present in this compound, several potential CNS targets and therapeutic areas can be hypothesized.

Potential Molecular Targets
  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridine moiety is a key component of nicotine, the primary agonist of nAChRs. It is plausible that this compound could act as a ligand for various nAChR subtypes, potentially as a partial agonist or antagonist, making it a candidate for treating cognitive disorders or addiction.[4]

  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidine scaffold is found in many mAChR antagonists. The specific substitution pattern of the title compound could confer selectivity for different mAChR subtypes, which are implicated in various CNS functions.

  • Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET): Many piperidine-containing compounds exhibit activity at monoamine transporters.[5] The unique structure of this compound could lead to novel interactions with these transporters, suggesting potential applications in depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD).

  • Opioid Receptors: Certain piperidine derivatives are known to interact with opioid receptors.[5] While a more distant possibility, screening against these receptors would be prudent.

Potential Therapeutic Indications
  • Cognitive Enhancement: Modulation of nAChRs could have pro-cognitive effects, relevant for Alzheimer's disease and other dementias.

  • Depression and Anxiety: Activity at monoamine transporters or certain nAChR subtypes could offer novel antidepressant or anxiolytic effects.

  • Substance Abuse Disorders: As a potential modulator of nAChRs, the compound could be investigated for smoking cessation or other addiction therapies.

  • Schizophrenia: The interplay between cholinergic and dopaminergic systems is crucial in the pathophysiology of schizophrenia. A compound with a unique polypharmacological profile could offer a novel therapeutic approach.

Proposed Drug Discovery and Development Workflow

A systematic and tiered approach is essential to efficiently evaluate the CNS potential of this compound.

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation In_Vitro_Screening Primary In Vitro Screening (Receptor Binding Assays) Functional_Assays Functional Assays (Agonist/Antagonist/Modulator) In_Vitro_Screening->Functional_Assays ADME_Tox In Vitro ADME/Tox (CYP Inhibition, hERG, Cytotoxicity) Functional_Assays->ADME_Tox BBB_Permeability In Vitro BBB Permeability (PAMPA, Caco-2/MDCK) ADME_Tox->BBB_Permeability PK_Studies Pharmacokinetic Studies (Rodent; Brain Penetration) BBB_Permeability->PK_Studies Lead Candidate Progression Behavioral_Models Behavioral Pharmacology Models (e.g., Morris Water Maze, Forced Swim Test) PK_Studies->Behavioral_Models Target_Engagement Target Engagement Studies (e.g., ex vivo receptor occupancy) Behavioral_Models->Target_Engagement Preliminary_Tox Preliminary Toxicology (e.g., acute toxicity) Target_Engagement->Preliminary_Tox

Caption: A tiered workflow for CNS drug discovery.

Phase 1: In Vitro Characterization

Objective: To determine the primary biological targets, mode of action, and initial safety profile of this compound.

Protocol 1: Broad Panel Receptor Screening

  • Assay: Radioligand binding assays against a panel of CNS targets (e.g., nAChRs, mAChRs, dopamine, serotonin, norepinephrine transporters and receptors, opioid receptors).

  • Procedure: The test compound will be incubated with membranes prepared from cells expressing the target receptor and a specific radioligand.

  • Endpoint: The percentage inhibition of radioligand binding at a fixed concentration (e.g., 10 µM) will be determined to identify initial "hits."

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

  • Model: An in vitro transwell system using human induced pluripotent stem cell-derived brain microvascular endothelial cells (iBMECs) co-cultured with astrocytes.[6]

  • Procedure: a. Culture iBMECs on the apical side and astrocytes on the basal side of a transwell insert to form a tight monolayer, confirmed by measuring trans-endothelial electrical resistance (TEER).[6][7] b. Add this compound to the apical (blood) side. c. At various time points, sample the media from the basal (brain) side. d. Quantify the concentration of the compound in the basal media using LC-MS/MS.

  • Endpoint: Calculate the apparent permeability coefficient (Papp) to predict BBB penetration.[8]

Parameter Acceptable Range for CNS Agents
Papp (A→B) > 5 x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / Papp A→B) < 2
Phase 2: In Vivo Evaluation

Objective: To assess the pharmacokinetic profile, brain penetration, and efficacy in animal models of CNS disorders for promising candidates from Phase 1.

Protocol 3: Rodent Pharmacokinetic and Brain Penetration Study

  • Species: Male Sprague-Dawley rats.

  • Procedure: a. Administer this compound via intravenous (IV) and oral (PO) routes. b. Collect blood and brain tissue samples at multiple time points. c. Analyze plasma and brain homogenate concentrations using LC-MS/MS.

  • Endpoints:

    • Key pharmacokinetic parameters (t½, Cmax, AUC, oral bioavailability).

    • Brain-to-plasma ratio (Kp) and unbound brain-to-plasma ratio (Kp,uu) to confirm CNS exposure.[9]

Protocol 4: In Vivo Behavioral Models Based on the in vitro profile, select appropriate animal models. For example:

  • If nAChR activity is confirmed:

    • Morris Water Maze or Y-Maze: To assess effects on learning and memory.[10]

    • Novel Object Recognition Test: To evaluate recognition memory.

  • If monoamine transporter activity is observed:

    • Forced Swim Test or Tail Suspension Test: To screen for antidepressant-like activity.[10][11]

    • Elevated Plus Maze or Open Field Test: To assess anxiolytic or anxiogenic effects.[10][11]

Conclusion and Future Directions

This compound represents a novel and promising chemical scaffold for the development of new CNS therapeutics. Its constituent moieties are well-established pharmacophores in CNS drug discovery, providing a strong rationale for its investigation. The proposed synthetic route is feasible, and the outlined multi-tiered experimental workflow provides a clear path for its comprehensive evaluation.

Future work should focus on the synthesis and in vitro screening of a small library of analogs to establish initial structure-activity relationships. Modifications could include substitution on the pyridine ring, derivatization of the 4-hydroxy group, and alterations to the piperidine nitrogen. This systematic approach will be instrumental in determining if this compound and its derivatives can be developed into clinically viable candidates for the treatment of debilitating CNS disorders.

References

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Investigating the pharmacology of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Investigation of 4-(Pyridin-3-yl)piperidin-4-ol

Abstract

The confluence of the pyridine ring and the piperidine scaffold has yielded a multitude of pharmacologically significant agents, making them privileged structures in modern drug discovery.[1][2] The novel chemical entity, this compound, incorporates both of these critical pharmacophores. The pyridine moiety is a cornerstone of numerous kinase inhibitors and CNS-active agents, while the piperidin-4-ol core is prevalent in compounds targeting a diverse range of receptors and enzymes. This guide presents a comprehensive, field-proven framework for the systematic pharmacological investigation of this compound. It is designed for researchers, scientists, and drug development professionals, providing a logical, step-by-step pathway from initial synthesis to in vivo validation. We will detail the causality behind experimental choices, outline self-validating protocols, and ground our recommendations in authoritative scientific literature to build a complete pharmacological dossier for this promising compound.

Part 1: Synthesis and Analytical Characterization

A robust and scalable synthetic route is the prerequisite for any pharmacological investigation. The proposed synthesis of this compound is designed for efficiency and amenability to analogue synthesis for future structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The most direct approach involves a Grignard reaction, a cornerstone of C-C bond formation. The synthesis begins with the protection of a commercially available piperidin-4-one derivative, followed by the addition of a pyridinyl organometallic reagent.

Protocol 1: Synthesis of this compound

  • Protection: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of 3-bromopyridine (1.1 eq) in anhydrous THF.

  • Metal-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the solution, maintaining the temperature at -78 °C. Stir for 1 hour to form the 3-lithiopyridine species.

  • Grignard-type Addition: The resulting organolithium reagent will react in situ with the N-Boc-4-piperidone. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product (tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate) via flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford this compound as its hydrochloride salt.

Analytical Characterization

Confirmation of structure and purity is critical. The following methods must be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Final Product & QC N-Boc-4-piperidone N-Boc-4-piperidone Grignard Addition Nucleophilic Addition N-Boc-4-piperidone->Grignard Addition 3-Bromopyridine 3-Bromopyridine Organolithium Formation Lithiopyridine Formation 3-Bromopyridine->Organolithium Formation n-BuLi Organolithium Formation->Grignard Addition Deprotection Boc Deprotection (HCl) Grignard Addition->Deprotection Protected Intermediate Final Compound This compound (HCl Salt) Deprotection->Final Compound QC NMR, HRMS, HPLC (Purity >95%) Final Compound->QC

Figure 1: Proposed synthetic and quality control workflow.

Part 2: Pharmacological Profiling Cascade

A tiered screening approach is the most efficient method to identify the biological activity of a novel compound. This cascade moves from broad, high-throughput in vitro assays to more specific, hypothesis-driven studies.

In Silico Target Prediction

Before commencing wet-lab experiments, computational tools (e.g., SwissTargetPrediction, SEA) should be used to predict likely biological targets based on structural similarity to known ligands. This is a cost-effective, hypothesis-generating step that can help prioritize primary screening panels.

In Vitro Primary Screening

The compound should be submitted to a broad panel of binding assays to identify initial interactions. Given the structural motifs, a panel should prioritize targets implicated in CNS disorders and oncology.

Table 1: Recommended Primary Target Screening Panel

Target ClassSpecific ExamplesRationale
GPCRs Serotonin (5-HT₂ₐ, 5-HT₂₋), Dopamine (D₂, D₃), Histamine (H₃)Piperidine is a classic scaffold for CNS-active agents.[3][4]
Kinases Panel of >100 human kinases (e.g., MET, ALK)The pyridine ring is a well-established "hinge-binding" motif.[2][5]
Enzymes LSD1, CH24H, MAO-A/BSpecific piperidine derivatives are known inhibitors.[6][7]
Ion Channels hERG, Naᵥ, CaᵥEssential for early safety assessment and potential CNS activity.

Protocol 2: Representative Radioligand Binding Assay (5-HT₂ₐ Receptor)

  • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (5-10 µg protein).

    • 25 µL of radioligand ([³H]ketanserin) at a final concentration equal to its K₋.

    • 25 µL of this compound at 11 different concentrations (e.g., 1 pM to 100 µM).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate (pre-soaked in polyethyleneimine) using a cell harvester. Wash the filters 3x with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using software like GraphPad Prism. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional and Cellular Assays

Any significant binding hits must be validated in functional assays to determine the compound's mode of action (e.g., agonist, antagonist, inverse agonist). Concurrently, phenotypic screening can uncover unexpected therapeutic potential.

  • Rationale: A binding hit does not guarantee a biological effect. Functional assays are essential to understand the downstream consequence of target engagement. For instance, a compound that binds to the 5-HT₂ₐ receptor could be an agonist, an antagonist, or an inverse agonist, each with vastly different therapeutic implications.[4] Similarly, the piperidine scaffold is known to be present in numerous anticancer agents[8], justifying a screen for anti-proliferative effects.[9][10]

Protocol 3: Anti-Proliferation Assay (MTT Assay)

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., DLD-1 colon, HT29 colon, PC-3 prostate) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at various concentrations for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Screening_Cascade Start Test Compound (Purity >95%) InSilico In Silico Prediction (Target & ADMET) Start->InSilico PrimaryBinding Primary Binding Screen (GPCRs, Kinases, etc.) InSilico->PrimaryBinding Hypothesis Generation NoHits No Significant Hits (De-prioritize) PrimaryBinding->NoHits Hits Binding Hits Identified (e.g., IC50 < 1 µM) PrimaryBinding->Hits Functional Functional Assays (Agonist/Antagonist) Hits->Functional Cellular Cellular/Phenotypic Screen (e.g., Anti-Proliferation) Hits->Cellular Lead Confirmed In Vitro 'Hit' (Proceed to In Vivo) Functional->Lead Cellular->Lead

Figure 2: The in vitro pharmacological screening cascade.

Part 3: Pharmacokinetics and Safety

A compound's efficacy is meaningless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties is paramount.

In Vitro ADME Profiling

A standard panel of in vitro assays provides critical data to predict in vivo pharmacokinetic behavior.

Table 2: Key In Vitro ADME/Tox Assays

ParameterAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption and identifies potential P-gp efflux.[5]
Distribution Plasma Protein BindingDetermines the fraction of free (active) drug in circulation.[5]
Metabolism Liver Microsomal StabilityAssesses metabolic clearance rate and intrinsic half-life.
Metabolism CYP450 Inhibition PanelIdentifies potential for drug-drug interactions.[11]
Excretion (Predicted from metabolism)N/A
Toxicity hERG Patch ClampAssesses risk of cardiac arrhythmia (QT prolongation).
Toxicity Cytotoxicity in primary cellsEvaluates general cellular toxicity versus cancer cell-specific effects.
In Vivo Pharmacokinetics

Following promising in vitro data, a preliminary pharmacokinetic study in rodents is the next logical step.

Protocol 4: Rodent Pharmacokinetic Study (Rat)

  • Animal Groups: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg of this compound via tail vein injection.

    • Group 2 (PO): Administer 5 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t₁/₂), and Oral Bioavailability (%F).[4][5][11]

Part 4: In Vivo Efficacy and Tolerability

The final stage of this initial investigation is to test a therapeutic hypothesis in a relevant animal model. The choice of model is dictated entirely by the in vitro pharmacology and pharmacokinetic profile.

  • Example Scenario 1: CNS Activity. If the compound is a potent 5-HT₂ₐ receptor antagonist with good brain penetration (determined during PK studies), an appropriate model would be the DOI-induced head-twitch model in mice, a classic behavioral assay for 5-HT₂ₐ antagonism.[4]

  • Example Scenario 2: Anticancer Activity. If the compound shows potent and selective growth inhibition of colon cancer cells in vitro and has favorable oral bioavailability, a human colon cancer (e.g., HT29) xenograft model in immunocompromised mice would be warranted.[9]

A maximum tolerated dose (MTD) study should be conducted prior to efficacy studies to establish a safe dose range.

Conclusion

This guide provides a rigorous, industry-standard framework for the comprehensive pharmacological investigation of this compound. By progressing logically from synthesis and characterization through a cascade of in silico, in vitro, and in vivo studies, researchers can efficiently build a complete data package. This dossier will not only define the compound's mechanism of action, pharmacokinetic properties, and potential therapeutic applications but will also uncover any liabilities that must be addressed in subsequent lead optimization efforts. This systematic approach ensures that decisions are data-driven, maximizing the potential for translating a promising chemical scaffold into a valuable therapeutic candidate.

References

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  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed.
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Methodological & Application

High-Yield Synthesis of 4-(Pyridin-3-yl)piperidin-4-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Pyridin-3-yl)piperidin-4-ol is a key heterocyclic building block in medicinal chemistry, integral to the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of a high-yield, scalable synthesis of this compound. We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of a preferred Grignard reaction-based approach, and provide a detailed, step-by-step protocol for its implementation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the preparation of this important intermediate.

Introduction: The Significance of this compound in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a 3-pyridyl group at the 4-position, along with a hydroxyl functionality, creates a versatile intermediate, this compound. This compound serves as a crucial precursor for the synthesis of molecules targeting a range of biological pathways. For instance, derivatives of this scaffold have been investigated for their potential as anti-tuberculosis agents and for their activity at various receptors in the central nervous system. The unique combination of the basic piperidine nitrogen, the aromatic pyridine ring, and the nucleophilic hydroxyl group provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for drug discovery programs.

Overview of Synthetic Strategies

Several synthetic routes to 4-(aryl)-4-hydroxypiperidines have been explored. The most common approaches include:

  • Grignard Reaction: This is a widely used and highly effective method involving the addition of a pyridyl Grignard reagent to a protected 4-piperidone derivative.[2] This approach is often favored for its reliability and scalability.

  • Catalytic Hydrogenation: The reduction of a corresponding hydroxypyridine precursor can yield the desired piperidinol.[3] However, this method can sometimes require harsh conditions and may lead to over-reduction or side reactions.

  • Multi-component Reactions: One-pot syntheses involving the condensation of various starting materials can provide a rapid route to functionalized piperidines.[4] While efficient, these reactions can sometimes be challenging to optimize for high yields of a specific product.

This guide will focus on the Grignard reaction approach due to its high efficiency and adaptability for large-scale synthesis.

The Grignard Approach: Mechanism and Optimization

The synthesis of this compound via a Grignard reaction typically involves two key steps: the formation of the Grignard reagent from a 3-halopyridine and its subsequent reaction with a protected 4-piperidone.

Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the pyridyl Grignard reagent to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The N-Boc protecting group is crucial to prevent side reactions involving the acidic N-H proton of the piperidine.

The reaction proceeds as follows:

  • Formation of the Grignard Reagent: 3-Bromopyridine reacts with magnesium turnings in an anhydrous ether solvent (like THF) to form 3-pyridylmagnesium bromide.

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of N-Boc-4-piperidone.

  • Work-up: The resulting magnesium alkoxide is hydrolyzed with a mild acid (e.g., saturated aqueous ammonium chloride) to yield the tertiary alcohol, N-Boc-4-(pyridin-3-yl)piperidin-4-ol.

  • Deprotection: The Boc protecting group is removed under acidic conditions to afford the final product, this compound.

Key Optimization Parameters

To achieve a high yield and purity, several factors must be carefully controlled:

ParameterOptimal ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Essential for Grignard reagent formation and stability. Water will quench the reagent.[2]
Temperature 0 °C to room temperatureThe initial formation of the Grignard reagent may require gentle heating to initiate, but the addition to the piperidone is typically performed at 0 °C to control the exothermic reaction and minimize side reactions.[2]
Reagent Purity High-purity 3-bromopyridine and magnesiumImpurities can interfere with the formation of the Grignard reagent.
Protecting Group tert-Butoxycarbonyl (Boc)Provides good protection of the piperidine nitrogen and is readily removed under acidic conditions.
Work-up Saturated aqueous NH4ClA mild quenching agent that minimizes the risk of dehydration of the tertiary alcohol product.[2]

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity
3-BromopyridineC5H4BrN157.9915.8 g (100 mmol)
Magnesium TurningsMg24.312.67 g (110 mmol)
IodineI2253.811 crystal
Anhydrous Tetrahydrofuran (THF)C4H8O72.11200 mL
N-Boc-4-piperidoneC10H17NO3199.2519.9 g (100 mmol)
Saturated Aqueous Ammonium ChlorideNH4Cl53.49As needed
Diethyl Ether(C2H5)2O74.12As needed
Hydrochloric Acid (in dioxane)HCl36.46As needed
Sodium Sulfate (anhydrous)Na2SO4142.04As needed
Experimental Workflow

Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Work-up and Purification cluster_deprotection Step 4: Deprotection A Combine Mg turnings and I2 crystal in flame-dried flask B Add anhydrous THF A->B C Slowly add 3-Bromopyridine in THF B->C D Stir at room temperature until Mg is consumed C->D G Add Grignard reagent dropwise D->G E Dissolve N-Boc-4-piperidone in anhydrous THF F Cool piperidone solution to 0 °C E->F F->G H Stir at room temperature overnight G->H I Quench with saturated aq. NH4Cl H->I J Extract with diethyl ether I->J K Dry organic layer with Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M N Dissolve Boc-protected product in dioxane M->N O Add HCl in dioxane N->O P Stir until deprotection is complete (TLC) O->P Q Isolate final product P->Q

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Step 1: Preparation of 3-Pyridylmagnesium Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g, 110 mmol) and a single crystal of iodine.

  • Add 20 mL of anhydrous THF to the flask.

  • Dissolve 3-bromopyridine (15.8 g, 100 mmol) in 80 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed.

Step 2: Reaction with N-Boc-4-piperidone

  • In a separate flask, dissolve N-Boc-4-piperidone (19.9 g, 100 mmol) in 100 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(pyridin-3-yl)piperidin-4-ol.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 4: Deprotection

  • Dissolve the purified N-Boc-4-(pyridin-3-yl)piperidin-4-ol in a minimal amount of dioxane.

  • Add a solution of HCl in dioxane (e.g., 4 M) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product, this compound hydrochloride, will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed in vacuo to yield the product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the pyridyl and piperidinyl protons. The chemical shifts will vary depending on the solvent and whether the compound is in its free base or salt form.
¹³C NMR Resonances corresponding to the carbons of the pyridine and piperidine rings, including the quaternary carbon at the 4-position.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound.
Melting Point A sharp melting point indicates high purity.

Safety and Handling

  • Grignard Reagents: Are highly reactive and pyrophoric. All reactions should be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • 3-Bromopyridine: Is a toxic and irritating compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Diethyl ether and THF are highly flammable. Avoid open flames and sparks.

Conclusion

The Grignard reaction-based synthesis of this compound described in this application note provides a reliable and high-yielding route to this valuable building block. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a suitable protecting group, is critical for success. This protocol can be adapted for various scales, making it suitable for both academic research and industrial drug development applications.

References

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3460-3464.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from [Link]

  • Wan, B., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC, 18(12), 4496–4503.
  • Google Patents. (1974).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem Technical Support.
  • El-Sayed, M. A.-A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235–31267.
  • Google Patents. (1968).
  • DTIC. (n.d.). Piperidine Synthesis.
  • Google Patents. (2018).
  • Xiao, J., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation.
  • DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides.
  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
  • Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard compounds derived from pyridine. I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.
  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol synthesis.
  • PubChem. (n.d.). Piperidin-4-ol.
  • MDPI. (2022).
  • ResearchGate. (n.d.). (PDF) 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

  • Vitaku, E., et al. (2014).
  • PubMed Central. (2023).
  • PubMed Central. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • ACS Publications. (2023).
  • PubMed Central. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes.
  • Londregan, A. T., et al. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.

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Application Notes and Protocols for the Purification of 4-(Pyridin-3-yl)piperidin-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 4-(Pyridin-3-yl)piperidin-4-ol, a key heterocyclic building block in pharmaceutical and medicinal chemistry. The inherent polarity and basicity of this compound present unique challenges for separation from reaction impurities. This document outlines a robust normal-phase column chromatography method, addressing critical parameters from stationary phase selection and mobile phase optimization to fraction analysis. The principles behind the experimental choices are elucidated to empower researchers to adapt and troubleshoot the purification of analogous polar heterocyclic compounds.

Introduction: The Challenge of Purifying Polar Heterocycles

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring both a basic pyridine ring and a polar piperidinol moiety, imparts high polarity and a propensity for strong interactions with stationary phases. These characteristics can often lead to poor separation, peak tailing, and low recovery during chromatographic purification.[1][2]

The primary challenge in the chromatography of basic compounds like this compound on standard silica gel is the interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[1][2] This can result in irreversible adsorption or significant peak tailing, compromising the purity of the final product.[1] Therefore, a carefully optimized chromatographic method is essential to obtain this compound in high purity, suitable for subsequent synthetic transformations and biological assays.

This guide presents a systematic approach to the column chromatography purification of this compound, emphasizing the rationale behind each step to ensure a successful and reproducible separation.

Principles of Separation

The purification strategy detailed herein relies on normal-phase column chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3][4] The separation is based on the differential partitioning of the target compound and its impurities between the stationary and mobile phases.[3]

Stationary Phase Selection

Silica gel is the most common adsorbent for column chromatography due to its versatility and cost-effectiveness.[3][4] However, its acidic nature can be problematic for basic compounds.[2] To mitigate the undesirable interactions with the basic nitrogen of the pyridine and piperidine rings, the mobile phase is modified with a basic additive. An alternative approach, for particularly problematic separations, would be to use a different stationary phase like neutral or basic alumina.[5]

Mobile Phase Optimization

The choice of the mobile phase (eluent) is critical for achieving good separation.[3] For polar compounds, a polar solvent system is required to facilitate elution from the silica gel column.[5][6] A common and effective mobile phase for compounds of this nature is a mixture of a relatively non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol).[6]

To counteract the acidic nature of the silica gel and improve the peak shape of the basic analyte, a small amount of a basic modifier, such as triethylamine or a solution of ammonia in methanol, is often added to the mobile phase.[2][5] This competing base neutralizes the acidic silanol sites, minimizing their interaction with the target compound and reducing peak tailing.[1][2]

The optimal solvent ratio is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, allowing for good separation from both less polar and more polar impurities.[3]

Pre-Purification and Characterization

Prior to column chromatography, it is essential to have an understanding of the crude material. This includes identifying the target compound and major impurities, which can be achieved through techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the number of components in the crude mixture and to screen for an appropriate mobile phase for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the desired product and to get an initial idea of the purity level.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the components in the mixture and to assess purity.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of gram-scale quantities of crude this compound.

Materials and Equipment
Materials Equipment
Crude this compoundGlass chromatography column
Silica gel (60 Å, 230-400 mesh)Funnel
Dichloromethane (DCM), HPLC gradeLong glass rod or plunger
Methanol (MeOH), HPLC gradeCollection tubes or flasks
Triethylamine (TEA) or 7N Ammonia in MethanolRotary evaporator
TLC plates (silica gel 60 F254)TLC tank and UV lamp (254 nm)
Staining solution (e.g., potassium permanganate)Fume hood
Sand, acid-washedPersonal Protective Equipment (PPE)
Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis & Mobile Phase Optimization Column_Prep 2. Column Packing TLC->Column_Prep Sample_Prep 3. Sample Preparation Column_Prep->Sample_Prep Elution 4. Elution & Fraction Collection Sample_Prep->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Fraction_Analysis->Elution Continue Elution Pooling 6. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 7. Solvent Removal Pooling->Solvent_Removal Final_Analysis 8. Purity Confirmation Solvent_Removal->Final_Analysis

Sources

Application Notes & Protocols: High-Purity Crystallization of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 4-(Pyridin-3-yl)piperidin-4-ol via recrystallization. This key intermediate, featuring both a pyridine ring and a piperidinol moiety, possesses a distinct polarity that necessitates a carefully optimized purification strategy. We present detailed protocols for both single-solvent and mixed-solvent recrystallization techniques, grounded in the fundamental principles of solubility and crystal lattice formation. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for downstream applications in medicinal chemistry and materials science. The protocols are designed to be self-validating, with in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Physicochemical Landscape of this compound

This compound is a heterocyclic compound characterized by its moderate to high polarity. This is attributed to the presence of a nitrogen atom in the pyridine ring and a hydroxyl group on the piperidine ring, both of which are capable of hydrogen bonding. This inherent polarity is a double-edged sword in purification; while it can make the compound amenable to a range of polar solvents, it can also lead to challenges such as "oiling out" or the formation of amorphous precipitates instead of well-defined crystals.[1]

The selection of an appropriate solvent system is, therefore, the most critical parameter for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] This differential solubility is the driving force for crystallization upon cooling.[1] For compounds like this, which contain both polar functional groups, a systematic approach to solvent screening is paramount.

Foundational Principle: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solvent selection.[3] Polar compounds, such as this compound, will generally dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[3] The key to recrystallization is to find a solvent where this solubility is highly temperature-dependent.

A preliminary solvent screen is the first practical step. This involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and at their boiling points.

Table 1: Candidate Solvents for Screening
Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Water, Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, likely to dissolve the compound, especially when heated.[4]
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetatePossess dipole moments to dissolve polar compounds but lack O-H or N-H bonds.[3]
Less Polar Toluene, DichloromethaneMay be useful as an "anti-solvent" in a mixed-solvent system.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method due to its simplicity and reproducibility when a suitable solvent is identified.

Methodology:

  • Solvent Screening:

    • Place approximately 20-30 mg of crude this compound into a small test tube.

    • Add a candidate solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition, until a total of 1 mL is added.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.

    • Observation B: If the compound remains insoluble or sparingly soluble, gently heat the test tube to the boiling point of the solvent.[5]

    • If the compound dissolves completely upon heating, this is a promising candidate solvent.

    • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observation C: The formation of crystalline precipitate upon cooling confirms the suitability of the solvent.

  • Bulk Recrystallization:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[6] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[6]

    • If colored impurities are present, they may be removed at this stage by adding a small amount of activated charcoal and performing a hot filtration.[5]

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[1]

    • Dry the crystals under vacuum to remove all traces of solvent.

Diagram 1: Single-Solvent Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A Crude Compound in Flask B Add Minimum Hot Solvent A->B Dissolution C Slow Cooling to RT B->C Crystal Growth D Ice Bath Cooling C->D Maximize Yield E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product

Caption: Workflow for purification by single-solvent recrystallization.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is employed when no single solvent provides the desired temperature-dependent solubility profile.[7] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "poor" solvent (an anti-solvent) to induce precipitation.[1][7]

Methodology:

  • Solvent System Selection:

    • Identify a "good" solvent in which this compound is readily soluble at room temperature or with gentle warming (e.g., methanol, ethanol).[8]

    • Identify a "poor" solvent (anti-solvent) in which the compound is sparingly soluble, but that is fully miscible with the "good" solvent (e.g., water, toluene, or a non-polar solvent like hexane).[8] A common pair for polar compounds is ethanol/water.[2]

  • Bulk Recrystallization:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[8]

    • While maintaining the solution at an elevated temperature, add the "poor" solvent dropwise with constant swirling.[7]

    • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid).[7] This indicates the point of saturation has been reached.

    • Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears, ensuring the solution is saturated at that temperature.[7]

    • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect, wash, and dry the crystals as described in the single-solvent protocol. The wash should be done with a cold mixture of the two solvents in the approximate ratio used for the crystallization.[9]

Diagram 2: Mixed-Solvent Recrystallization Logic

G A Crude Compound Dissolve in min. 'Good' Solvent (Hot) B Add 'Poor' Solvent (Anti-Solvent) Dropwise until Turbid A->B Induce Saturation C Clarify with 'Good' Solvent Add drops to redissolve B->C Fine-tune Saturation D Cool Slowly Induces Crystal Formation C->D Controlled Precipitation E Isolate Pure Crystals D->E

Caption: Decision process for mixed-solvent recrystallization.

Troubleshooting Common Issues

IssueProbable CauseSuggested Solution
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of pure compound if available.
"Oiling Out" The compound is coming out of solution above its melting point.- Reheat the solution to dissolve the oil.- Add more of the "good" solvent (in a mixed-solvent system) or more of the single solvent to lower the saturation point.- Ensure a slower cooling rate.
Poor Recovery / Low Yield - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure adequate cooling in an ice bath.- Use the absolute minimum amount of hot solvent for dissolution.- For hot filtration, pre-heat the funnel and filter paper and dilute the solution slightly with extra hot solvent before filtering; then boil off the excess solvent before cooling.[9]
Impure Crystals (e.g., discoloration) - Insoluble impurities not removed.- Soluble impurities co-precipitated.- Perform a hot filtration to remove insoluble matter.- Ensure slow cooling to allow for selective crystallization.- If impurities are highly colored, consider treatment with activated charcoal before hot filtration.

Conclusion

The successful purification of this compound by recrystallization is contingent upon a methodical approach to solvent selection and a clear understanding of the crystallization process. Due to the compound's polar nature, both single-solvent methods with polar protic solvents like ethanol or isopropanol, and mixed-solvent systems such as ethanol/water, are viable strategies. The protocols detailed herein provide a robust starting point for achieving high-purity material. Researchers should prioritize slow cooling to obtain well-formed, pure crystals and employ troubleshooting techniques as needed to optimize yield and purity for their specific applications.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Single Crystal Growth Tricks and Treats. Retrieved from [Link][10]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link][3]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link][6]

  • Alineason. (n.d.). Crystal growth. Retrieved from [Link][11]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link][9]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link][2]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Single crystal. Retrieved from [Link][12]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link][13]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link][14]

  • EdTech Books. (n.d.). Single Crystal Growth Techniques. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link][8]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of small organic molecules. For professionals in pharmaceutical research and drug development, obtaining high-quality, unambiguous NMR data is a cornerstone of compound verification, purity assessment, and regulatory submission. This application note provides an in-depth technical guide and a set of robust protocols for the complete ¹H and ¹³C NMR characterization of 4-(Pyridin-3-yl)piperidin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the causality behind experimental choices, from sample preparation to the selection of acquisition parameters, ensuring a self-validating and reproducible workflow.

Introduction and Scientific Context

This compound is a bifunctional molecule incorporating both a pyridine and a piperidinol moiety. The pyridine ring is a common feature in many approved drugs, valued for its hydrogen bonding capabilities and metabolic stability. The tertiary alcohol on the piperidine ring introduces a key stereocenter and a site for further chemical modification. Accurate structural characterization is therefore paramount.

NMR spectroscopy provides an atomic-level view of the molecular structure by probing the magnetic properties of ¹H and ¹³C nuclei. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling (J-coupling) reveals through-bond connectivity, allowing for a complete structural assignment. This guide is designed to equip researchers with the expertise to confidently acquire and interpret the NMR spectra of this compound.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this document.

Caption: Structure of this compound with atom numbering.

Experimental Protocols: A Step-by-Step Guide

High-quality NMR data begins with meticulous sample preparation and thoughtfully chosen acquisition parameters. The following protocols are optimized for standard 400-600 MHz spectrometers.

Part A: Sample Preparation Protocol

The goal is to create a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral quality.[1]

Materials Required:

  • This compound sample

  • High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Analytical balance

  • Small glass vial (e.g., 1-dram)

  • Pasteur pipette with a small cotton or glass wool plug

  • High-quality 5 mm NMR tubes and caps[2]

Protocol Steps:

  • Weigh the Sample:

    • For ¹H NMR , accurately weigh 5-25 mg of the compound into a clean, dry vial.[3][4]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of ¹³C. Weigh 50-100 mg of the compound.[3]

    • Expert Insight: While a higher concentration yields a ¹³C spectrum faster, it can lead to viscosity-induced line broadening in the ¹H spectrum. If both spectra are needed from the same sample, aim for a concentration around 30-50 mg.[4]

  • Select the Solvent:

    • DMSO-d₆ is highly recommended for this molecule. Its high polarity readily dissolves the compound, and its ability to form hydrogen bonds allows for the observation of the -OH and -NH protons, which might otherwise exchange too rapidly.

    • Chloroform-d (CDCl₃) is an alternative if the compound is sufficiently soluble.

  • Dissolution and Filtration:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][2]

    • Gently vortex or swirl the vial to ensure complete dissolution.[3]

    • Crucial Step: Filter the solution through a Pasteur pipette containing a tight plug of glass wool or cotton directly into the NMR tube.[4][5] This removes any micro-particulates that severely degrade magnetic field homogeneity (shimming) and cause broad spectral lines.[4]

  • Finalize the Sample:

    • Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm, which corresponds to the active volume of the spectrometer's receiver coils.[5]

    • Securely cap the NMR tube, wipe the outside with a lint-free tissue (e.g., Kimwipe™) moistened with isopropanol to remove any fingerprints or dust, and label it clearly.[5]

Part B: NMR Data Acquisition Protocol

The following parameters are starting points and should be adapted based on the specific spectrometer and experimental goals (qualitative vs. quantitative).

Caption: General workflow for NMR data acquisition.

Table 1: Recommended ¹H NMR Acquisition Parameters

ParameterSymbolRecommended ValueRationale & Expert Insights
Pulse Programpulprogzg30A 30° flip angle allows for a shorter relaxation delay (d1) without saturating the signals, enabling faster data acquisition.[6] For quantitative analysis, a calibrated 90° pulse (zg) is mandatory.
Spectral Widthsw16 ppm (centered at ~6 ppm)This range comfortably covers both the downfield aromatic protons (7-9 ppm) and the upfield aliphatic protons (1-4 ppm).
Acquisition Timeaq3 - 4 secondsProvides sufficient digital resolution to resolve fine coupling patterns without acquiring excessive noise.[6][7]
Relaxation Delayd12 secondsFor routine qualitative spectra, this is a good compromise between sensitivity and experiment time. For accurate integration, d1 should be at least 5 times the longest T₁ of interest.[7][8]
Number of Scansns16Signal-to-noise ratio increases with the square root of ns.[9] 16 scans is typically sufficient for a sample of this concentration.
Receiver GainrgAuto-setThe instrument should automatically set the gain to maximize the signal without clipping the free induction decay (FID).

Table 2: Recommended ¹³C{¹H} NMR Acquisition Parameters

ParameterSymbolRecommended ValueRationale & Expert Insights
Pulse Programzgpg30Proton-decoupled with a 30° pulse angle.Standard for routine ¹³C spectra. Proton decoupling collapses multiplets into singlets, dramatically improving sensitivity.
Spectral Widthsw220 ppm (centered at ~110 ppm)A wide spectral width is necessary to capture all carbon signals, from aliphatic carbons (~20-70 ppm) to aromatic/heteroaromatic carbons (~120-150 ppm).[10]
Acquisition Timeaq1 - 2 secondsA balance between resolution and sensitivity.
Relaxation Delayd12 - 5 secondsLonger delays are often needed for non-protonated (quaternary) carbons, which have longer T₁ relaxation times.
Number of Scansns≥ 1024A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.

Data Analysis and Spectral Interpretation

The key to structural elucidation is the careful assignment of each signal in the spectrum to a specific nucleus in the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for this compound.

Table 3: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityApprox. J (Hz)IntegrationAssignment Notes
H2~8.55d (doublet) or ddJ(H2,H6)≈2.3, J(H2,H4)≈0.81HMost deshielded aromatic proton due to proximity to the ring nitrogen.[11]
H6~8.45dd (doublet of doublets)J(H6,H5)≈4.8, J(H2,H6)≈2.31HOrtho-coupled to H5 and meta-coupled to H2.
H4~7.80ddd (doublet of d of d)J(H4,H5)≈8.0, J(H4,H6)≈1.8, J(H4,H2)≈0.81HComplex pattern due to coupling with H5, H6, and H2.
H5~7.40dd (doublet of doublets)J(H5,H4)≈8.0, J(H5,H6)≈4.81HMost shielded pyridine proton.
-OHVariable (e.g., ~5.0)s (broad)-1HChemical shift is highly dependent on concentration, temperature, and water content.
-NHVariable (e.g., ~3.5)s (broad)-1HMay be a broad singlet; can be confirmed by D₂O exchange.
H2'/H6' (eq)~2.9 - 3.1m (multiplet)-2HProtons adjacent to the piperidine nitrogen are deshielded.
H2'/H6' (ax)~2.6 - 2.8m (multiplet)-2HAxial protons are typically more shielded than equatorial.
H3'/H5' (eq)~1.9 - 2.1m (multiplet)-2H
H3'/H5' (ax)~1.6 - 1.8m (multiplet)-2H
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals.

Table 4: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon(s)Predicted δ (ppm)Assignment Notes
C2~149.5Deshielded by adjacent nitrogen.[12]
C6~147.0Deshielded by adjacent nitrogen.[12]
C4~134.5Aromatic CH carbon.[12]
C3~133.0Quaternary carbon attached to the piperidine ring. Signal will be weaker.
C5~123.5Most shielded aromatic CH carbon.[12]
C4'~68.0Carbon bearing the -OH group (C-O bond) is significantly deshielded. Weak quaternary signal.
C2'/C6'~45.0Carbons adjacent to the piperidine nitrogen.
C3'/C5'~35.0Aliphatic carbons beta to the nitrogen.

Interpretation Insights:

  • Pyridine Region: The chemical shifts of the pyridine carbons are characteristic, with C2 and C6 appearing furthest downfield due to the electron-withdrawing effect of the nitrogen atom.[11][12]

  • Piperidine Region: The C4' carbon, bonded to both an oxygen and the pyridine ring, will be the most downfield aliphatic carbon. The carbons adjacent to the nitrogen (C2'/C6') are deshielded relative to the C3'/C5' carbons.

  • Quaternary Carbons: The signals for C3 and C4' will be noticeably less intense than the protonated carbons due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR characterization of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can generate high-fidelity spectra. The provided spectral predictions and interpretation guidelines form a robust basis for the unambiguous assignment of all proton and carbon signals, ensuring the structural integrity and purity of the compound. These methods are fundamental for any research or development program involving this important chemical scaffold.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Arumugam, N., et al. (2013). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Applicable Chemistry, 2(3), 449-455. Retrieved from [Link]

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  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is.... Retrieved from [Link]

  • Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 535-545. Retrieved from [Link]

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A Validated LC-MS Method for the Definitive Purity Assessment of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details a robust, validated liquid chromatography-mass spectrometry (LC-MS) method for the purity assessment of 4-(Pyridin-3-yl)piperidin-4-ol, a key heterocyclic building block in pharmaceutical synthesis. The inherent polarity and basicity of the analyte present unique chromatographic challenges, which are addressed herein through a carefully optimized reversed-phase method. By coupling High-Performance Liquid Chromatography (HPLC) with a sensitive mass spectrometer, this protocol enables the precise quantification of the active pharmaceutical ingredient (API) and the detection, identification, and quantification of process-related impurities and potential degradants. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in regulated drug development and quality control environments.[1][2]

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring both a pyridine and a piperidine moiety. This structural motif is prevalent in a wide array of pharmacologically active compounds, making the purity of this intermediate a critical determinant of final drug substance quality, safety, and efficacy. The presence of two basic nitrogen atoms and a hydroxyl group imparts high polarity, complicating retention and peak shape on traditional reversed-phase columns.[3][4][5]

The primary objective of this work was to develop and validate a stability-indicating LC-MS method capable of separating the main component from its potential impurities. Mass spectrometry provides unparalleled specificity for peak identification and confirmation, which is essential for complying with regulatory expectations for impurity characterization.[6][7]

Causality in Method Development: Rationale and Optimization

The development of a robust analytical method is a process of systematic, science-driven choices. Below, we elucidate the rationale behind the key parameters selected for this protocol.

Chromatographic Strategy
  • The Challenge of Polarity: Highly polar compounds like this compound are often poorly retained on conventional C18 stationary phases, eluting at or near the solvent front where they may co-elute with other polar impurities and experience significant matrix effects in the MS source.[4][5]

  • Our Approach: Reversed-Phase with Aqueous-Stable Chemistry: While techniques like HILIC are viable, reversed-phase liquid chromatography (RP-LC) remains the most widely used and robust separation mode in the pharmaceutical industry.[8][9] We selected a modern C18 column with embedded polar functionality. This type of stationary phase provides balanced retention for both polar and non-polar molecules and, critically, prevents "phase collapse" or "dewetting" that can occur with the high-aqueous mobile phases needed to retain the target analyte.

  • Mobile Phase pH Control: The analyte has two basic nitrogen atoms (pyridine and piperidine). To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. We employ a mobile phase containing 0.1% formic acid (approx. pH 2.7). At this pH, both nitrogen atoms are consistently protonated, preventing peak tailing that can occur when an analyte exists in multiple ionization states during chromatography. This acidic pH is also ideal for promoting efficient protonation for positive-mode electrospray ionization (ESI).[4]

Mass Spectrometric Detection
  • Ionization Technique: Electrospray Ionization (ESI) is the premier soft ionization technique for polar, non-volatile molecules in liquid streams.[10] Given the basic nature of the analyte, ESI in positive ion mode ([M+H]⁺) was selected to achieve maximum sensitivity and a stable signal.

  • Detection Strategy: The method employs a dual-detection approach. A full-scan acquisition is used to detect any and all potential impurities across a relevant mass range. Concurrently, Single Ion Monitoring (SIM) of the analyte's protonated molecular ion ([M+H]⁺) is used for accurate and precise quantification, offering superior sensitivity and a wider dynamic range compared to full-scan data. For impurity identification, tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by analyzing fragmentation patterns.[11][12][13] Common fragmentation pathways for piperidine derivatives include the neutral loss of small molecules like water.[11][14][15]

Analytical Workflow Overview

The following diagram provides a high-level overview of the complete analytical procedure, from sample handling to the final purity report.

LCMS_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Reporting Sample Receive Sample (API Batch) SamplePrep Prepare Sample Solution (e.g., 1.0 mg/mL) Sample->SamplePrep StdPrep Prepare Standards (Reference & Impurity) SST System Suitability Test (SST) StdPrep->SST Inject Inject Samples & Standards into LC-MS System SamplePrep->Inject SST->Inject If Pass Acquire Acquire Data (Full Scan & SIM) Inject->Acquire Integrate Integrate Chromatograms Acquire->Integrate Quantify Quantify Impurities (Area % Normalization) Integrate->Quantify Identify Identify Peaks (vs. Standards & m/z) Integrate->Identify Report Generate Final Report (Purity, Impurity Profile) Quantify->Report Identify->Report

Caption: High-level workflow for LC-MS purity analysis.

Detailed Protocols and Methodologies

Materials and Instrumentation
Component Specification
HPLC System UHPLC/HPLC system with a binary pump, autosampler, and column oven.
Mass Spectrometer Single Quadrupole or Tandem (Triple Quadrupole/Q-TOF) MS with ESI source.
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Diluent 50:50 (v/v) Acetonitrile:Water
Reference Standard This compound, >99.5% purity
Chemicals Formic Acid (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I)
Optimized LC-MS Conditions

Table 1: Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 2.0 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 10.0 | 60 | | | 12.0 | 95 | | | 14.0 | 95 | | | 14.1 | 5 | | | 16.0 | 5 |

Table 2: Mass Spectrometric Conditions

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Full Scan Range m/z 100 - 500

| SIM Ion (Analyte) | m/z 179.1 (for C₁₀H₁₄N₂O) |

Preparation of Solutions
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sensitivity Solution (0.05% of Sample): Pipette 50 µL of the Sample Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This corresponds to the 0.05% reporting threshold often used in pharmaceutical analysis.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Reference Standard solution (1.0 mg/mL) five times and evaluate the results against the criteria in Table 3.

Table 3: System Suitability Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 5000 Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5) Confirms injection precision and system stability.

| %RSD of Retention Time | ≤ 1.0% (for n=5) | Confirms pump performance and retention stability. |

Method Validation Protocol (ICH Q2(R1) Summary)

This method was validated according to ICH guidelines to demonstrate its fitness for purpose.[1][2][16][17]

Table 4: Validation Parameters and Acceptance Criteria

Parameter Methodology Acceptance Criterion
Specificity Analyze blank, analyte, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light). Peak is free from interference. Purity angle is less than purity threshold in PDA. Degradants are resolved from the main peak.
Linearity Analyze solutions from LOQ to 150% of the target concentration (e.g., 5 levels, n=3). Correlation coefficient (r²) ≥ 0.999. y-intercept is not significantly different from zero.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 50%, 100%, 150%; n=3). Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 replicate sample preparations at 100% target concentration. %RSD ≤ 2.0%.
Precision (Intermediate) Repeatability test performed by a different analyst on a different day/instrument. %RSD ≤ 3.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. S/N ≥ 3.
Limit of Quantitation (LOQ) Based on S/N or standard deviation of the response and the slope. S/N ≥ 10; precision (%RSD) at this level should be acceptable (e.g., ≤ 10%).

| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability criteria are met; peak areas and retention times are not significantly affected. |

Impurity Identification and Characterization

The identification of unknown impurities is a critical step in purity analysis. The following decision tree illustrates the logical process for characterizing a peak observed in a sample chromatogram.

Impurity_ID decision decision process process result result result_neg result_neg start New Peak Detected in Sample check_blank Present in Blank? start->check_blank check_threshold Area > Reporting Threshold (e.g., 0.05%)? check_blank->check_threshold No ignore Ignore (Artifact/Solvent) check_blank->ignore Yes check_known Match a Known Impurity (RT & m/z)? check_threshold->check_known Yes below_threshold Ignore (Below Threshold) check_threshold->below_threshold No characterize Characterize Unknown: 1. Obtain MS/MS Spectrum 2. Propose Structure 3. Synthesize/Confirm check_known->characterize No report_known Report as Known Impurity check_known->report_known Yes report_unknown Report as Unknown Impurity (by RT and m/z) characterize->report_unknown

Caption: Decision tree for impurity characterization.

Potential process-related impurities could arise from starting materials or side reactions during synthesis, such as incomplete hydrogenation of the pyridine ring or formation of dimers.[][19] Potential degradation pathways for pyridine derivatives often involve oxidation or hydroxylation.[20][21][22] Forced degradation studies are essential to probe these possibilities and ensure the method is truly "stability-indicating."

Conclusion

The LC-MS method presented in this application note is demonstrated to be specific, sensitive, accurate, and robust for the purity assessment of this compound. The strategic selection of a polar-embedded reversed-phase column and an acidic mobile phase successfully addresses the challenges posed by this polar, basic analyte. The integration of mass spectrometry provides unambiguous peak identification and the sensitivity required to control impurities at pharmaceutically relevant levels. This validated protocol is fit for its intended purpose and can be readily implemented in quality control and drug development laboratories to ensure the quality and consistency of this important chemical intermediate.

References

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Application Note: High-Throughput Screening of 4-(Pyridin-3-yl)piperidin-4-ol for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. High-throughput screening (HTS) serves as a critical engine in this endeavor, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(Pyridin-3-yl)piperidin-4-ol, a novel small molecule with a promising scaffold, in HTS campaigns.

The chemical structure of this compound, featuring both a pyridine and a piperidine moiety, suggests its potential as a versatile scaffold for interacting with major classes of drug targets. The piperidine ring is a common feature in a multitude of bioactive compounds, including inhibitors of kinases and ligands for G-protein coupled receptors (GPCRs).[4] For instance, piperidine derivatives have been successfully developed as potent inhibitors for targets such as PI3Kδ and Lysine Specific Demethylase 1 (LSD1).[5][6][7] Given this structural precedent, this guide will focus on hypothetical HTS campaigns targeting these two critical protein families: protein kinases and GPCRs.

This document is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. By following the principles outlined herein, researchers can effectively design and execute robust HTS assays to elucidate the biological activity of this compound and similar novel chemical entities.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is fundamental to successful HTS assay development. These properties influence solubility, stability, and potential for non-specific interactions.

PropertyValue (Predicted)Significance in HTS
Molecular Formula C₁₀H₁₄N₂OProvides the elemental composition.
Molecular Weight 178.23 g/mol Falls within the range for lead-like compounds.
Solubility Soluble in DMSO and various aqueous buffersCrucial for preparing stock solutions and preventing precipitation in assays.
pKa Basic (Pyridine N, Piperidine N)Influences charge state at physiological pH, which can affect target binding and cell permeability.
LogP ModerateSuggests a balance between aqueous solubility and membrane permeability, important for cell-based assays.

Note: The values presented are based on computational predictions for the novel compound this compound and should be experimentally verified.

Part 1: HTS Campaign Against Protein Kinases

Protein kinases are a major class of drug targets, and screening for their inhibitors is a common starting point in drug discovery.[8][9][10] The pyridine and piperidine motifs present in this compound are found in numerous known kinase inhibitors.

Rationale for Kinase Screening

The rationale for screening this compound against a panel of protein kinases is based on the prevalence of the pyridine and piperidine scaffolds in approved and investigational kinase inhibitors. These moieties can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases.

HTS Assay Principle: ADP-Glo™ Kinase Assay

A robust and widely used method for HTS of kinase inhibitors is the ADP-Glo™ Kinase Assay.[11] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Experimental Workflow

The following diagram illustrates the overall workflow for a primary screen and subsequent confirmation assays.

HTS_Workflow_Kinase cluster_0 Primary Screen cluster_1 Hit Confirmation & Follow-up Compound_Prep Compound Preparation (this compound in DMSO) Assay_Plate Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate Dispense Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP) Assay_Plate->Kinase_Reaction Add ADP_Glo_Reagent Addition of ADP-Glo™ Reagent Kinase_Reaction->ADP_Glo_Reagent Incubate & Add Kinase_Detection Addition of Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection Incubate & Add Luminescence_Read Luminescence Reading Kinase_Detection->Luminescence_Read Incubate & Read Dose_Response Dose-Response Curve (IC50 Determination) Luminescence_Read->Dose_Response Primary Hits Selectivity_Panel Kinase Selectivity Profiling Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action (e.g., ATP Competition) Selectivity_Panel->Mechanism_of_Action

Caption: Workflow for kinase inhibitor screening.

Detailed Protocol: Primary HTS Assay

Objective: To identify if this compound inhibits the activity of a target kinase at a single concentration.

Materials:

  • This compound

  • Target Kinase (e.g., a panel of representative kinases)

  • Kinase Substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white, opaque plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a working solution by diluting the stock solution to 100 µM in assay buffer. This will be the concentration used for the primary screen (final assay concentration of 10 µM).

  • Assay Plate Preparation:

    • Add 0.5 µL of the 100 µM working solution of this compound to the appropriate wells of a 384-well plate.

    • For control wells, add 0.5 µL of assay buffer with 1% DMSO (negative control, 100% activity) or a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Criteria
  • Percent Inhibition Calculation:

  • Hit Threshold: A common threshold for a primary hit is a percent inhibition value greater than 50% or three standard deviations from the mean of the negative controls.

Part 2: HTS Campaign Against G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[12][13] The structural motifs in this compound are also prevalent in many GPCR ligands.

Rationale for GPCR Screening

The rationale for screening this compound against GPCRs is based on its structural similarity to known GPCR ligands. The pyridine and piperidine rings can participate in interactions within the ligand-binding pockets of these receptors.

HTS Assay Principle: Calcium Mobilization Assay

A widely used cell-based HTS assay for GPCRs that couple to Gαq is the measurement of intracellular calcium mobilization.[13] Upon ligand binding and receptor activation, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.

Experimental Workflow

The following diagram illustrates the workflow for a primary screen and subsequent confirmation assays for GPCR targets.

HTS_Workflow_GPCR cluster_0 Primary Screen cluster_1 Hit Confirmation & Follow-up Cell_Culture Cell Culture (Expressing target GPCR) Cell_Plating Cell Plating (384-well plates) Cell_Culture->Cell_Plating Dye_Loading Loading with Calcium-sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Addition of This compound Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading (FLIPR or similar) Compound_Addition->Fluorescence_Reading Dose_Response_Agonist Agonist Mode Dose-Response (EC50) Fluorescence_Reading->Dose_Response_Agonist Primary Hits Dose_Response_Antagonist Antagonist Mode Dose-Response (IC50) Dose_Response_Agonist->Dose_Response_Antagonist Receptor_Selectivity Selectivity Profiling (Related GPCRs) Dose_Response_Antagonist->Receptor_Selectivity

Caption: Workflow for GPCR calcium mobilization screening.

Detailed Protocol: Primary HTS Assay

Objective: To determine if this compound can act as an agonist or antagonist of a target GPCR.

Materials:

  • This compound

  • Cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Fluorescent calcium indicator dye kit (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage)

  • Known agonist for the target GPCR

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom plates

  • Automated liquid handler

  • Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions, including probenecid.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Fluorescence Reading (Agonist Mode):

    • Prepare a 4X working solution of this compound in assay buffer.

    • Place the cell plate in the fluorescent plate reader.

    • Start the kinetic read and establish a baseline fluorescence for approximately 10-20 seconds.

    • The instrument's liquid handler adds the this compound solution to the wells.

    • Continue reading the fluorescence for an additional 2-3 minutes to capture the calcium transient.

  • Compound Addition and Fluorescence Reading (Antagonist Mode):

    • Prepare a 4X working solution of this compound in assay buffer.

    • Add the compound to the wells and incubate for 15-30 minutes.

    • Prepare a 5X solution of the known agonist at its EC₈₀ concentration.

    • Place the plate in the fluorescent plate reader and initiate the kinetic read.

    • After establishing a baseline, add the agonist to the wells and continue reading the fluorescence.

Data Analysis and Hit Criteria
  • Data Normalization: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

  • Agonist Hit: A compound that elicits a significant increase in fluorescence compared to the vehicle control.

  • Antagonist Hit: A compound that significantly reduces the fluorescence response induced by the known agonist.

Conclusion

This application note provides a strategic framework and detailed protocols for the initial characterization of this compound in a high-throughput screening context. By targeting two of the most prominent and well-validated drug target families—protein kinases and GPCRs—researchers can efficiently assess the therapeutic potential of this novel chemical scaffold. The methodologies described are robust, scalable, and amenable to automation, laying a solid foundation for subsequent hit-to-lead optimization efforts. It is through such systematic and scientifically rigorous screening campaigns that the next generation of innovative medicines will be discovered.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH.
  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery.
  • Recent progress in assays for GPCR drug discovery.
  • High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar.
  • High-throughput screening for kinase inhibitors - PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed.
  • Kinase Screening Assay Services - Reaction Biology.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • High throughput screening for orphan and liganded GPCRs - PubMed.
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed Central.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed.
  • High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) - RSC Publishing.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC - PubMed Central.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.

Sources

Application Notes and Protocols for the N-Alkylation of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(pyridin-3-yl)piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. Its derivatives are integral to the development of therapeutics targeting a range of conditions, including neuropsychiatric disorders and oncology. The functionalization of the secondary amine within the piperidine ring via N-alkylation is a critical step in the synthesis of these compounds, as it allows for the introduction of diverse substituents to modulate potency, selectivity, physicochemical properties, and pharmacokinetic profiles.[1][2]

This document provides detailed, field-proven protocols for two primary, robust methods for the N-alkylation of this compound:

  • Direct N-Alkylation with Alkyl Halides: A classic and straightforward approach based on nucleophilic substitution.

  • N-Alkylation via Reductive Amination: A milder, highly versatile method that avoids over-alkylation and is compatible with a broad range of functional groups.[3][4]

These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance, explanations of the underlying chemical principles, and data-driven insights to ensure successful and reproducible outcomes.

Strategic Considerations: Choosing the Right Pathway

The selection between direct alkylation and reductive amination is dictated by the available alkylating agent, the desired product complexity, and the sensitivity of functional groups on the substrates.

  • Direct Alkylation is most suitable when a simple alkyl or benzyl group is being introduced and the corresponding alkyl halide is readily available. It is a powerful, direct method, but requires careful control to prevent the formation of quaternary ammonium salt byproducts.[3][5]

  • Reductive Amination is the preferred method for introducing more complex or functionalized alkyl groups. It utilizes an aldehyde or ketone as the alkyl source and is renowned for its mild conditions and high selectivity, preventing over-alkylation.[4][6]

G cluster_start Starting Material cluster_decision Select Alkylating Agent cluster_protocols Synthetic Protocols cluster_end Final Product start This compound decision Alkyl Source? start->decision proto1 Protocol 1: Direct Alkylation decision->proto1 Alkyl Halide (e.g., R-Br, R-I) proto2 Protocol 2: Reductive Amination decision->proto2 Aldehyde / Ketone (e.g., R-CHO) end_product N-Alkyl-4-(pyridin-3-yl)piperidin-4-ol proto1->end_product proto2->end_product

Caption: Decision workflow for N-alkylation of this compound.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method leverages the nucleophilicity of the piperidine nitrogen to directly displace a halide from an alkylating agent (SN2 reaction). A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Expert Insights & Causality
  • Choice of Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this transformation. It is largely insoluble in solvents like acetonitrile, acting as a solid-phase proton scavenger, which simplifies workup. Stronger bases like sodium hydride (NaH) are also effective but require strictly anhydrous conditions and greater handling care.[5]

  • Solvent Selection: Anhydrous polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal. They effectively dissolve the starting amine and alkyl halide while not interfering with the nucleophilic substitution.

  • Controlling Over-alkylation: The primary side reaction is the formation of a quaternary ammonium salt. To minimize this, the alkyl halide should be added slowly or portion-wise, ensuring it does not accumulate in high concentration.[3][5] Using a slight excess of the piperidine starting material can also mitigate this issue.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
This compound≥98%Commercially AvailableEnsure it is dry.
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially AvailableUse 1.05-1.1 equivalents.
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, finely powderedCommercially AvailableUse 2.0-3.0 equivalents.
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially AvailableSolvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated aq. NaHCO₃N/APrepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)N/ACommercially AvailableFor drying.
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration relative to the amine).

  • Reagent Addition: With vigorous stirring, add the alkyl halide (1.1 eq.) dropwise at room temperature. For highly reactive halides, consider cooling the mixture to 0 °C before addition.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-60 °C to increase the rate if necessary.[5] Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: a. Cool the reaction mixture to room temperature and filter off the solid K₂CO₃. b. Concentrate the filtrate under reduced pressure to obtain the crude residue. c. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. b. Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to afford the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This elegant, one-pot method is the cornerstone of modern amine synthesis. It involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is immediately reduced in situ by a mild and selective hydride agent.[4]

Expert Insights & Causality
  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[6] Its steric bulk and electron-withdrawing acetate groups render it less reactive than sodium borohydride. Crucially, it is stable in mildly acidic conditions and selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, preventing alcohol byproduct formation.[6][7][8]

  • Solvent and Catalyst: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents.[6] A catalytic amount of acetic acid is often added to accelerate the formation of the iminium ion intermediate, which is the species susceptible to reduction.[7][8] The reaction pH should be maintained between 5 and 6 for optimal results.[7]

  • Reaction Stoichiometry: A slight excess of the carbonyl compound (1.1-1.2 eq.) and the reducing agent (1.2-1.5 eq.) is typically used to ensure complete conversion of the starting amine.

G A Secondary Amine (Piperidine) C Iminium Ion Intermediate A->C + H⁺ (cat.) - H₂O B Aldehyde (R-CHO) B->C E Tertiary Amine (Product) C->E Reduction D NaBH(OAc)₃ (Reducing Agent) D->E

Caption: Simplified mechanism of reductive amination.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
This compound≥98%Commercially AvailableEnsure it is dry.
Aldehyde or Ketone≥97%Commercially AvailableUse 1.1-1.2 equivalents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially AvailableUse 1.2-1.5 equivalents. Handle in a fume hood.
Anhydrous Dichloromethane (DCM)ACS GradeCommercially AvailableSolvent.
Glacial Acetic AcidACS GradeCommercially AvailableOptional catalyst (1-2 drops).
Saturated aq. NaHCO₃N/APrepared in-houseFor quenching and workup.
Anhydrous Sodium Sulfate (Na₂SO₄)N/ACommercially AvailableFor drying.
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq. or 1-2 drops) to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Continue to stir the reaction at room temperature for 3 to 12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: a. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel. c. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: a. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. b. Filter the solution and concentrate the filtrate under reduced pressure. c. Purify the crude product using silica gel column chromatography (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure N-alkylated piperidine derivative.

Summary of Methods and Expected Outcomes

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (R-CHO), Ketones (R₂C=O)
Key Reagent Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃)
Primary Side Reaction Over-alkylation (Quaternization)Reduction of carbonyl starting material (minimal with NaBH(OAc)₃)
Generality & Scope Good for simple alkyl groupsExcellent; wide variety of carbonyls can be used
Reaction Conditions Room temp. to moderate heatingMild, room temperature
Typical Yields 60-85%75-95%

References

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]

  • Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Institutes of Health. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: A Framework for Characterizing 4-(Pyridin-3-yl)piperidin-4-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates that target a wide array of enzymes.[1] 4-(Pyridin-3-yl)piperidin-4-ol represents a key heterocyclic fragment whose derivatives have shown potent inhibitory activity against critical enzyme classes, including protein kinases like PI3Kδ and Akt.[2][3] This application note presents a comprehensive framework for researchers and drug development professionals to systematically evaluate this compound or its novel analogues as potential enzyme inhibitors. We provide detailed, field-proven protocols for initial potency determination (IC50) and subsequent mechanism of action (MoA) studies, using a protein kinase as a representative model system. The causality behind experimental design, the inclusion of self-validating controls, and robust data analysis are emphasized to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Investigation

Enzyme inhibition is a cornerstone of modern drug discovery, with a significant portion of therapeutics functioning by modulating the activity of specific enzymes implicated in disease pathways.[4][5] The identification of novel small molecule inhibitors begins with robust and reproducible screening assays.[6] While this compound is not extensively characterized as a standalone inhibitor, its structural motifs are present in potent inhibitors of various enzyme families, particularly ATP-competitive kinase inhibitors.[3][7] Therefore, establishing a rigorous methodology to test this compound and its derivatives is a critical first step in exploring their therapeutic potential.

This guide provides the scientific principles and step-by-step protocols necessary to:

  • Determine the inhibitory potency (IC50) of this compound against a target enzyme.

  • Elucidate its mechanism of inhibition.

  • Troubleshoot common issues encountered during assay development.

Compound Profile and Handling

Proper handling of the test compound is paramount for accurate and reproducible results. The physicochemical properties of this compound dictate its preparation and use in aqueous assay buffers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / CAS Number
CAS Number50461-59-1
Molecular FormulaC₁₀H₁₄N₂O-
Molecular Weight178.23 g/mol -
AppearanceSolid[8]
SolubilitySoluble in water. For high concentration stocks, DMSO is recommended.[9]
StorageStore at room temperature in a dry, dark place.[9]

Stock Solution Preparation (Causality): Most organic small molecules exhibit poor aqueous solubility. Therefore, a concentrated stock solution is typically prepared in an organic solvent like 100% Dimethyl Sulfoxide (DMSO).[10] This allows for minimal solvent concentration in the final assay, mitigating potential solvent-mediated interference. It is critical to ensure the final DMSO concentration in the assay does not exceed 1-2% for biochemical assays, as higher concentrations can denature enzymes or otherwise interfere with the reaction.[10] A vehicle control (containing the same final concentration of DMSO without the inhibitor) must always be included to normalize the data.[11]

Principles of Enzyme Inhibition

Enzyme inhibitors reduce the rate of an enzyme-catalyzed reaction. This inhibition can be reversible or irreversible. Reversible inhibitors, which bind non-covalently, are typically characterized during initial drug discovery and can be classified based on their binding mode relative to the enzyme's substrate(s).[4]

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[4][12]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the catalytic efficiency of the enzyme, decreasing Vmax without affecting Km.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This is a rarer form of inhibition that leads to a decrease in both Vmax and Km.[4]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->ESI_nc +S

Caption: Reversible enzyme inhibition mechanisms.

Protocol 1: IC50 Determination for a Protein Kinase

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13]

Objective: To measure the potency of this compound by generating a dose-response curve and calculating its IC50 value against a target protein kinase.

Materials:

  • Purified, active protein kinase of interest.

  • Specific peptide substrate for the kinase.

  • Kinase assay buffer (optimized for pH, salt, and cofactors like Mg²⁺).

  • Adenosine triphosphate (ATP), typically at its Km concentration for the enzyme.

  • Test Compound: this compound.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Vehicle: 100% DMSO.

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • White, opaque 96-well or 384-well microplates (for luminescence).

  • Calibrated multichannel pipettes.

  • Microplate reader with luminescence detection.

Experimental Workflow Diagram:

Caption: Workflow for a typical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution series (e.g., 1:3 dilutions) in DMSO to create a range of concentrations (e.g., 10 mM down to 1.5 µM). This intermediate plate is used to dose the assay plate, ensuring the final DMSO concentration remains constant.

  • Assay Controls (Self-Validation):

    • 100% Activity Control (Vehicle): Contains enzyme, substrate, ATP, and DMSO (at the final assay concentration) but no inhibitor. This defines the maximum reaction rate.

    • 0% Activity Control (No Enzyme): Contains substrate, ATP, and DMSO, but buffer is added instead of enzyme. This defines the background signal.

    • Positive Control: Contains all reaction components plus a known inhibitor at a concentration that gives >90% inhibition, validating that the assay system is responsive to inhibition.

  • Assay Procedure (Example for a 10 µL final volume): a. Add 2.5 µL of 4x concentrated enzyme solution to each well of a 384-well plate (except the "No Enzyme" control wells, to which add 2.5 µL of assay buffer). b. Add 0.1 µL of the compound serial dilutions from the intermediate plate to the appropriate wells. Add 0.1 µL of DMSO to the "100% Activity" wells and 0.1 µL of positive control to its wells. This results in a final DMSO concentration of 1%. c. Gently mix the plate and pre-incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[11] d. Prepare a 2x reaction mix containing the substrate and ATP in assay buffer. e. Initiate the kinase reaction by adding 5 µL of the 2x reaction mix to all wells. f. Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature. The time should be within the linear range of the reaction, determined during assay development.[14] g. Stop the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. h. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes. i. Read the luminescence signal on a compatible plate reader.

Data Analysis and Interpretation

  • Data Normalization: Convert raw luminescence data (Relative Light Units, RLU) into percent inhibition.[15]

    • Signal_High = Average RLU of 100% Activity Control

    • Signal_Low = Average RLU of 0% Activity Control

    • % Inhibition = 100 * (1 - (RLU_Sample - Signal_Low) / (Signal_High - Signal_Low))

  • Dose-Response Curve Fitting: Plot % Inhibition versus the log10 of the inhibitor concentration.[10] Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[16]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Software like GraphPad Prism, Origin, or R can be used for this analysis.[15]

  • IC50 and pIC50:

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition, as determined from the fitted curve.[13]

    • For easier comparison and statistical analysis, the IC50 is often converted to its negative logarithm, pIC50 (-log10(IC50)).[10] A higher pIC50 value indicates a more potent compound.

Table 2: Example of Processed Inhibition Data

[Inhibitor] (µM)log[Inhibitor]Average RLU% Inhibition
100-4.01,50098.2
33.3-4.52,10091.8
11.1-5.04,50067.3
3.7-5.58,20028.2
1.2-6.09,80010.9
0.4-6.410,5003.6
0.1-7.010,8000.9
0 (Vehicle)-10,9000.0
No Enzyme-1,200-

(Note: Data are hypothetical for illustrative purposes.)

Protocol 2: Mechanism of Action (MoA) Studies

Once a compound shows significant inhibitory activity, determining its mechanism of action is a critical next step.[12] For a kinase, one can determine if the compound is competitive with respect to ATP or the peptide substrate.

Objective: To determine if this compound inhibits the kinase in an ATP-competitive manner.

Methodology: The experimental design involves generating multiple dose-response curves, each at a different, fixed concentration of ATP.

  • Set up the kinase assay as described in Protocol 1.

  • Create matrix of conditions where the inhibitor concentration is varied along the x-axis of the plate and the ATP concentration is varied along the y-axis.

  • Use a range of ATP concentrations that span below and above the known Km value for ATP (e.g., 0.1x, 0.5x, 1x, 5x, 10x Km).

  • For each ATP concentration, determine the IC50 value of the inhibitor.

Data Analysis and Interpretation: If the inhibitor is ATP-competitive, its apparent potency (IC50) will decrease as the ATP concentration increases.[12] This is because more ATP is present to outcompete the inhibitor for binding to the enzyme's active site. A plot of IC50 versus [ATP] will show a linear relationship, which is characteristic of competitive inhibition.

Alternatively, the data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). For an ATP-competitive inhibitor, the lines generated at different fixed inhibitor concentrations will intersect on the y-axis.[11]

G origin origin x_axis x_axis origin->x_axis y_axis y_axis origin->y_axis xlabel 1 / [ATP] ylabel 1 / Velocity a1 a1 a2 a2 a1->a2  No Inhibitor b1 b1 b2 b2 b1->b2  + Low [Inhibitor] c1 c1 c2 c2 c1->c2  + High [Inhibitor] y_int_label 1 / Vmax

Caption: Lineweaver-Burk plot for ATP-competitive inhibition.

Troubleshooting Guide

Table 3: Common Problems and Solutions in Enzyme Inhibition Assays

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Incomplete mixing of reagents.- Inaccurate pipetting.- Air bubbles in wells.- Ensure thorough but gentle mixing after reagent addition.- Use calibrated pipettes; prepare master mixes to minimize pipetting steps.[17]- Centrifuge plates briefly after reagent addition.
No or Weak Inhibition - Inhibitor is not active against the target.- Incorrect inhibitor concentration (degradation, precipitation).- Inactive enzyme.- Confirm compound identity and purity.- Ensure inhibitor is fully dissolved in stock and does not precipitate at assay concentrations.[18]- Verify enzyme activity with a positive control inhibitor.
Poor Dose-Response Curve (Flat or irregular shape) - Assay is not in the linear range.- Inhibitor solubility issues at high concentrations.- Compound interferes with the detection signal (e.g., fluorescence quenching/enhancement).- Optimize reaction time and enzyme concentration.- Visually inspect high-concentration wells for precipitation.[18]- Run a counterscreen with the compound against the detection reagents in the absence of the enzyme.
IC50 Value Shifts Between Experiments - Variability in reagent concentrations (especially ATP).- Different incubation times or temperatures.- Reagent degradation (enzyme, substrate).- Use freshly prepared reagents from the same stock solutions for all comparative experiments.[17]- Strictly control all incubation times and temperatures.[18]- Aliquot and store enzyme at -80°C to avoid freeze-thaw cycles.[18]

Conclusion

This application note provides a robust and scientifically grounded framework for the initial characterization of this compound, or any novel small molecule, as an enzyme inhibitor. By following the detailed protocols for IC50 determination and mechanism of action studies, researchers can generate high-quality, reproducible data. The emphasis on proper controls, understanding the principles behind the assay design, and systematic troubleshooting will empower scientists to confidently assess the inhibitory potential of their compounds and advance promising candidates in the drug discovery pipeline.

References

  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • L-Azam, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]

  • Luchini, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting "Renin Inhibitor-1" Enzymatic Assays.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Available at: [Link]

  • Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Liu, H., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2022). PIPERIDIN-4-OL - Physico-chemical Properties.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Salehi, B., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Cancers. Available at: [Link]

  • Dabos. 4HYDROXY-4(PYRIDIN-3-YL)PIPERIDINE 250MG - OR12982-250MG.
  • Zheng, Y., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Hunt, J. A., et al. (2003). p38 Inhibitors: Piperidine- And 4-aminopiperidine-substituted Naphthyridinones, Quinolinones, and Dihydroquinazolinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Application Notes and Protocols for Characterizing 4-(Pyridin-3-yl)piperidin-4-ol as a Novel Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel nAChR Modulators

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels pivotal for fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit compositions give rise to a multitude of receptor subtypes, each with distinct pharmacological profiles and physiological roles. This diversity makes nAChRs significant therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] The compound 4-(Pyridin-3-yl)piperidin-4-ol, with its characteristic pyridinyl and piperidinol moieties, bears structural resemblance to known nAChR ligands, suggesting its potential as a novel modulator of this receptor class.

This guide provides a comprehensive framework for the initial characterization of this compound using robust, cell-based assays. We will detail the principles and protocols for determining the compound's binding affinity and functional activity at two of the most abundant and therapeutically relevant nAChR subtypes in the brain: the homomeric α7 and the heteromeric α4β2 receptors.[3] The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

The Scientific Rationale: A Two-Pronged Approach to Characterization

A thorough characterization of a novel compound's interaction with its target receptor necessitates a dual approach: assessing its ability to physically bind to the receptor and its capacity to elicit a functional response.

  • Radioligand Binding Assays: These assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[1] By measuring the displacement of a radiolabeled ligand with a known high affinity for the nAChR, we can determine the equilibrium dissociation constant (Kᵢ) of this compound. A lower Kᵢ value signifies a higher binding affinity.[4][5]

  • Functional Assays (Calcium Influx): nAChRs are ion channels, and their activation by an agonist leads to an influx of cations, including sodium (Na⁺) and calcium (Ca²⁺).[2] The α7 nAChR subtype is particularly known for its high permeability to calcium.[6] By utilizing fluorescent calcium indicators in cells engineered to express specific nAChR subtypes, we can measure changes in intracellular calcium concentration upon application of the test compound. This allows for the determination of the compound's functional potency (EC₅₀) and efficacy (Eₘₐₓ), and helps to classify it as a full agonist, partial agonist, or antagonist.[7][8]

Experimental Design and Workflow

A logical and sequential experimental workflow is crucial for the efficient and accurate characterization of this compound. The following diagram illustrates the proposed workflow, starting from the preparation of stable cell lines to the final data analysis and interpretation.

experimental_workflow cluster_cell_line_dev Cell Line Development cluster_assays Compound Characterization cluster_data_analysis Data Analysis & Interpretation cell_selection Select Host Cell Line (HEK293 or CHO) transfection Stable Transfection with nAChR Subunits (e.g., α7 + RIC-3 or α4 + β2) cell_selection->transfection selection_cloning Antibiotic Selection and Single-Cell Cloning transfection->selection_cloning validation Validate Receptor Expression (e.g., Western Blot, qPCR) selection_cloning->validation calcium_assay Functional Assay: Calcium Influx (FLIPR) validation->calcium_assay binding_assay Binding Assay: Radioligand Competition validation->binding_assay calcium_assay->binding_assay Confirm target engagement functional_analysis Determine EC₅₀ and Eₘₐₓ (Agonist/Partial Agonist/Antagonist Profile) interpretation Integrated Pharmacological Profile of This compound functional_analysis->interpretation binding_analysis Determine IC₅₀ and Calculate Kᵢ (Binding Affinity) binding_analysis->interpretation

Caption: Experimental workflow for characterizing this compound.

PART 1: Functional Characterization using a Calcium Influx Assay

This protocol is designed to determine the functional activity of this compound on α7 and α4β2 nAChRs expressed in a recombinant cell line using a fluorescent calcium indicator.

Principle of the Assay

Activation of nAChRs leads to an influx of extracellular calcium, which can be detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The increase in intracellular calcium concentration results in a corresponding increase in fluorescence intensity, which is measured using a fluorescence plate reader (e.g., FLIPR). This allows for the quantification of receptor activation in a high-throughput format.

Signaling Pathway

signaling_pathway compound This compound (Test Compound) nAChR nAChR (α7 or α4β2) compound->nAChR Binds to receptor ion_influx Cation Influx (Na⁺, Ca²⁺) nAChR->ion_influx Channel Gating depolarization Membrane Depolarization ion_influx->depolarization ca_increase ↑ Intracellular [Ca²⁺] ion_influx->ca_increase downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) ca_increase->downstream

Caption: Simplified signaling pathway of nAChR activation.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α7 co-expressed with RIC-3, or α4 and β2 subunits).

    • Rationale for Cell Line Choice: HEK293 cells offer high transfection efficiency and human-like post-translational modifications, which can be crucial for proper receptor folding and function.[9] CHO cells are robust for large-scale production and have a well-established history in industrial applications, making them a good choice for long-term assay development.[9][10] For α7 nAChR expression, co-transfection with the chaperone protein RIC-3 is often necessary for proper folding and functional expression in mammalian cell lines.[11][12][13]

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM for HEK293, F-12 for CHO), supplemented with fetal bovine serum (FBS), antibiotics, and the appropriate selection agent (e.g., G418, puromycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To inhibit the extrusion of the dye from the cells.

  • Test Compound: this compound, prepared as a stock solution in DMSO.

  • Reference Agonists: Nicotine, Acetylcholine (ACh), or Epibatidine.

  • Reference Antagonist: Mecamylamine (for non-selective blockade), Dihydro-β-erythroidine (DHβE, for α4β2), Methyllycaconitine (MLA, for α7).

  • 96-well or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence Plate Reader with liquid handling capabilities (e.g., FLIPR).

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed the nAChR-expressing cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in Assay Buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be included at 1-2.5 mM.

    • Aspirate the culture medium from the cell plates and wash once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells 2-3 times with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well as required by the fluorescence plate reader.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and reference compounds in Assay Buffer in a separate compound plate. Include a vehicle control (DMSO at the same final concentration as the test compounds).

  • Fluorescence Measurement (FLIPR):

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the compounds from the compound plate to the cell plate and continue recording the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the vehicle control (0% response) and a maximal response from a saturating concentration of a reference full agonist (100% response).

    • Plot the normalized response versus the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Data Presentation and Interpretation
CompoundnAChR SubtypeEC₅₀ (µM)Eₘₐₓ (% of Nicotine)Classification
This compoundα7To be determinedTo be determinedTo be determined
This compoundα4β2To be determinedTo be determinedTo be determined
Nicotine (Reference)α7~10-50100%Full Agonist
Nicotine (Reference)α4β2~0.1-1100%Full Agonist
  • Full Agonist: Eₘₐₓ similar to the reference full agonist (e.g., >80%).

  • Partial Agonist: Eₘₐₓ is significantly lower than the reference full agonist (e.g., 20-80%).[3][8]

  • Antagonist: No agonist activity (Eₘₐₓ ~ 0%). To confirm antagonism, pre-incubate the cells with this compound before adding a reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

PART 2: Determining Binding Affinity with a Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for nAChRs.

Principle of the Assay

This assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand (e.g., [³H]-Epibatidine) for binding to nAChRs in a membrane preparation from the engineered cells.[1] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then used to calculate the Kᵢ value using the Cheng-Prusoff equation.[4][5]

Materials and Reagents
  • Membrane Preparation: From HEK293 or CHO cells stably expressing the nAChR subtype of interest.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Radioligand: [³H]-Epibatidine (a high-affinity, non-selective nAChR agonist).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Determinate: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Nicotine).

  • 96-well filter plates (GF/C).

  • Cell Harvester.

  • Liquid Scintillation Counter and Scintillation Fluid.

Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest the nAChR-expressing cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Membrane preparation + [³H]-Epibatidine (at a concentration close to its Kₑ) + Binding Buffer.

    • Non-specific Binding: Membrane preparation + [³H]-Epibatidine + high concentration of unlabeled nicotine.

    • Competition: Membrane preparation + [³H]-Epibatidine + varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding versus the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand.

      • Kₑ is the equilibrium dissociation constant of the radioligand.

Data Presentation and Interpretation
CompoundnAChR SubtypeIC₅₀ (nM)Kᵢ (nM)
This compoundα7To be determinedTo be determined
This compoundα4β2To be determinedTo be determined

The Kᵢ value represents the binding affinity of this compound for the specific nAChR subtype. A lower Kᵢ indicates a higher affinity. This data, in conjunction with the functional data, provides a comprehensive pharmacological profile of the compound.

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound framework for the initial characterization of this compound as a potential modulator of nicotinic acetylcholine receptors. By systematically determining its functional activity and binding affinity at key nAChR subtypes, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The integration of functional and binding assays ensures a comprehensive understanding of the compound's pharmacological profile, a critical step in the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Fucile, S. (2004). Ca2+ permeability of nicotinic acetylcholine receptors. Cellular and Molecular Life Sciences, 61(10), 1347-1360.
  • Posadas, I., et al. (2013). Speculation on How RIC-3 and Other Chaperones Facilitate α7 Nicotinic Receptor Folding and Assembly. Journal of Neurochemistry, 127(6), 728-735.
  • Gotti, C., et al. (2019).
  • Millar, N. S. (2008). RIC-3: a nicotinic acetylcholine receptor chaperone. British Journal of Pharmacology, 153(S1), S177-S183.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
  • Bouzat, C., et al. (2009). Ric-3 chaperone-mediated stable cell-surface expression of the neuronal alpha7 nicotinic acetylcholine receptor in mammalian cells. Acta Pharmacologica Sinica, 30(6), 798-809.
  • Williams, M. E., et al. (2005). Ric-3 promotes functional expression of the nicotinic acetylcholine receptor alpha7 subunit in mammalian cells. The Journal of biological chemistry, 280(2), 1257–1263.
  • Reymond, J. L., et al. (2019). Discovery of Potent Positive Allosteric Modulators of the α3β2 Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL. Journal of Medicinal Chemistry, 62(17), 7948-7957.
  • Henderson, L. P., et al. (2020). Speculation on How RIC-3 and Other Chaperones Facilitate α7 Nicotinic Receptor Folding and Assembly. International Journal of Molecular Sciences, 21(21), 8085.
  • Papke, R. L. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical pharmacology, 92(4), 439–453.
  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(17), 4396–4405.
  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Guerra-Álvarez, M., et al. (2015). Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. Journal of neurochemistry, 133(3), 309–318.
  • ResearchGate. (n.d.). EC50 and Emax values of nicotinic agonists on human a4b2 and a7 nAChRs... [Table]. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Kassner, M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS discovery : advancing life sciences R & D, 27(1), 68–76.
  • Michel, M. C., et al. (2008). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British journal of pharmacology, 155(6), 918–929.
  • Biointron. (2025). Host Cell Lines: CHO, HEK293, NS0 – Pros and Cons. Retrieved from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Arias, H. R., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules (Basel, Switzerland), 23(11), 2999.
  • Papke, R. L., & Stokes, C. (2015). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. The Journal of general physiology, 145(2), 91–103.
  • Eppendorf. (n.d.). CHO versus HEK293: Which cell line is right for my protein expression?. Retrieved from [Link]

  • evitria. (2022). Comparative Study: HEK293 Cells Vs CHO Cells. Retrieved from [Link]

  • Chen, Y., et al. (2017). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. Bio-protocol, 7(18), e2545.
  • Bannon, A. W., et al. (1998). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 285(2), 701–706.
  • ResearchGate. (n.d.). Attenuation of nAChR-partial agonist-evoked cholinergic activity by... [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the agonist EC 50 values for activation of native a3b4* nAChRs in human adrenal chromaffin cells [Table]. Retrieved from [Link]

  • Grady, S. R., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of pharmacology and experimental therapeutics, 321(1), 329–337.
  • Nanclares, C., et al. (2023). CALCIUM IMAGING PROTOCOL. protocols.io.
  • Wang, D., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and drug development technologies, 10(4), 342–350.
  • Gentry, C. L., & Lukas, R. J. (2002). Epibatidine and pain. Current drug targets. CNS and neurological disorders, 1(4), 317–338.
  • Khiroug, L., et al. (2006). Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula. Journal of neurophysiology, 96(6), 3108–3118.
  • Charlton, S. J., & Vauquelin, G. (2010). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British journal of pharmacology, 161(6), 1251–1260.
  • Yu, R., et al. (2018). Structural basis of agonist selectivity for different nAChR subtypes: insights from crystal structures, mutation experiments and molecular simulations. Acta pharmacologica Sinica, 39(6), 927–937.

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Application Note: 4-(Pyridin-3-yl)piperidin-4-ol as a Versatile Intermediate for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyridine and piperidine rings creates a privileged scaffold in medicinal chemistry, frequently encountered in active pharmaceutical ingredients (APIs) targeting a wide array of diseases. 4-(Pyridin-3-yl)piperidin-4-ol is a key tertiary alcohol intermediate that serves as a versatile building block for constructing complex, polycyclic molecules, particularly in the realm of kinase inhibitors and central nervous system (CNS) agents. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of this intermediate. We present a robust, field-proven protocol for its synthesis via a Grignard reaction, detailed analytical methodologies for quality control, and a representative workflow for its elaboration into advanced pharmaceutical precursors.

Introduction: The Strategic Importance of the Pyridyl-Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] When combined with a pyridine moiety, the resulting structure offers a critical hydrogen bond acceptor and a modifiable aromatic system for fine-tuning receptor interactions.[3] this compound capitalizes on this synergy, providing a pivotal tertiary alcohol functional group. This hydroxyl group can be retained to engage in hydrogen bonding with a biological target or, more commonly, serve as a synthetic handle for dehydration reactions to introduce unsaturation, enabling further functionalization. This strategic positioning makes it an invaluable precursor in the synthesis of compounds for complex therapeutic targets.

Physicochemical Properties & Safety Data

It is imperative to handle all chemical reagents with appropriate safety precautions. The following data is compiled for this compound and its common precursors.

Table 1: Physicochemical and Safety Data

PropertyThis compoundN-Boc-4-piperidone3-Bromopyridine
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₇NO₃C₅H₄BrN
Molecular Weight 178.23 g/mol 199.25 g/mol [4]157.99 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid[4]Colorless to light yellow liquid
CAS Number 1092469-60-7 (example)79099-07-3[4]626-55-1
Hazard Statements Suspected of causing skin and eye irritation. May cause respiratory irritation.May cause skin and eye irritation.Toxic if swallowed. Causes skin irritation. Causes serious eye irritation.
Precautionary Notes Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.Use personal protective equipment as required. Wash hands thoroughly after handling.Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection.

Safety Directive: Always consult the full Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[5] All operations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Synthesis Protocol: this compound

The most reliable and scalable synthesis of this intermediate involves the addition of a pyridin-3-yl organometallic reagent to a nitrogen-protected 4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group is highly recommended as it is stable under the basic Grignard conditions and can be readily removed later under acidic conditions.[6]

Rationale for Experimental Design
  • Nitrogen Protection: The piperidone nitrogen is acidic and would quench the highly basic Grignard reagent. The Boc group provides robust protection and enhances solubility in organic solvents.[6]

  • Grignard Formation: The reaction of 3-bromopyridine with magnesium requires strictly anhydrous conditions to prevent the formation of benzene and magnesium hydroxide. An iodine crystal is used to activate the magnesium surface.

  • Reaction Conditions: The addition of the Grignard reagent to N-Boc-4-piperidone is performed at low temperatures (0°C to -10°C) to minimize side reactions and improve selectivity.

  • Workup: An acidic workup with aqueous ammonium chloride is used to quench the reaction and the resulting magnesium alkoxide, protonating it to the desired tertiary alcohol.

Experimental Protocol

Materials:

  • 3-Bromopyridine (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • N-Boc-4-piperidone (1.1 eq)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser and nitrogen inlet

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq) and a crystal of iodine into the three-neck flask under a nitrogen atmosphere. b. Add a small portion of anhydrous THF. c. In the addition funnel, prepare a solution of 3-bromopyridine (1.0 eq) in anhydrous THF. d. Add a small amount of the 3-bromopyridine solution to the magnesium. The solution should warm and the iodine color should fade, indicating initiation. If not, gently warm the flask. e. Add the remaining 3-bromopyridine solution dropwise, maintaining a gentle reflux. After addition is complete, stir for 1 hour at room temperature to ensure full formation of 3-pyridylmagnesium bromide.

  • Addition to Piperidone: a. Cool the Grignard solution to 0°C in an ice bath. b. Dissolve N-Boc-4-piperidone (1.1 eq) in anhydrous THF and add it dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. c. Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup and Purification: a. Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. d. Concentrate the solvent under reduced pressure to yield crude tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate. e. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure Boc-protected intermediate.

  • Boc Deprotection (Optional but often required for next steps): a. Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane/methanol and stir at room temperature for 1-2 hours until TLC indicates complete consumption of starting material. c. Concentrate the solvent under reduced pressure. If using HCl, the hydrochloride salt of the title compound may precipitate. If using TFA, neutralize with a base (e.g., NaHCO₃ solution) and extract with an organic solvent to obtain the free base, this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_deprotection Deprotection 3-BromoPy 3-Bromopyridine Grignard 3-Pyridylmagnesium bromide 3-BromoPy->Grignard Anhydrous THF Mg Mg, I₂ (cat.) Mg->Grignard ProtectedInt Boc-Protected Intermediate (tert-butyl 4-hydroxy-4- (pyridin-3-yl)piperidine- 1-carboxylate) Grignard->ProtectedInt BocPip N-Boc-4-piperidone BocPip->ProtectedInt Anhydrous THF 0°C → RT FinalProduct This compound (Final Intermediate) ProtectedInt->FinalProduct Deprotection TFA or HCl Deprotection->FinalProduct ApplicationWorkflow cluster_dehydration Step 1: Dehydration cluster_functionalization Step 2: Functionalization Int This compound (or Boc-protected analog) Dehydrated 4-(Pyridin-3-yl)-1,2,3,6- tetrahydropyridine Int->Dehydrated Final Advanced Scaffold (e.g., Bi-aryl piperidine) Dehydrated->Final Suzuki or Buchwald-Hartwig Coupling Reagent1 Acid Catalyst (e.g., p-TsOH) Reagent1->Dehydrated Reagent2 Coupling Partner (e.g., Ar-B(OH)₂) + Pd Catalyst Reagent2->Final

Caption: Representative elaboration of the intermediate.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Grignard reaction Wet reagents/glassware; inactive magnesium.Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh THF. Activate Mg with iodine or 1,2-dibromoethane.
Incomplete Boc deprotection Insufficient acid; short reaction time.Increase equivalents of TFA/HCl or extend reaction time. Monitor closely with TLC.
Side products in dehydration Polymerization; isomerization of double bond.Use milder dehydration reagents (e.g., Burgess reagent). Keep reaction temperatures as low as possible.
Failed Suzuki coupling Inactive catalyst; wrong base/solvent combination.Use fresh palladium catalyst. Screen different bases (carbonates, phosphates) and solvent systems. Ensure mixture is thoroughly degassed.

Conclusion

This compound is a high-value intermediate whose strategic importance lies in its synthetic flexibility. The protocols and data presented here provide a reliable framework for its preparation, characterization, and subsequent elaboration. By serving as a robust platform for introducing molecular complexity through dehydration and cross-coupling reactions, this building block enables the efficient construction of novel pyridyl-piperidine scaffolds, facilitating the discovery and development of next-generation therapeutics.

References

  • Novartis AG. "Metabolites of sonidegib (lde225)". Google Patents, WO2015092720A1, published June 25, 2015.
  • Pan, S., et al. "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist". ACS Medicinal Chemistry Letters, 2010, 1(3), 130-134. [Link]

  • Eli Lilly and Company. "Preparation of benzimidazolylpyrimidinylaminopyridines as CDK4/6 protein kinase inhibitors". Google Patents, US20100160340, published June 24, 2010.
  • Frederick, M.O., & Kjell, D.P. "A synthesis of abemaciclib utilizing a Leuckart-Wallach reaction". Tetrahedron Letters, 2015, 56(7), 949-951.
  • Carroll, W. A., et al. "Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate". Organic Process Research & Development, 2016.
  • Anderson, N. G. "Practical Process Research and Development". Academic Press, 2012.
  • Somfai, P. "Reaction Between Grignard Reagents and Heterocyclic N-oxides". DiVA portal, 2011. [Link]

  • Pandiarajan, K., et al. "13C and 1H NMR spectral studies of some piperidin-4-one oximes". Magnetic Resonance in Chemistry, 1992, 30(9), 834-838.
  • Rajeswari, K., & Pandiarajan, K. "1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011, 78(3), 1110-1118. [Link]

  • Reich, H. J. "13C NMR Chemical Shifts". University of Wisconsin, Organic Chemistry Data. Accessed January 8, 2026. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46220502, Abemaciclib". PubChem. Accessed January 8, 2026. [Link]

  • O'Neill, P. M., et al. "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib". Tetrahedron Letters, 2011, 52(43), 5634-5636. [Link]

  • Defense Technical Information Center. "Piperidine Synthesis". dtic.mil, 1992. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. "Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine". Bulletin of the Chemical Society of Ethiopia, 2011, 25(3), 437-442. [Link]

  • European Patent Office. "Process for preparing a piperidin-4-one". Google Patents, EP3666757A1, published June 17, 2020.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 956697-53-3, Sonidegib". PubChem. Accessed January 8, 2026. [Link]

Sources

Quantitative Analysis of 4-(Pyridin-3-yl)piperidin-4-ol: A Guide to Robust Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 4-(Pyridin-3-yl)piperidin-4-ol in various sample matrices, a crucial task in pharmaceutical development and quality control. Recognizing the compound's polar nature and its role as a potential impurity or synthetic intermediate, this document details two primary analytical methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The causality behind experimental choices, detailed step-by-step protocols, and complete method validation parameters grounded in ICH guidelines are presented to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring both a pyridine and a piperidine moiety. Such structures are common scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) or appearing as process-related impurities or metabolites.[1][2] Accurate and precise quantification is therefore non-negotiable for ensuring product quality, safety, and regulatory compliance.

The primary analytical challenges presented by this molecule are:

  • High Polarity: The presence of two nitrogen atoms and a hydroxyl group confers high polarity, which can lead to poor retention on traditional reversed-phase chromatographic columns.

  • Lack of a Strong Chromophore: While the pyridine ring provides some UV absorbance, it may not be sufficient for the low-level detection required for impurity analysis.

  • Complex Matrices: Quantification is often required in complex environments such as reaction mixtures, biological fluids (plasma, urine), or final drug products, necessitating selective extraction and detection to overcome matrix effects.[3][4]

This guide addresses these challenges by presenting validated, fit-for-purpose analytical solutions.

Method Selection: Rationale and Comparison

The choice of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[5]

Parameter LC-MS/MS HPLC-UV GC-MS
Principle Chromatographic separation coupled with mass analysis of the analyte and its fragments.[5]Chromatographic separation with detection based on UV light absorbance by the analyte.Separation of volatile compounds in the gas phase followed by mass analysis.[6][7]
Selectivity Very High: Mass-to-charge ratio (m/z) filtering provides exceptional specificity.Moderate to High: Relies on chromatographic resolution. Co-eluting impurities can interfere.High: Mass filtering provides good specificity.
Sensitivity Very High: Capable of detecting sub-ng/mL levels, ideal for impurity and bioanalysis.[5]Moderate: Suitable for assay and higher-concentration samples. Sensitivity can be enhanced with derivatization.[8][9]Moderate to High: Can be sensitive, but often requires derivatization for polar, non-volatile analytes.
Primary Use Case Trace-level impurity analysis, pharmacokinetic studies, metabolite identification.Purity assessment of drug substance, in-process control, content uniformity.Analysis of volatile impurities; generally less suitable for this analyte without derivatization.

For the quantification of this compound, LC-MS/MS is the recommended primary technique due to its superior sensitivity and selectivity. An HPLC-UV method is presented as a robust and accessible alternative for less demanding applications.

Primary Protocol: LC-MS/MS for Trace Quantification

This method is designed for high-sensitivity analysis and is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

Principle of the Method

The method utilizes reversed-phase chromatography to separate this compound from matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This "triple quadrupole" approach ensures that only ions with a specific precursor mass that fragment into a specific product mass are detected, providing unparalleled selectivity and minimizing background noise.

Experimental Workflow

The overall analytical process follows a structured, multi-stage workflow to ensure data integrity and reproducibility.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, API) Spike Internal Standard Spiking Sample->Spike Prep Extraction (PPT, SPE, or Dilution) LC LC Separation (C18 or HILIC) Prep->LC Spike->Prep MS MS/MS Detection (ESI+, MRM) LC->MS Acquire Data Acquisition MS->Acquire Process Peak Integration & Quantification Acquire->Process Review Data Review & QC Check Process->Review Report Final Report Generation Review->Report

Caption: High-level workflow for the quantification of this compound.

Detailed Protocol

A. Sample Preparation (Example for Plasma)

Causality: Protein Precipitation (PPT) is a rapid and effective method for removing the bulk of proteinaceous interferents from biological samples like plasma, which would otherwise foul the analytical column and ion source.[12]

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated this compound at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

B. Instrumentation and Conditions

Parameter Condition Justification
LC System Agilent 1290 Infinity II or equivalent[13]High-pressure capability allows for use of small particle columns for better efficiency.
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µmProvides good retention for moderately polar compounds and is stable at low pH.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes analyte ionization (protonation) for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and separation efficiency.
Gradient 5% B to 60% B over 3 min, hold at 60% for 1 min, return to 5% and re-equilibrate for 1 minA gradient is necessary to elute the polar analyte with good peak shape and then wash the column of more hydrophobic matrix components.
Column Temp. 40°CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Agilent 6470 Triple Quadrupole or equivalent[13]A sensitive and robust instrument for quantitative analysis.
Ionization Mode ESI, PositiveThe basic nitrogen atoms on the pyridine and piperidine rings are readily protonated.
MRM Transitions Analyte: 179.1 → 161.1 (Quantifier), 179.1 → 120.1 (Qualifier) IS (d4-Analyte): 183.1 → 165.1Precursor ion [M+H]⁺. The quantifier transition corresponds to the loss of water. The qualifier transition adds confidence to the identification.
Gas Temp. 300°COptimal for desolvation.
Gas Flow 10 L/minOptimal for desolvation.
Nebulizer 45 psiCreates a fine aerosol for efficient ionization.
Capillary Voltage 3500 VStandard voltage for stable ESI spray.
Method Validation

Method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[11][14] The following parameters should be assessed according to ICH guidelines.

cluster_core Core Performance Characteristics cluster_limits Sensitivity Limits Validation Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ->Range

Caption: Interrelationship of key method validation parameters.

Summary of Validation Parameters and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte and IS, and matrix with potential interferences.No significant interfering peaks at the retention time of the analyte and IS.
Linearity Analyze calibration standards at a minimum of 5 concentration levels.[14]Correlation coefficient (r²) ≥ 0.995.
Range Derived from linearity, accuracy, and precision data.Typically 80-120% of the target concentration for an assay; LOQ to 120% for impurities.
Accuracy Analyze QC samples at low, mid, and high concentrations (n=3).Mean recovery within 85-115% (or 80-120% at LLOQ).
Precision Repeatability: 6 replicate injections of a standard. Intermediate: Analyze QC samples on different days with different analysts.Relative Standard Deviation (RSD) ≤ 15% (or ≤ 20% at LLOQ).
LOQ The lowest concentration on the calibration curve that meets accuracy and precision criteria.S/N ratio ≥ 10; Accuracy within 80-120%; Precision ≤ 20% RSD.
LOD Determined based on a signal-to-noise ratio.S/N ratio ≥ 3.
Robustness Intentionally vary method parameters (e.g., column temp ±2°C, mobile phase pH ±0.1).System suitability parameters remain within acceptable limits.

Alternative Protocol: HPLC-UV for Assay and Purity

This method is suitable for analyzing higher concentrations of this compound, such as in the assay of a bulk drug substance. It is simpler and more accessible than LC-MS/MS.

Principle of the Method

The method uses reversed-phase HPLC to achieve separation. Quantification is based on the UV absorbance of the pyridine ring in the analyte molecule, typically measured around 260 nm. An internal standard can be used to improve precision.

Detailed Protocol

A. Sample Preparation

  • Accurately weigh approximately 25 mg of the sample.

  • Dissolve in and dilute to 50.0 mL with mobile phase to create a stock solution.

  • Further dilute an aliquot of the stock solution with mobile phase to a final concentration of approximately 50 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

B. Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (20:80 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detector Diode Array Detector (DAD)
Wavelength 260 nm

C. Validation Considerations

Validation for the HPLC-UV method follows the same ICH principles as the LC-MS/MS method.[10][15] However, specificity is more critically dependent on chromatographic resolution. Forced degradation studies (exposing the analyte to acid, base, oxidation, heat, and light) should be performed to demonstrate that degradation products do not co-elute with the main peak.[16]

Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of this compound should be driven by the specific analytical objective. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex matrices, making it the gold standard for impurity testing and bioanalysis.[5] The HPLC-UV method offers a reliable, robust, and accessible alternative for higher-concentration assays. Both protocols, when properly validated according to ICH guidelines, provide a self-validating system for generating trustworthy and accurate data critical to the advancement of drug development programs.

References

  • AMSbiopharma. (2025).
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • SciSpace. (n.d.). Sample preparation for polar metabolites in bioanalysis.
  • RSC Publishing. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • MDPI. (n.d.).
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. EMA.
  • Biotage. (n.d.).
  • American Pharmaceutical Review. (2016).
  • PubChem. (n.d.). Piperidin-4-ol.
  • BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • National Institutes of Health. (2021). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity.
  • YouTube. (2024).
  • EvitaChem. (n.d.). (3S,4S)-3-(Methylamino)piperidin-4-ol.
  • ResearchGate. (n.d.).
  • PubMed. (2021).
  • PubMed Central. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals.
  • PubMed. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.

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Application Notes & Protocols: Comprehensive Guide to the Handling and Storage of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the proper handling, storage, and quality control of 4-(Pyridin-3-yl)piperidin-4-ol. As a key building block in medicinal chemistry, its stability and purity are paramount for reproducible experimental outcomes. These protocols are designed to ensure personnel safety, maintain compound integrity, and provide a framework for its use in a laboratory setting. The recommendations are synthesized from established safety data for its constituent chemical motifs—pyridine and piperidine—and best practices in chemical management.

Compound Profile & Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group and a pyridine ring. This bifunctional nature makes it a valuable intermediate in the synthesis of pharmacologically active agents. Due to the presence of the basic nitrogen atoms in both the piperidine and pyridine rings, and the polar hydroxyl group, the compound exhibits specific solubility and reactivity characteristics that inform its handling and storage.

While comprehensive experimental data for this specific isomer is not universally published, its properties can be inferred from structurally similar compounds. 4-Hydroxypiperidine is known to be a hygroscopic solid, and pyridine derivatives can be sensitive to air and light.[1] Therefore, a cautious approach assuming similar sensitivities is warranted.

Table 1: Physicochemical Data for this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)4-(Pyridin-4-yl)piperidin-4-ol[2]4-Hydroxypiperidine[1][3]
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₄N₂OC₅H₁₁NO
Molecular Weight 178.23 g/mol 178.23 g/mol 101.15 g/mol
Appearance Off-white to yellow solid (inferred)Not specifiedHygroscopic solid[3]
Boiling Point Not specified345 °C at 760 mmHg108-114 °C at 10 mmHg[1]
Melting Point Not specifiedNot specified86-90 °C
Solubility Soluble in water and polar organic solvents (e.g., Methanol, DMSO)[1]Not specifiedSoluble in water; slightly soluble in Chloroform, Methanol[1]
pKa ~9-10 (piperidine N), ~5 (pyridine N) (Predicted)Not specified14.94 (Predicted)[1]

Safety, Hazards, and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully elucidated. However, based on the hazards associated with its structural parents, piperidine and pyridine, it must be treated as a hazardous substance.

  • Piperidine: Classified as toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[4][5][6] It is also a flammable liquid.

  • Pyridine: A suspected carcinogen, it is harmful if swallowed and can cause irritation upon contact.[7][8] It is also flammable and has a strong, unpleasant odor.[8]

  • 4-Hydroxypiperidine: Known to cause skin, eye, and respiratory system irritation.[1][9][10]

Inferred Hazards for this compound:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: May cause skin irritation or burns and serious eye damage.[9]

  • Respiratory Irritation: May cause respiratory tract irritation.[10]

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine.[11] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_tasks Laboratory Tasks Goggles Chemical Safety Goggles Gloves Nitrile Gloves Coat Lab Coat Hood Chemical Fume Hood Weighing Weighing Solid Weighing->Goggles requires Weighing->Gloves requires Weighing->Coat requires Weighing->Hood requires Solution Preparing Solutions Solution->Goggles requires Solution->Gloves requires Solution->Coat requires Solution->Hood requires Transfer Transferring Liquids Transfer->Goggles requires Transfer->Gloves requires Transfer->Coat requires Transfer->Hood requires

Caption: Required PPE for all handling operations involving the compound.

Receiving and Handling Protocols

Proper procedure from the moment the compound arrives is critical to maintaining its quality and ensuring safety.

Initial Receipt and Inspection
  • Verify the container label matches the order and accompanying documentation.

  • Inspect the container for any signs of damage or leakage. If compromised, handle within a fume hood and follow spill procedures.

  • Note the date of receipt on the container.

Protocol: Weighing the Solid Compound

The hygroscopic nature of related compounds necessitates a careful weighing procedure to avoid moisture absorption, which can affect molar calculations and stability.

  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height. Place an analytical balance inside the fume hood if possible, or perform the transfer in close proximity to it.

  • Inerting (Optional but Recommended): If the compound is particularly sensitive or for long-term use, gently flush the container with an inert gas (e.g., argon or nitrogen) before opening.

  • Weighing:

    • Use a clean, dry weighing vessel (e.g., glass vial).

    • Tare the balance with the vessel.

    • Quickly transfer the desired amount of this compound to the vessel. Minimize the time the primary container is open.

    • Close the primary container tightly immediately after dispensing.

  • Cleaning: Carefully clean the spatula and weighing area of any residual powder.

Handling_Workflow Start Start: Receive Compound Inspect Inspect Container for Damage Start->Inspect Log Log Receipt Date Inspect->Log MoveToHood Move to Chemical Fume Hood Log->MoveToHood DonPPE Don Appropriate PPE MoveToHood->DonPPE Weigh Weigh Required Amount DonPPE->Weigh Seal Tightly Seal Primary Container Weigh->Seal Store Transfer to Correct Storage Seal->Store End End Store->End

Caption: Standard workflow for receiving and handling solid compound.

Storage Conditions and Stability

The stability of this compound is dependent on proper storage. Exposure to air, moisture, light, and heat can lead to degradation.

Recommended Storage Conditions

Table 2: Storage Recommendations

ConditionShort-Term (Working Stock, <1 week)Long-Term (Primary Stock, >1 week)Rationale
Temperature 2-8 °C (Refrigerated)[2]-20 °C (Frozen)Reduces degradation kinetics.
Atmosphere Tightly sealed container.Inert atmosphere (Argon or Nitrogen).[1]Prevents oxidation and reaction with atmospheric CO₂ and moisture.
Light Amber vial or stored in a dark location.Amber vial inside a secondary container, stored in the dark.[7]Prevents photodegradation of the pyridine moiety.
Moisture Store with desiccant.Store with desiccant; container backfilled with inert gas.The compound is likely hygroscopic.[1]
Potential Degradation Pathways
  • Oxidation: The tertiary alcohol and the piperidine ring can be susceptible to oxidation, especially in the presence of air and light.

  • Hygroscopicity: Absorption of water can lead to clumping and may affect reactivity in certain solvent systems.

  • Acid Incompatibility: As a basic compound, it will react exothermically with strong acids. It should be stored segregated from acids and strong oxidizing agents.[7][12]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Calculate the mass of this compound required. For 10 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 0.010 L * 178.23 g/mol * 1000 mg/g = 17.82 mg

  • Weighing: Following the protocol in Section 3.2, accurately weigh the calculated mass into a clean, dry volumetric flask or vial.

  • Dissolution: Add approximately 8 mL of anhydrous DMSO to the flask.

  • Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Sonication may be used if necessary.

  • Final Volume: Once dissolved, add DMSO to reach the final volume of 10 mL.

  • Storage: Transfer the solution to a clean, amber vial. Purge with inert gas, seal tightly with a PTFE-lined cap, and store at -20°C.

Quality Control (QC) and Purity Assessment

For long-term studies, it is advisable to periodically check the purity of the stock material and solutions.

  • Recommended Techniques:

    • ¹H NMR: To confirm structural integrity.

    • LC-MS: To assess purity and identify potential degradation products.

  • Frequency: Annually for solid material stored long-term; every 3-6 months for stock solutions in frequent use.

Spill and Waste Management

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or ventilation is poor.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood.[11]

  • Contain: Use a non-flammable absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbent material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal
  • All waste, including contaminated absorbent material, empty containers, and unused compound, must be collected in a designated, sealed hazardous waste container.[7]

  • Do not dispose of this compound or its solutions down the drain.[11]

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal.

References

  • Penta chemicals. (2024, May 7).
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (2025, March 31).
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  • Sigma-Aldrich. (2025, September 23).
  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Jubilant Ingrevia Limited. (2024, January 25).
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  • Thermo Fisher Scientific. (2010, September 6).
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  • LookChem. (n.d.). 4-(Pyridin-4-yl)piperidin-4-ol.
  • Central Drug House (P) Ltd. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Głowacka, I. E., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(15).
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 119-128.
  • CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.
  • BLDpharm. (n.d.). 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol.
  • ChemicalBook. (n.d.). 110-89-4(Piperidine) Product Description.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253.
  • National Center for Biotechnology Information. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(pyridin-3-yl)ethynyl-piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(pyridin-3-yl)ethynyl-piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this Sonogashira cross-coupling reaction. As your Senior Application Scientist, I have structured this guide to provide not only solutions to common problems but also a deeper understanding of the reaction's mechanics to empower your experimental design and optimization efforts.

The synthesis of this molecule is a powerful example of C(sp²)-C(sp) bond formation, a cornerstone of modern medicinal chemistry.[1] However, like any cross-coupling reaction, it has nuances that can impact yield, purity, and reproducibility. This guide provides field-proven insights to help you achieve consistent and successful outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a likely cause and a validated solution grounded in reaction principles.

Q1: My reaction yield is very low, or I'm only recovering my starting materials. What's wrong?

This is the most common issue and can stem from several factors related to catalyst activity and reaction conditions.

Possible Cause 1: Inactive Palladium Catalyst The heart of the Sonogashira reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) states.[2] If the catalytic cycle is stalled, no product will form.

  • Solution:

    • Ensure In Situ Reduction: The amine base or phosphine ligands in the reaction mixture typically reduce the Pd(II) pre-catalyst.[2] If you suspect this is failing, ensure your amine is pure and not partially oxidized.

Possible Cause 2: Inappropriate Reaction Temperature The oxidative addition of the pyridyl halide to the Pd(0) center is often the rate-limiting step and is highly dependent on the halide's identity.[2][4]

  • Solution:

    • Match Temperature to Halide: The reactivity order is I > Br >> Cl.[3][4] For a more reactive substrate like 3-iodopyridine, the reaction can often proceed efficiently at room temperature. For 3-bromopyridine, heating is typically required, often in the range of 50-80 °C.[3][5] If you are using 3-bromopyridine at room temperature, a low yield is expected.

Possible Cause 3: Poor Reagent Quality Catalyst poisons or inhibitors present as impurities in your reagents or solvent can completely shut down the reaction.

  • Solution:

    • Purify Starting Materials: If you suspect impurities, purify the pyridyl halide and the 4-ethynyl-piperidin-4-ol starting material (e.g., by column chromatography or recrystallization).

    • Use Anhydrous, Degassed Solvents: Oxygen can lead to unwanted side reactions, particularly the homocoupling of the alkyne (Glaser coupling).[3][6] It is critical to degas your solvent (e.g., by freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 20-30 minutes) and run the entire reaction under an inert atmosphere.[3]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?

The formation of a diyne byproduct from the oxidative coupling of two alkyne molecules is a classic side reaction in Sonogashira chemistry.[7]

Possible Cause: Presence of Oxygen and/or High Copper Concentration This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][7]

  • Solution 1: Rigorous Exclusion of Oxygen:

    • As mentioned above, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar). This is the most effective first step in suppressing Glaser coupling.[6]

  • Solution 2: Reduce Copper(I) Iodide Loading:

    • While CuI is crucial for activating the alkyne, using a large excess can accelerate homocoupling.[2] Reduce the CuI loading to the minimum required for effective catalysis (typically 1-5 mol%).

  • Solution 3: Switch to Copper-Free Conditions:

    • To completely eliminate the primary pathway for Glaser coupling, you can run the reaction without a copper co-catalyst.[3][8] This approach often requires more forcing conditions, such as higher temperatures or the use of highly active palladium/ligand systems (e.g., those with bulky, electron-rich phosphines).[7]

Q3: My reaction started well, but then it turned black and stalled. What happened?

The formation of a black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[3] The finely divided palladium metal that precipitates is no longer catalytically active.

Possible Cause 1: High Temperature or Inappropriate Solvent Excessive heat can cause the palladium complexes to break down. Some solvents, anecdotally including THF, have been reported to promote the formation of palladium black under certain conditions.[3][9]

  • Solution:

    • Optimize Temperature: If using a reactive aryl iodide, try running the reaction at a lower temperature.

    • Solvent Screening: If catalyst precipitation is persistent, consider switching solvents. Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[2] Alternatively, solvents like DMF or acetonitrile can be effective.[10]

Possible Cause 2: Ligand Dissociation/Decomposition The phosphine ligands stabilizing the palladium center can dissociate at high temperatures or be oxidized, leaving the palladium vulnerable to aggregation.

  • Solution:

    • Use More Robust Ligands: Consider switching from simple triphenylphosphine to more robust bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky, electron-rich monophosphine ligands that form more stable complexes with palladium.[5][11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Sonogashira coupling for this synthesis?

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst adds to the 3-pyridyl halide (Ar-X), forming a Pd(II) complex (Ar-Pd-X). This is often the rate-limiting step.[2]

    • Transmetalation: A copper(I) acetylide species (Cu-C≡C-R), formed in the copper cycle, transfers its acetylide group to the palladium complex, displacing the halide and forming an Ar-Pd-C≡C-R intermediate.[4]

    • Reductive Elimination: This intermediate reductively eliminates the final product, Ar-C≡C-R, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

  • Copper Cycle:

    • Acetylide Formation: The copper(I) salt (CuI) reacts with the terminal alkyne (H-C≡C-R) in the presence of the amine base to form the key copper(I) acetylide intermediate.[2][13] This species is more nucleophilic than the terminal alkyne itself, facilitating the crucial transmetalation step.[14]

Below is a diagram illustrating this dual-catalyst mechanism.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-C≡CR(L₂) PdII_A->PdII_B Transmetalation CuX CuX PdII_B->Pd0 Reductive Elimination Product Product (Ar-C≡CR) ArX Pyridyl-X CuCCR Cu-C≡CR CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne Activation Cu_Acetylide->PdII_A Transfers Acetylide Cu_Acetylide->CuI (to Transmetalation) BaseH Base-H⁺X⁻ Alkyne H-C≡CR Base Base

Caption: Figure 1: Catalytic Cycles of the Sonogashira Reaction.

Q2: Do I need to protect the piperidine nitrogen or the hydroxyl group on my alkyne?
  • Hydroxyl Group (-OH): Generally, the hydroxyl group on the piperidinol ring does not need to be protected. The reaction conditions are typically not acidic or basic enough to cause side reactions at this position.[1]

  • Piperidine Nitrogen (N-H): This is more complex. The secondary amine is basic and can potentially coordinate to the palladium center, inhibiting catalysis. While the amine base used in the reaction (e.g., triethylamine) will act as the primary ligand and solvent, protecting the piperidine nitrogen (e.g., as a Boc-carbamate) is a common strategy. This can improve the substrate's solubility in organic solvents and prevent any potential catalyst inhibition, often leading to cleaner reactions and higher yields. A final deprotection step would then be required.

Q3: Which palladium catalyst, base, and solvent system should I start with?

Choosing the right conditions is key to success. The following table provides a validated starting point for your optimization experiments.

ComponentRecommended Starting ConditionsRationale & Key Considerations
Pyridyl Halide 3-IodopyridineThe C-I bond is the most reactive, allowing for milder conditions (often room temp). 3-Bromopyridine is a viable alternative but will likely require heating.[3][4]
Palladium Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)A robust, air-stable Pd(II) pre-catalyst that is effective for many substrates. Pd(PPh₃)₄ (2-5 mol%) is also a common choice but is more air-sensitive.[2][3]
Copper Co-catalyst Copper(I) Iodide (CuI) (2-4 mol%)The standard and most effective co-catalyst for activating the alkyne. Ensure it is fresh as it can degrade over time.[1][3]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base to deprotonate the alkyne and often as the solvent. Must be anhydrous and high purity. DIPA is sometimes preferred for its higher boiling point.[2][4]
Solvent Anhydrous, Degassed THF or DMFOften used as a co-solvent with the amine base to ensure all reagents remain dissolved throughout the reaction.[9][10]
Temperature Room Temperature (for Iodide) or 60 °C (for Bromide)Start with these temperatures and monitor by TLC or LC-MS. Adjust as needed based on reaction progress.[3]
Q4: How can I monitor the reaction's progress and determine when it is complete?

Effective reaction monitoring is crucial to avoid over-heating, which can lead to decomposition, or stopping the reaction prematurely.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against your starting materials (pyridyl halide and alkyne). The product will be a new, typically less polar spot. The disappearance of the limiting reagent (usually the pyridyl halide) indicates completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z), confirming the product's identity.

A general experimental workflow is outlined in the diagram below.

Workflow Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagents Weigh Reagents: - Pyridyl Halide - Alkyne - Pd Catalyst, CuI Setup Combine reagents in flask under inert gas (N₂/Ar) Reagents->Setup Solvent Prepare Anhydrous, Degassed Solvent/Base Solvent->Setup Stir Stir at designated temperature (RT or heat) Setup->Stir Monitor Monitor progress (TLC / LC-MS) Stir->Monitor Monitor->Stir Incomplete Filter Filter through Celite to remove catalysts Monitor->Filter Complete Extract Aqueous Workup & Extraction Filter->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: Figure 2: General Experimental Workflow.

General Experimental Protocol

This protocol provides a starting point for the synthesis of 4-(pyridin-3-yl)ethynyl-piperidin-4-ol from 3-bromopyridine and 4-ethynyl-N-Boc-piperidin-4-ol.

Materials:

  • 3-bromopyridine (1.0 eq)

  • 4-ethynyl-N-Boc-piperidin-4-ol (1.1 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar, add 3-bromopyridine, 4-ethynyl-N-Boc-piperidin-4-ol, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.

  • Via syringe, add a degassed mixture of THF and TEA (e.g., 2:1 ratio). The total solvent volume should be sufficient to create an approximately 0.1 M solution with respect to the 3-bromopyridine.

  • Stir the reaction mixture at room temperature. If no significant progress is observed by TLC after 2-3 hours, slowly heat the reaction to 60 °C.

  • Monitor the reaction by TLC or LC-MS until the 3-bromopyridine is consumed (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the insoluble catalyst residues, washing the pad with additional ethyl acetate.[4]

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the N-Boc protected product.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final target compound.

This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of 4-(pyridin-3-yl)ethynyl-piperidin-4-ol. By understanding the key parameters and potential pitfalls, you can approach this synthesis with greater confidence and success.

References
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved January 4, 2026, from [Link]

  • RSC Publications. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved January 4, 2026, from [Link]

  • RSC Publications. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved January 4, 2026, from [Link]

  • Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 4, 2026, from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved January 4, 2026, from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. Retrieved January 4, 2026, from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved January 4, 2026, from [Link]

  • J. Org. Chem. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling between 3-ethynylpyridine and 3, 11 and 20. Retrieved January 4, 2026, from [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved January 4, 2026, from [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved January 4, 2026, from [Link]

  • YouTube. (2020, February 14). Sonogashira cross-coupling reaction. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved January 4, 2026, from [Link]

  • YouTube. (2019, January 7). Sonogashira coupling. Retrieved January 4, 2026, from [Link]

  • Google Patents. (2015, December 31). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

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Technical Support Center: Synthesis and Purification of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 4-(Pyridin-3-yl)piperidin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

The most prevalent laboratory-scale synthesis of this compound is the Grignard reaction. This involves the addition of a 3-pyridylmagnesium halide (typically bromide or chloride) to a 4-piperidone derivative.

Common Byproducts of the Grignard Route:

  • Unreacted Starting Materials: 3-Halopyridine and 4-piperidone are common impurities if the reaction does not go to completion.

  • Homocoupling Product (3,3'-bipyridine): The Grignard reagent can couple with the starting 3-halopyridine to form 3,3'-bipyridine. This is more likely if a transition metal catalyst is used or if the reaction is not carefully controlled.[1]

  • Bis-adducts: In some cases, the Grignard reagent may react with the product alcohol, although this is generally less common under standard reaction conditions.

  • Products of Reaction with Unprotected Piperidine Nitrogen: If the 4-piperidone starting material has an unprotected N-H group, the Grignard reagent can be quenched by this acidic proton, reducing the yield of the desired product. It is therefore common to use an N-protected 4-piperidone, such as N-benzyl-4-piperidone.

Q2: What are the best analytical techniques for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

Technique Application Key Considerations
Thin Layer Chromatography (TLC) Rapid reaction monitoring and preliminary purity assessment.The basicity of the pyridine and piperidine nitrogens can cause streaking on silica gel plates. Using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) can significantly improve spot shape.[2]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A C18 reverse-phase column is typically effective.[3] The mobile phase should be buffered, for instance with 0.1% formic acid or trifluoroacetic acid, to ensure consistent protonation of the basic nitrogens and achieve sharp, symmetrical peaks.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of product, byproducts, and impurities by mass.Essential for identifying unexpected reaction products and confirming the molecular weight of the desired compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Definitive structural elucidation of the final product and identification of impurities.Provides detailed structural information to confirm the connectivity of the pyridine and piperidine rings and the presence of the tertiary alcohol.
Q3: What are the best practices for preparing and handling 3-pyridylmagnesium bromide?

The successful formation of the Grignard reagent is critical for the overall success of the synthesis.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the reaction. Activating the magnesium by crushing it, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Initiation and Temperature Control: The reaction can sometimes be slow to start. Gentle heating may be required for initiation, but once the reaction begins, it can be exothermic. It is important to have an ice bath ready to control the temperature and maintain a gentle reflux.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Possible Cause A: Incomplete formation of the Grignard reagent.

  • Solution:

    • Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere.

    • Use a fresh, unopened bottle of anhydrous solvent.

    • Activate the magnesium turnings before adding the 3-bromopyridine.

    • If the reaction fails to initiate, add a small amount of pre-formed Grignard reagent to start the process.

Possible Cause B: Quenching of the Grignard reagent.

  • Solution:

    • If using an N-unprotected 4-piperidone, the acidic N-H proton will react with the Grignard reagent. It is highly recommended to use an N-protected 4-piperidone, such as N-benzyl-4-piperidone or N-Boc-4-piperidone. The protecting group can be removed in a subsequent step.[4]

    • Ensure the 3-bromopyridine starting material is free from acidic impurities.

Possible Cause C: Inefficient addition of the Grignard reagent to 4-piperidone.

  • Solution:

    • Slowly add the 4-piperidone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • Allow the reaction to stir for a sufficient amount of time after the addition is complete to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

Issue 2: Contamination of the Final Product with Starting Materials

Symptom: Presence of 3-bromopyridine and/or 4-piperidone in the final product's NMR or LC-MS.

  • Purification Strategy 1: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and any unreacted 4-piperidone (if N-unprotected) will move into the aqueous layer, while the neutral 3-bromopyridine will remain in the organic layer.

    • Separate the layers. Basify the aqueous layer with a base like sodium hydroxide to a pH > 10 to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

  • Purification Strategy 2: Crystallization

    • This compound is a solid and can often be purified by crystallization.[5] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Common solvents for crystallization of piperidine derivatives include ethyl acetate, isopropanol, and mixtures of these with hexanes.

Issue 3: Difficulty with Chromatographic Purification

Symptom: Significant peak tailing or broad peaks during silica gel column chromatography.

This is a common issue with basic compounds like pyridines due to strong interactions with the acidic silanol groups on the silica surface.[2]

Chromatography_Troubleshooting

  • Solution 1: Modify the Mobile Phase

    • Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia (in the form of a 7N solution in methanol, added to the eluent at 1-2%), to the eluent system. The competing base will saturate the acidic sites on the silica, leading to improved peak shape.[2]

  • Solution 2: Use an Alternative Stationary Phase

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Silica (C18): If the compound is sufficiently soluble in the mobile phase (e.g., acetonitrile/water or methanol/water), reverse-phase chromatography can be very effective. The use of an acidic modifier like formic acid or TFA in the mobile phase is recommended.[3]

  • Solution 3: Derivatization

    • In some challenging cases, derivatizing the crude product to a less polar compound can facilitate purification.[6] For instance, protecting the hydroxyl group as a silyl ether would decrease its polarity. However, this adds extra steps to the synthesis (protection and deprotection).

Issue 4: Presence of 3,3'-bipyridine byproduct

Symptom: An impurity with a mass corresponding to C₁₀H₈N₂ is observed in the LC-MS analysis.

  • Cause: This byproduct arises from the coupling of the Grignard reagent with unreacted 3-bromopyridine, a reaction that can be catalyzed by trace metal impurities.

  • Prevention and Removal:

    • Slow Addition: Add the 3-bromopyridine slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.

    • Temperature Control: Avoid excessive heating during the formation of the Grignard reagent.

    • Purification: 3,3'-bipyridine is significantly less polar than the desired product. It can typically be removed by silica gel chromatography, eluting before the more polar this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (using N-benzyl-4-piperidone)

Synthesis_Workflow

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a portion of anhydrous THF via syringe. In the dropping funnel, add a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF. Add a small amount of the 3-bromopyridine solution to the magnesium and gently warm to initiate the reaction. Once initiated, add the remainder of the 3-bromopyridine solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Grignard Reaction: Cool the solution of the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of N-benzyl-4-piperidone (0.9 equivalents) in anhydrous THF via a dropping funnel.

  • Reaction Monitoring and Quench: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl-4-(pyridin-3-yl)piperidin-4-ol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, with 1% triethylamine). Alternatively, crystallization can be attempted from a suitable solvent system.

  • Deprotection: The N-benzyl group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst in a solvent like methanol or ethanol) to yield the final product, this compound.[4][7]

References

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
  • Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids.
  • US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.
  • The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed Central.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
  • Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling - Benchchem.
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv.
  • 4-(4-Chlorophenyl)piperidin-4-ol synthesis - ChemicalBook.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

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Technical Support Center: Preventing Degradation of 4-(Pyridin-3-yl)piperidin-4-ol During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-(Pyridin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this valuable heterocyclic compound. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction: The Challenge of Stability

This compound is a key building block in the synthesis of various pharmacologically active agents. Its structure, featuring a basic piperidine nitrogen and a tertiary alcohol adjacent to a pyridine ring, presents a unique set of stability challenges during purification. Degradation can lead to lower yields, impure final products, and difficulties in characterization. This guide will address the common degradation pathways and provide robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during purification?

A1: The primary degradation pathway of concern is acid-catalyzed dehydration . The tertiary alcohol at the 4-position of the piperidine ring is susceptible to elimination, especially in the presence of acidic conditions, leading to the formation of the corresponding alkene, 4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine. This can be exacerbated by heat.

Another potential issue, though less common under standard purification conditions, is oxidation of the piperidine ring or the pyridine moiety, particularly if exposed to strong oxidizing agents or prolonged air exposure at elevated temperatures.

Q2: I'm observing a new, less polar spot on my TLC plate after column chromatography on silica gel. What is it likely to be?

A2: This is a classic sign of on-column degradation. The less polar spot is very likely the dehydrated product, 4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine. The acidic nature of standard silica gel can catalyze this elimination reaction as your compound slowly moves down the column.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option and can sometimes be advantageous. However, acidic mobile phase modifiers like formic acid or trifluoroacetic acid (TFA), which are commonly used to improve peak shape, can promote the same dehydration degradation.[1] If using reverse-phase HPLC, it is crucial to use a low concentration of a weaker acid and to work at ambient temperature.

Troubleshooting Guide: Common Purification Issues

Issue Potential Cause Recommended Solution
Low recovery after silica gel chromatography On-column degradation due to the acidic nature of silica.1. Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) before packing the column. 2. Use an alternative stationary phase: Consider using neutral or basic alumina.[1] 3. Add a basic modifier to the eluent: Incorporate a small amount of triethylamine or pyridine (e.g., 0.1-1%) into your mobile phase.
Product streaks on the TLC plate The basic nitrogen of the piperidine is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) to the TLC developing solvent.
Discoloration of the product (yellowing/browning) Potential oxidation or formation of minor, highly conjugated impurities.1. Work under an inert atmosphere: Handle the compound under nitrogen or argon, especially during concentration steps. 2. Use degassed solvents: This minimizes dissolved oxygen. 3. Consider recrystallization: This is often effective at removing colored impurities.
Difficulty in achieving high purity (>99%) Presence of closely related impurities or residual starting materials.1. Optimize your chromatography: Experiment with different solvent systems and gradients. A shallow gradient can improve resolution. 2. Consider derivatization: For challenging separations, protecting the piperidine nitrogen (e.g., as a Boc-carbamate) can alter its chromatographic behavior and facilitate purification. The protecting group can then be removed in a subsequent step.[2] 3. Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a powerful final purification step.
Logical Flow for Troubleshooting Purification

Troubleshooting_Purification start Crude Product check_purity Assess Purity (TLC/LC-MS) start->check_purity is_degradation Degradation Observed? check_purity->is_degradation is_streaking Streaking on TLC? check_purity->is_streaking purification_method Select Purification Method is_degradation->purification_method No neutralize_silica Neutralize Silica / Add Base to Eluent is_degradation->neutralize_silica Yes is_streaking->purification_method No is_streaking->neutralize_silica Yes silica_col Silica Gel Chromatography purification_method->silica_col alumina_col Alumina Chromatography purification_method->alumina_col recrystallization Recrystallization purification_method->recrystallization end_product Pure Product silica_col->end_product alumina_col->end_product recrystallization->end_product neutralize_silica->silica_col

Caption: A decision-making workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Neutralized Silica Gel Chromatography

This protocol is designed to minimize acid-catalyzed degradation on a silica gel column.

1. Preparation of the Neutralized Slurry: a. In a well-ventilated fume hood, weigh the required amount of silica gel for your column. b. Prepare the initial, non-polar eluent (e.g., 100% Dichloromethane or Ethyl Acetate/Hexane mixture). c. Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v). d. Create a slurry of the silica gel in this triethylamine-containing eluent.

2. Column Packing: a. Pack the column with the neutralized silica gel slurry as you normally would. b. Equilibrate the column by running 2-3 column volumes of the eluent (containing 1% Et₃N) through the packed bed.

3. Sample Loading and Elution: a. Dissolve your crude this compound in a minimum amount of the mobile phase. b. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of neutralized silica gel and loading the resulting powder onto the top of the column. c. Elute the column using your desired gradient (e.g., a gradient of methanol in dichloromethane), ensuring that all mobile phases contain 1% triethylamine . d. Collect fractions and analyze by TLC (remember to add a drop of triethylamine to your TLC developing chamber as well).

4. Product Isolation: a. Combine the pure fractions. b. Concentrate the solution under reduced pressure. c. To remove residual triethylamine, you may need to co-evaporate with a solvent like dichloromethane or perform a final recrystallization.

Protocol 2: Recrystallization for Final Purification

If your compound is a solid and has >90% purity after chromatography, recrystallization is an excellent method to achieve high purity and remove minor impurities.

1. Solvent Screening: a. Place a small amount of your compound in several test tubes. b. Add different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures) to each tube. c. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

2. Recrystallization Procedure: a. Dissolve the compound in the minimum amount of the chosen hot solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. For maximum recovery, you can further cool the flask in an ice bath. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum to a constant weight.

Analytical Purity Assessment Workflow

Purity_Assessment start Purified Sample tlc TLC Analysis start->tlc Quick Check hplc HPLC-UV Analysis start->hplc Quantitative Purity lcms LC-MS Analysis start->lcms Impurity ID nmr NMR Spectroscopy start->nmr Structural ID final_purity Final Purity and Identity Confirmed hplc->final_purity lcms->final_purity nmr->final_purity

Caption: Workflow for the analytical assessment of purified this compound.

References

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

  • Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • ResearchGate. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Google Patents. (2018). EP3666757A1 - Process for preparing a piperidin-4-one.
  • Schmalz, H.-G. (2009). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Pure and Applied Chemistry, 81(2), 209-217. Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. Retrieved from [Link]

  • Eawag-BBD. (2007). 4-Hydroxypyridine Degradation Pathway. Retrieved from [Link]

  • PubMed. (1998). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypyridine.
  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

  • PubMed Central. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

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Technical Support Center: A Scientist's Guide to Solubilizing 4-(Pyridin-3-yl)piperidin-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Pyridin-3-yl)piperidin-4-ol. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we understand that achieving reliable and reproducible data begins with a properly prepared and solubilized test article. This guide moves beyond simple protocols to explain the chemical principles behind each strategy, empowering you to make informed decisions for your specific assay system.

Part 1: Foundational Knowledge - Understanding the Molecule

Q: What are the key chemical features of this compound that dictate its solubility behavior?

A: Understanding the structure of this compound is the first step to mastering its solubility. The molecule possesses two key features that govern how it behaves in aqueous solutions:

  • Basic Nitrogen Centers: The molecule contains two basic nitrogen atoms—one in the pyridine ring and one in the piperidine ring. These nitrogens can accept protons (H+) from the solvent. This is the most critical feature for solubility manipulation.

  • Aromatic and Aliphatic Scaffolding: The presence of both a pyridine ring and a piperidinol ring gives the molecule a degree of lipophilicity, which can contribute to poor solubility in neutral aqueous media.

The basicity of the nitrogen atoms means that the compound's solubility is highly dependent on pH.[1][2] In acidic conditions (lower pH), the nitrogen atoms become protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in water.[3][4] Conversely, at neutral or basic pH, the compound exists predominantly in its less polar, free-base form, which has lower aqueous solubility.

Part 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q: I'm starting my experiment. What is the best way to prepare a high-concentration stock solution?

A: For initial stock preparation, a water-miscible organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent capable of dissolving a wide range of organic molecules. Prepare a 10 mM or higher stock solution in 100% DMSO.

  • Alternative: Ethanol can also be used.[5]

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO (or ethanol) to achieve the desired concentration (e.g., 10 mM, 50 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q: My compound precipitated when I diluted my DMSO stock directly into my neutral aqueous assay buffer. What happened and how do I fix it?

A: This is a classic problem known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent (like DMSO) is rapidly introduced into a poor solvent (like an aqueous buffer), causing it to precipitate.[6] The final concentration of DMSO in your assay should also be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[7]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound.

  • Use an Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute this 1 mM stock into your final assay buffer. This can sometimes mitigate precipitation.

  • Modify the Assay Buffer (Recommended): The most robust solution is to address the root cause—the compound's low solubility at neutral pH. Acidify your assay buffer slightly, if the assay can tolerate it. This is the preferred first-line strategy.

Q: Can I just sonicate my compound in buffer until it dissolves?

A: While sonication can break up solid particles and create a fine dispersion or suspension, it does not fundamentally increase the thermodynamic solubility of the compound. The resulting mixture is often a metastable supersaturated solution or a suspension, which is prone to precipitation over time, especially during incubation. This can lead to highly variable and non-reproducible results in your assay. True solubilization involves the compound being dissolved at the molecular level.

Part 3: Advanced Solubilization Strategies: A Step-by-Step Guide

If initial troubleshooting fails, a more systematic approach is necessary. The following strategies are presented in order of recommendation, from simplest to most complex.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for tackling solubility issues with this compound.

G start Start: Compound Precipitates in Assay Buffer ph_adjust Strategy 1: pH Adjustment (Acidification) start->ph_adjust ph_protocol Perform pH-Solubility Profile (See Protocol 2) ph_adjust->ph_protocol ph_success Success: Compound Soluble & Assay Tolerates pH ph_protocol->ph_success Soluble? ph_fail Failure: Assay Sensitive to Low pH or Solubility Still Insufficient ph_protocol->ph_fail Not Soluble? end_run Proceed with Assay ph_success->end_run cosolvent Strategy 2: Co-solvents ph_fail->cosolvent cosolvent_protocol Screen Co-solvents (PEG 400, PG) (See Protocol 3) cosolvent->cosolvent_protocol cosolvent_success Success: Compound Soluble & Assay Tolerates Co-solvent cosolvent_protocol->cosolvent_success Soluble? cosolvent_fail Failure: Assay Sensitive to Co-solvent or Solubility Still Insufficient cosolvent_protocol->cosolvent_fail Not Soluble? cosolvent_success->end_run cyclodextrin Strategy 3: Cyclodextrins cosolvent_fail->cyclodextrin cyclo_protocol Screen Cyclodextrins (HP-β-CD, SBE-β-CD) (See Protocol 4) cyclodextrin->cyclo_protocol cyclo_success Success: Compound Soluble & Assay Tolerates Cyclodextrin cyclo_protocol->cyclo_success Soluble? end_reassess Re-evaluate Formulation/ Consider Lipid-Based System cyclo_protocol->end_reassess Not Soluble? cyclo_success->end_run

Caption: Troubleshooting workflow for solubilizing this compound.
Q: How can I systematically use pH to improve solubility?

A: Since this compound is a basic compound, lowering the pH is the most effective first step.[8] By decreasing the pH of your aqueous buffer, you increase the concentration of H+ ions, which protonate the nitrogen atoms on the compound, rendering it more soluble.[2] You must first determine the lowest pH your assay can tolerate without affecting the biological outcome.

Protocol 2: pH-Solubility Profile Determination

  • Prepare a series of buffers with different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5, 5.0).

  • Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the measured solubility against the pH to determine the optimal pH for your desired concentration.

Q: When should I consider using co-solvents, and which ones are best?

A: If pH adjustment is not feasible or insufficient, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of lipophilic compounds.[9][]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Concentration RangeNotes
Polyethylene Glycol 400 (PEG 400)5% - 30% (v/v)Generally well-tolerated in many cell-based assays.
Propylene Glycol (PG)5% - 30% (v/v)Common vehicle for in vivo and in vitro studies.
Ethanol1% - 10% (v/v)Can be toxic to cells at higher concentrations.
Glycerol5% - 20% (v/v)Increases viscosity; generally low toxicity.

Protocol 3: Screening for an Optimal Co-solvent System

  • Select a buffer pH where the compound has at least minimal solubility (determined from Protocol 2, or start with your required assay buffer).

  • Prepare a series of solutions containing increasing concentrations of a chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 30% PEG 400 in buffer).

  • Add an excess of the solid compound to each solution.

  • Equilibrate and measure the solubility as described in Protocol 2 (steps 3-5).

  • Repeat for other co-solvents to find the most effective one with the lowest required concentration.

  • Crucially, run a vehicle control with the selected co-solvent concentration in your biological assay to ensure it does not interfere with the results.

Q: What are cyclodextrins and how can they help?

A: Cyclodextrins (CDs) are cyclic oligosaccharides that can be used to enhance the solubility of poorly water-soluble drugs.[11][12] They have a unique structure: a hydrophilic exterior that makes them water-soluble, and a hydrophobic internal cavity.[13] The nonpolar part of your compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[14]

Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and better safety profiles compared to natural CDs.[15]

G cluster_0 Before Complexation cluster_1 After Complexation drug Poorly Soluble Drug (4-pyridin-3-yl-piperidin-4-ol) complex Water-Soluble Inclusion Complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Aqueous Solution water2 Aqueous Solution

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 4: Solubility Enhancement using Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD).

  • Add an excess of the solid compound to each solution.

  • Equilibrate and measure solubility as described in Protocol 2 (steps 3-5).

  • Plot the drug concentration against the cyclodextrin concentration. A linear increase (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[13]

  • Select the lowest CD concentration that achieves the target drug concentration and confirm its compatibility with your assay.

Q: Are there other options for very challenging situations?

A: For highly lipophilic compounds or specific assay systems (e.g., simulating digestion for oral absorption), lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be considered.[16][17] These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[18] While powerful, these are complex systems and typically employed in more advanced preclinical development.[19][20]

Part 4: Final Check - Assay Compatibility

Q: How will these solubilization methods affect my cells or enzyme?

A: This is a critical consideration. Every excipient you add is another variable.

  • pH: Extreme pH values can denature proteins and kill cells. Always determine the working pH range of your biological system first.

  • DMSO: Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive even to 0.1%. High concentrations can be directly toxic or affect enzyme activity.

  • Co-solvents: These can affect cell membrane integrity or protein conformation at high concentrations. Run vehicle controls to test for any effects.

  • Cyclodextrins: HP-β-CD and SBE-β-CD are generally well-tolerated. However, at high concentrations, β-cyclodextrins can extract cholesterol from cell membranes, which can induce cytotoxicity. Always include a vehicle control.

The Golden Rule: For any chosen solubilization strategy, you must run a parallel experiment with the vehicle (the buffer containing the pH modifier, co-solvent, or cyclodextrin but without your compound) to ensure that the formulation itself does not produce a biological effect.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Avdeef, A. (2001). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 18(10), 1374-1381. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Streng, W. H. (1984). The effect of pH on the solubility of drugs. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. [Link]

  • Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences, 11, S93-S98. [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]

  • Khan Academy. (n.d.). pH and solubility. Equilibrium. [Link]

  • Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of Pharmaceutical Technology (Vol. 3, pp. 375-398). Marcel Dekker.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • Chad's Prep. (n.d.). pH Effects on Solubility. [Link]

  • Anby, M. U., Williams, H. D., McIntosh, M., Benameur, H., & Pouton, C. W. (2012). In vitro digestion of lipid-based formulations: a standardized versus a customized approach. Molecular Pharmaceutics, 9(11), 3278-3289. [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]

  • Keck, C. M., & Müller, R. H. (2013). Kosmotropes and chaotropes: a new tool for the formulation of poorly soluble drugs in self-emulsifying drug delivery systems (SEDDS). Journal of Pharmaceutical Sciences, 102(8), 2824-2834. [Link]

  • Sahu, B. P., Das, M. K., & Mishra, S. (2012). Formulation tactics for the delivery of poorly soluble drugs. International Journal of Pharmaceutical and Technical Research, 4(3), 915-925.
  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Asian Journal of Pharmaceutics, 3(1), 9.
  • Singh, A., & Kaur, G. (2020). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

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Technical Support Center: Overcoming Challenges in the N-Benzylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-benzylation of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this crucial synthetic transformation. The N-benzyl piperidine motif is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, making its efficient synthesis a critical step in many research endeavors.[1][2][3] This resource, presented in a question-and-answer format, aims to address specific experimental issues, explain the underlying chemical principles, and provide robust protocols to enhance your reaction outcomes.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems encountered during the N-benzylation of piperidine derivatives, offering insights into their causes and providing step-by-step solutions.

Issue 1: Low or No Conversion to the N-Benzylated Product

Q1: I've set up my N-benzylation reaction, but upon analysis (TLC, LC-MS), I see mostly unreacted piperidine starting material. What are the likely causes and how can I fix this?

A1: Low or no conversion in an N-alkylation reaction is a common hurdle that can often be traced back to several key factors related to reaction conditions and reagent choice.[4][5]

  • Insufficient Basicity: The reaction between a piperidine and a benzyl halide (e.g., benzyl bromide or chloride) generates a hydrohalic acid (HBr or HCl).[5] This acid will protonate the basic nitrogen of the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and cannot react with the benzyl halide, effectively halting the reaction.[5][6]

    • Solution: Incorporate a suitable base into your reaction mixture to neutralize the acid as it forms. The choice of base is critical:

      • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are common, effective, and economical choices.[4][6][7] They are solid bases that can be easily filtered off during work-up.

      • Amine Bases: Non-nucleophilic, sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (Et₃N) are excellent choices.[4][5][7] They are soluble in common organic solvents and are generally too bulky to compete with the piperidine in reacting with the benzyl halide.

      • Strong Bases: In some cases, a stronger base like sodium hydride (NaH) can be used to deprotonate the piperidine before the addition of the benzyl halide.[4][6] This approach requires strictly anhydrous conditions.

  • Poor Leaving Group on the Benzylating Agent: The rate of an SN2 reaction, which is the typical mechanism for N-benzylation, is highly dependent on the quality of the leaving group.

    • Solution: If you are using benzyl chloride, switching to the more reactive benzyl bromide or even benzyl iodide can significantly accelerate the reaction.[5] The order of reactivity for the halides as leaving groups is I > Br > Cl > F.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can solvate the cation of the transition state without strongly solvating the nucleophile (the piperidine).[8][9] Commonly used and effective solvents include:

      • Acetonitrile (ACN)[6][7]

      • N,N-Dimethylformamide (DMF)[4][6]

      • Toluene[8]

      • Ensure your solvent is anhydrous, as water can lead to side reactions, such as the formation of benzyl alcohol.[10][11]

  • Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, or on the benzyl halide can slow down the reaction rate due to steric hindrance.[5][12][13]

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier.[5] Monitoring the reaction closely by TLC or LC-MS is crucial to avoid decomposition at higher temperatures.

Issue 2: Formation of Significant Side Products

Q2: My reaction is proceeding, but I'm observing significant amounts of byproducts, complicating purification and lowering my yield. What are these side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge in N-benzylation. The most common culprits are over-alkylation, quaternization, and hydrolysis of the benzyl halide.

  • Over-alkylation (Quaternization): The desired N-benzylated piperidine product is also a nucleophile and can react with another molecule of the benzyl halide to form a quaternary ammonium salt (a dibenzylpiperidinium salt).[7][10] This is especially problematic if an excess of the benzylating agent is used or if the reaction is left for too long.[6][14]

    • Solutions to Minimize Quaternization:

      • Control Stoichiometry: Use the piperidine as the limiting reagent or use a slight excess (e.g., 1.1 equivalents) of the piperidine relative to the benzyl halide.[7]

      • Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise or via a syringe pump to the solution of the piperidine ensures that the piperidine is always in excess locally, favoring mono-alkylation.[6][7]

      • Monitor the Reaction: Carefully monitor the reaction's progress by TLC or LC-MS and stop it as soon as the starting piperidine is consumed to prevent the product from reacting further.

  • Benzyl Alcohol Formation: If water is present in the reaction mixture, the benzyl halide can undergo hydrolysis to form benzyl alcohol.[10][11] This can be exacerbated by the presence of some bases.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Elimination Reactions: While less common with benzyl halides, under strongly basic conditions and at elevated temperatures, elimination reactions can occur.

    • Solution: Use a milder base and avoid excessively high reaction temperatures if elimination is suspected.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the N-benzylation of piperidines.

Q3: What is the best general-purpose method for the N-benzylation of a piperidine derivative?

A3: For a robust and widely applicable method, direct N-alkylation using benzyl bromide in acetonitrile with potassium carbonate as the base at room temperature or with gentle heating is an excellent starting point.[6] This method is operationally simple and generally provides good yields. However, for substrates that are particularly sensitive or prone to over-alkylation, reductive amination is a superior alternative.[10][15]

Q4: You mentioned reductive amination. When should I consider using it instead of direct alkylation?

A4: Reductive amination is an excellent alternative to direct alkylation and should be strongly considered in the following scenarios:

  • To Avoid Over-alkylation: Reductive amination involves the reaction of the piperidine with benzaldehyde to form an iminium ion, which is then reduced in situ.[10][15] This process is highly selective for the formation of the tertiary amine and does not lead to the formation of quaternary ammonium salts.[12][14]

  • When Using Less Reactive Halides: If you only have access to a less reactive benzyl halide, reductive amination provides a different mechanistic pathway that can be more efficient.

  • For Milder Reaction Conditions: Reductive amination can often be carried out under milder conditions than direct alkylation. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the aldehyde.[12]

Q5: How do substituents on the benzyl ring affect the reaction rate?

A5: The electronic nature of substituents on the benzyl ring can influence the reactivity of the benzyl halide.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃) on the aromatic ring make the benzylic carbon more electrophilic and can accelerate the SN2 reaction.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) can slow down the SN2 reaction slightly by decreasing the electrophilicity of the benzylic carbon. However, they can also stabilize the formation of a carbocation, potentially favoring an SN1-type mechanism, which can sometimes lead to side reactions depending on the solvent and other conditions.[11]

Q6: I'm having trouble purifying my N-benzylated piperidine. What are some effective purification strategies?

A6: Purification can indeed be challenging, especially if side products are present. Here are a few common and effective strategies:

  • Acid-Base Extraction: This is a very powerful technique for separating basic amine products from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic N-benzylated piperidine will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted benzyl halide or benzyl alcohol) remain in the organic layer.[16]

    • Separate the aqueous layer and basify it (e.g., with 1 M NaOH) to deprotonate the product.

    • Extract the now basic product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.[17]

  • Flash Column Chromatography: This is the most common method for purifying organic compounds.

    • Stationary Phase: Silica gel is typically used. If your product is acid-sensitive, you can use neutralized silica (by adding a small amount of a base like triethylamine to the eluent, ~0.1-1%) or use alumina.[16]

    • Eluent: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly used.[16] The exact ratio will depend on the polarity of your specific product and impurities.

Part 3: Data, Protocols, and Visualizations

Table 1: Troubleshooting Summary for N-Benzylation of Piperidines
Problem Potential Cause(s) Recommended Solution(s)
Low/No Conversion Acid formation deactivates piperidine.Add a base (e.g., K₂CO₃, DIPEA).[5][7]
Poor leaving group on benzylating agent.Use benzyl bromide or iodide instead of chloride.[5]
Suboptimal solvent.Use a polar aprotic solvent (e.g., ACN, DMF).[4][8]
Steric hindrance.Increase reaction temperature.[5]
Over-alkylation Excess benzylating agent.Use a slight excess of piperidine; add benzyl halide slowly.[7]
(Quaternization) Prolonged reaction time.Monitor reaction progress closely and stop when complete.[14]
Benzyl Alcohol Formation Presence of water in the reaction.Use anhydrous solvents and reagents.[10][11]
Purification Difficulties Co-elution of impurities.Utilize acid-base extraction before chromatography.[16]
Product degradation on silica.Use neutralized silica or alumina for chromatography.[16]
Experimental Protocols

Protocol 1: General Procedure for Direct N-Benzylation

  • To a solution of the piperidine derivative (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M), add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS until the starting piperidine is consumed.[6]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or acid-base extraction.[7]

Protocol 2: General Procedure for N-Benzylation via Reductive Amination

  • To a solution of the piperidine derivative (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a few drops of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by flash column chromatography.

Visualizations

N_Benzylation_Workflow Troubleshooting Workflow for N-Benzylation start Reaction Setup: Piperidine + Benzyl Halide check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes add_base Action: Add Base (K2CO3, DIPEA) low_conversion->add_base Cause: Acid Formation change_halide Action: Use BnBr or BnI low_conversion->change_halide Cause: Poor Leaving Group change_solvent Action: Use ACN or DMF low_conversion->change_solvent Cause: Wrong Solvent increase_temp Action: Increase Temperature low_conversion->increase_temp Cause: Steric Hindrance check_purity Check Purity (TLC/LC-MS) good_conversion->check_purity side_products Significant Side Products check_purity->side_products No pure_product Pure Product check_purity->pure_product Yes quaternization Quaternization? side_products->quaternization benzyl_alcohol Benzyl Alcohol? side_products->benzyl_alcohol control_stoichiometry Action: Slow Addition, Control Stoichiometry quaternization->control_stoichiometry use_dry_solvent Action: Use Anhydrous Solvents benzyl_alcohol->use_dry_solvent purify Purify (Column/Extraction) control_stoichiometry->purify use_dry_solvent->purify purify->pure_product

Caption: A decision-making workflow for troubleshooting N-benzylation reactions.

Reaction_Schemes N-Benzylation Reaction Pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination A Piperidine C N-Benzylpiperidine (Product) A->C + Benzyl Halide + Base B Benzyl Halide D Quaternary Salt (Side Product) C->D + Benzyl Halide E Piperidine G Iminium Ion (Intermediate) E->G + Benzaldehyde F Benzaldehyde H N-Benzylpiperidine (Product) G->H + [H] (e.g., NaBH(OAc)3)

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

References

  • BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis.
  • Casy, A. F., & Ison, R. R. (1970). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack.
  • BenchChem. (2025). Technical Support Center: Solvent Effects on N-Benzyl-2,4,5-trichloroaniline Reactivity.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Benzyl-1,3,2-benzodithiazole S-oxide.
  • Kumar, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • Apollo. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Benzylpiperidine.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • BenchChem. (2025). Technical Support Center: Functionalization of Piperidine Analogues.
  • van der Heden van der Noort, G. J., et al. (n.d.). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. University of Pretoria.
  • BenchChem. (2025). purification strategies for removing starting materials from 1-Benzyl-3-phenylpiperidin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification.
  • BenchChem. (2025). Technical Support Center: Alkylation of 2-Benzylpiperidine.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
  • Iaroshenko, V. O., et al. (2022).
  • Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Guo, Z., et al. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 38(22), 5007-5014.

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Technical Support Center: Optimization of Mobile Phase for HPLC Purification of Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of piperidinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing mobile phases for these unique basic compounds. Piperidinols, with their nitrogen-containing heterocyclic structure, often present challenges such as poor peak shape and inadequate resolution in reversed-phase HPLC.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying piperidinols using reversed-phase HPLC?

A1: The principal challenge stems from the basic nature of the piperidinol's nitrogen atom. At neutral or acidic pH, this nitrogen becomes protonated, leading to a positively charged molecule.[4] This charge can interact strongly with residual, negatively charged silanol groups on the surface of standard silica-based C18 columns, a phenomenon known as silanol interaction.[5][6][7] This secondary interaction is a major cause of significant peak tailing, poor resolution, and sometimes, irreversible adsorption of the analyte to the column.[8][9][10]

Q2: What is a good starting point for mobile phase selection for piperidinol purification?

A2: For initial method development in reversed-phase HPLC, a common starting point is a gradient elution using Acetonitrile (ACN) and water.[11] However, due to the basicity of piperidinols, it is crucial to include a mobile phase additive to control the pH and minimize silanol interactions from the outset. A typical starting condition would be:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile

Operating at a low pH (around 2-4) protonates the silanol groups on the silica surface, reducing their capacity for strong ionic interactions with the protonated piperidinol.[5][12]

Q3: My piperidinol is highly polar and has poor retention even with 100% aqueous mobile phase. What are my options?

A3: For highly polar piperidinols that are not well-retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[13][14][15] HILIC utilizes a polar stationary phase (like bare silica or amide-bonded phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous component.[15][16][17] In HILIC, water is the strong, eluting solvent.[14] This technique is effective for retaining and separating polar compounds that would otherwise elute in the void volume of a reversed-phase column.[13][15]

Q4: How do I choose between Formic Acid and Trifluoroacetic Acid (TFA) as a mobile phase additive?

A4: Both formic acid and TFA are used to control pH and act as ion-pairing agents to improve peak shape.

  • Formic Acid (FA): Generally preferred for LC-MS applications as it is more volatile and causes less ion suppression compared to TFA.[18] It is a weaker acid than TFA.

  • Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that can provide superior peak shape for very basic compounds. However, it is known to cause significant ion suppression in mass spectrometry and can be difficult to remove from the column. If MS detection is not required, TFA can be a good choice for improving chromatography.

Q5: Can I use a basic mobile phase to purify piperidinols?

A5: Yes, using a high pH mobile phase is a valid strategy. At a pH well above the pKa of the piperidinol (typically pKa > 9), the molecule will be in its neutral, free-base form.[19] This eliminates the positive charge and minimizes ionic interactions with the stationary phase, often resulting in excellent peak shape.[20] However, this approach requires a pH-stable HPLC column, as traditional silica-based columns will rapidly degrade at pH levels above 8.[12][21] Hybrid-silica or polymer-based columns are designed for high-pH applications.[12] A common high-pH mobile phase additive is ammonium hydroxide.[18]

Troubleshooting Guide

Problem 1: Severe Peak Tailing

Symptoms: Your chromatogram shows peaks with a pronounced asymmetry, where the back of the peak is much broader than the front. The USP tailing factor is significantly greater than 1.5.[10]

Causality Analysis: Peak tailing for basic compounds like piperidinols is almost always due to secondary interactions between the protonated analyte and ionized silanol groups on the silica stationary phase.[5][6][7] This interaction creates multiple retention sites with different energies, causing some molecules to be retained longer, resulting in a "tail." Mass overload can also contribute to this issue.[22]

Troubleshooting Workflow for Peak Tailing

Caption: Decision tree for troubleshooting peak tailing.

Solutions:

  • Step 1: Ensure Low pH. The first and most critical step is to ensure your mobile phase is acidic. Using 0.1% formic acid or TFA to bring the mobile phase pH to between 2 and 3 will protonate the silanols, minimizing their ability to interact with your positively charged piperidinol.[5][12]

  • Step 2: Introduce a Competing Base. If low pH alone is insufficient, add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 5-20 mM).[5] The competing base is a small amine that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[5] Be aware that this can sometimes shorten column lifetime.[5]

  • Step 3: Increase Ionic Strength. Increasing the buffer concentration (e.g., from 10mM to 50mM ammonium formate) can improve peak shape by increasing the ionic strength of the mobile phase, which can help to mask the residual silanol interactions.[4]

  • Step 4: Reduce Sample Load. Injecting too much sample can overload the column, leading to peak distortion.[22] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[11]

  • Step 5: Column Selection. If tailing persists, the issue may be the column itself. Older columns or those not specifically designed for basic compounds may have a higher number of active silanol sites.[5] Switching to a modern, end-capped, high-purity silica column or a column with a polar-embedded phase can significantly improve peak shape for basic analytes.[6]

Problem 2: Poor Resolution Between Piperidinol Isomers or Impurities

Symptoms: Two or more peaks are co-eluting or have very little separation (Resolution < 1.5).

Causality Analysis: Poor resolution indicates that the chromatographic system is not adequately differentiating between the analytes. This can be due to insufficient interaction with the stationary phase, or the mobile phase composition not being optimal to exploit the subtle differences between the compounds. Selectivity is the key parameter to adjust.

Solutions:

  • Step 1: Optimize Organic Modifier. The choice and percentage of the organic modifier have a significant impact on selectivity.

    • Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or a combination of the two. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, often leading to changes in elution order and improved selectivity.

    • Adjust the Gradient: Make the gradient shallower (i.e., increase the gradient time while keeping the solvent percentage change the same). This gives the analytes more time to interact with the stationary phase and can improve the separation of closely eluting peaks.

  • Step 2: Fine-Tune the pH. The retention of ionizable compounds is highly dependent on pH.[12][19][23] Small adjustments to the mobile phase pH (e.g., changing from 0.1% formic acid to a 20mM phosphate buffer at pH 2.5) can alter the degree of ionization of your piperidinol and any ionizable impurities, potentially leading to significant changes in selectivity.[5] It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure a stable retention time.[19][24]

  • Step 3: Explore Different Stationary Phases. If mobile phase optimization is not sufficient, changing the column chemistry can provide the necessary change in selectivity.[25]

    • Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be beneficial for piperidinols containing aromatic rings.

    • Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic compounds.[11]

    • Change Column Length/Particle Size: Using a longer column or a column with smaller particles can increase the column's efficiency (plate count), which can lead to better resolution of closely eluting peaks.[6]

Table 1: Effect of Mobile Phase Parameters on Piperidinol Chromatography

ParameterEffect on Retention TimeEffect on Peak Shape (Tailing)Effect on Selectivity
Increase % Organic DecreaseGenerally No Direct EffectCan Increase or Decrease
Decrease Mobile Phase pH Can Increase or DecreaseGenerally ImprovesHigh Impact
Increase Mobile Phase pH Can Increase or DecreaseGenerally Improves (if neutral)High Impact
Add Competing Base (e.g., TEA) MinimalSignificantly ImprovesMinimal
Switch ACN to MeOH VariesCan ImproveHigh Impact
Increase Buffer Concentration MinimalCan ImproveMinimal

Experimental Protocols

Protocol 1: Systematic Mobile Phase Scouting for Piperidinol Purification

This protocol outlines a systematic approach to screen for optimal mobile phase conditions.

  • Column: Use a modern, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Mobile Phases: Prepare four sets of mobile phases:

    • Set 1 (Low pH, ACN): A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

    • Set 2 (Low pH, MeOH): A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol.

    • Set 3 (Buffered Low pH, ACN): A: 20 mM Ammonium Formate, pH 3.0 in Water, B: Acetonitrile.

    • Set 4 (High pH, ACN - Requires pH-stable column): A: 0.1% Ammonium Hydroxide in Water, B: Acetonitrile.

  • Scouting Gradient: For each mobile phase set, run a fast, broad gradient.

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes.

    • Column Temperature: 30°C

    • Detection: UV (select appropriate wavelength based on piperidinol chromophore).

  • Evaluation: Compare the four resulting chromatograms. Look for the condition that provides the best peak shape, highest resolution between the peak of interest and impurities, and adequate retention.

  • Optimization: Select the most promising condition and optimize the gradient to maximize resolution around the target peak. For example, if the piperidinol elutes at 40% B in the scouting run, design a shallower gradient from 30% to 50% B over 15 minutes.

Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (pKa, Polarity) B Select Column (e.g., C18 Base-Deactivated) A->B C Scout Mobile Phases (Low pH, High pH, ACN, MeOH) B->C D Run Fast Gradients C->D E Evaluate Peak Shape, Resolution, Retention D->E F Select Best Condition E->F G Optimize Gradient (Shallow Gradient) F->G H Fine-tune pH/Additive G->H I Validate Method H->I J Purification Complete I->J

Caption: Workflow for HPLC method development and optimization.

Protocol 2: Pre-Column Derivatization for Piperidinols Lacking a UV Chromophore

If your piperidinol does not have a UV-absorbing chromophore, pre-column derivatization can be employed to attach a UV-active tag.

  • Reagent Selection: A common derivatizing reagent for amines is 4-toluenesulfonyl chloride (tosyl chloride).[1][26][27]

  • Reaction:

    • Dissolve a known quantity of your piperidinol sample in a suitable solvent (e.g., acetonitrile).

    • Add a base, such as sodium bicarbonate, to the solution.

    • Add a solution of 4-toluenesulfonyl chloride.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time. This step may require optimization.

  • Sample Preparation: After the reaction is complete, the sample may need to be neutralized or diluted with the initial mobile phase before injection.

  • HPLC Analysis: Analyze the derivatized sample using a standard reversed-phase method, detecting at the absorbance maximum of the newly introduced tosyl group (typically around 230 nm).[1]

This guide provides a foundational framework for addressing common mobile phase optimization challenges in the HPLC purification of piperidinols. By understanding the underlying chemical principles and applying a systematic troubleshooting approach, you can develop robust and efficient purification methods.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LCGC International. (2024). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • Restek. (2014). [9]Troubleshooting HPLC- Tailing Peaks. Available from:

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • BenchChem. Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. The Secrets of Good Peak Shape in HPLC.
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • PMC - NIH. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tertiary Amines.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PMC - NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic S.
  • UCL. HPLC solvents and mobile phase additives.
  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC?. (2018).

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Technical Support Center: Chromatography of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of streaking when purifying piperidine-containing compounds on silica gel chromatography. Our goal is to equip you with the scientific understanding and practical solutions to achieve optimal separation and purification results.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine compounds streak on silica gel TLC plates and columns?

Streaking, or tailing, of piperidine compounds is a frequent observation in normal-phase chromatography on silica gel. This phenomenon is primarily caused by the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] Piperidine is a strong base (pKa of its conjugate acid is around 11.12), meaning it readily becomes protonated by the acidic silica surface.[4] This strong ionic interaction leads to a non-uniform elution of the compound, resulting in a streak rather than a compact spot or band.[2]

Q2: What is the mechanism behind adding a basic modifier like triethylamine (TEA) to the mobile phase?

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is a widely used and effective strategy to prevent streaking.[1][2][5] These basic additives act as "silanol blockers." They are small, volatile bases that competitively bind to the acidic silanol groups on the silica surface, effectively neutralizing them.[6][7] By occupying these active sites, the modifier prevents the basic piperidine compound from strongly interacting with the stationary phase, leading to a more uniform elution and significantly improved peak or spot shape.[2][6]

Q3: Can I use other bases besides triethylamine?

Yes, other volatile bases can be used. Ammonia, often added as a solution in methanol (e.g., 2M NH3 in MeOH), is a common alternative.[5][8][9] Pyridine can also be employed.[6] The choice of base can sometimes depend on the specific compound and the solvent system. It's advisable to test different basic modifiers during method development to find the optimal one for your separation.

Q4: Will adding a basic modifier affect the retention factor (Rf) of my compound?

Yes, adding a basic modifier will likely increase the Rf of your piperidine compound. By reducing the interaction with the stationary phase, the compound will travel further up the TLC plate or elute faster from a column for a given mobile phase composition. You may need to adjust the polarity of your eluent system to achieve the desired separation.

Troubleshooting Guide: Resolving Streaking of Piperidine Compounds

This section provides a structured approach to troubleshoot and resolve streaking issues during the chromatographic purification of piperidine derivatives.

Problem 1: Significant Streaking on Analytical TLC

Probable Causes:

  • Strong acid-base interaction between the basic piperidine and acidic silica gel.[1][2]

  • Sample overloading on the TLC plate.[5][8]

  • The compound may be unstable on silica gel.[10]

Step-by-Step Solutions:

  • Introduce a Basic Modifier:

    • Prepare your mobile phase and add a small percentage of a basic modifier. Common starting points are:

      • 0.1-2% triethylamine (TEA) (v/v)[1][5]

      • 1-10% of a 2M ammonia in methanol solution added to the mobile phase[5][11]

    • Ensure the modifier is thoroughly mixed with the eluent.

    • Run the TLC in a chamber saturated with the vapor of the modified mobile phase.[1]

  • Optimize Sample Concentration:

    • If streaking persists, try diluting your sample solution. Overloading the TLC plate can lead to broad, streaky spots.[5][8]

  • Assess Compound Stability:

    • To check if your compound is degrading on the silica plate, you can perform a 2D TLC.[10]

      • Spot your compound in one corner of a square TLC plate.

      • Run the plate in one direction.

      • Rotate the plate 90 degrees and run it again in the same mobile phase.

      • If the compound is stable, the spot will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[10]

Problem 2: Poor Separation and Streaking in Column Chromatography

Probable Causes:

  • Inadequate deactivation of the silica gel in the column.

  • Inappropriate choice of stationary phase for a strongly basic compound.

  • Using a mobile phase that is too polar, leading to co-elution with impurities.

Step-by-Step Solutions:

  • Column Deactivation and Equilibration:

    • Before loading your sample, it is crucial to equilibrate the column with the mobile phase containing the basic modifier.

    • Flush the packed column with at least 5-10 column volumes of the eluent containing the basic additive (e.g., 0.1-1% TEA).[12] This ensures that the entire silica bed is neutralized before the sample is introduced.

  • Consider Alternative Stationary Phases:

    • If streaking remains a problem even with a basic modifier, consider using a different stationary phase that is less acidic than silica gel.[1]

      • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like amines.[13]

      • Amine-functionalized silica: This type of stationary phase has an amine-modified surface that improves the chromatography of basic compounds without the need for mobile phase additives.[6][11][14]

      • Reversed-phase silica (C18): For polar piperidine derivatives, reversed-phase chromatography can be a powerful alternative. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and might need to adjust the pH to ensure the amine is in its neutral form for better retention.[6][15]

  • Mobile Phase Optimization:

    • Develop a solvent system that provides an optimal Rf value for your compound on TLC (ideally between 0.2 and 0.4 for good column separation).

    • If your compound is eluting too quickly (high Rf), decrease the polarity of your mobile phase. If it is eluting too slowly (low Rf), increase the polarity.

Data & Protocols

Table 1: Recommended Mobile Phase Modifiers for Piperidine Compounds
ModifierTypical ConcentrationSolvent System ExamplesNotes
Triethylamine (TEA) 0.1 - 2% (v/v)[2][5]Hexane/Ethyl Acetate + 1% TEAHighly effective and volatile, making it easy to remove after purification.
Ammonia (in Methanol) 1 - 10% of a 2M solution[5]Dichloromethane/Methanol (with 1-10% of 2M NH3 in MeOH)Also very effective; the methanolic ammonia is added as part of the polar component of the mobile phase.[11]
Pyridine 0.1 - 1% (v/v)Chloroform/Methanol + 0.5% PyridineCan be useful, but its higher boiling point and strong odor make it less favorable than TEA or ammonia.
Protocol 1: Step-by-Step Guide for Column Chromatography of a Piperidine Derivative
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude piperidine compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) with 1% triethylamine.

    • Adjust the solvent polarity to achieve an Rf of ~0.3 for your target compound.

  • Column Packing and Equilibration:

    • Choose an appropriate size glass column and slurry pack it with silica gel in the non-polar component of your mobile phase (e.g., hexane).

    • Once packed, flush the column with at least 5 column volumes of the complete mobile phase, including the 1% triethylamine. This step is critical for deactivating the silica.[12]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your optimized mobile phase.

    • Collect fractions and monitor the elution of your compound by TLC.

    • If necessary, a gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate compounds with different polarities.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent and the volatile basic modifier under reduced pressure using a rotary evaporator.

Visualizing the Mechanism

The following diagrams illustrate the key interactions and the effect of a basic modifier in the chromatography of piperidine compounds.

G1 Interaction of Piperidine with Silica Gel cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase Silanol Si-OH (Acidic) Piperidine Piperidine (Basic) Piperidine->Silanol Strong Acid-Base Interaction (Causes Streaking)

Caption: Strong interaction between basic piperidine and acidic silanol groups.

G2 Effect of Triethylamine (TEA) Modifier cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase Silanol_Blocked Si-O⁻  HNEt₃⁺ (Blocked Site) Piperidine Piperidine Piperidine->Silanol_Blocked Weak Interaction (Improved Elution) TEA Triethylamine (TEA) TEA->Silanol_Blocked TEA Neutralizes Silanol Groups

Caption: TEA blocks active sites, allowing for improved piperidine elution.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • ResearchGate. (2014, April 26). How to avoid trailing in TLC? Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Retrieved from [Link]

  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine? Retrieved from [Link]

  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • WordPress.com. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? Retrieved from [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • Chromatography Forum. (2007, December 27). Tailing in a normal phase separation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

  • Reddit. (2025, October 17). So frustrated with these columns, asking for more insight. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Silica-Immobilized Piperazine: A Sustainable Organocatalyst for Aldol and Knoevenagel Reactions. Retrieved from [Link]

Sources

Minimizing side reactions in the synthesis of 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to interact with biological targets while maintaining favorable pharmacokinetic properties.[1][2] However, its synthesis is often plagued by challenges, including low yields, difficult purifications, and a variety of side reactions that can derail a synthetic campaign.

This technical support guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. Our goal is to explain the causal chemistry behind common experimental failures and provide field-proven strategies to minimize side reactions, improve yields, and ensure the stereochemical integrity of your target compounds.

Section 1: Reductive Amination of 4-Piperidones

Reductive amination is one of the most versatile and widely used methods for synthesizing 4-amino-piperidines.[3] It typically involves the condensation of a 4-piperidone with a primary or secondary amine to form an enamine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent. Despite its utility, the reaction is sensitive to conditions that can lead to several side products.

Frequently Asked Questions & Troubleshooting

Q1: My reductive amination reaction is slow or incomplete. What are the primary causes?

A1: Sluggish or incomplete reactions are common and usually point to issues with iminium/enamine formation, which is the rate-limiting step.

  • Causality: The initial condensation is a dehydration reaction that is often pH-sensitive. If the medium is too basic, the amine is not sufficiently protonated to activate the ketone. If it is too acidic, the free amine concentration becomes too low for efficient nucleophilic attack. For reducing agents like sodium triacetoxyborohydride (STAB), the release of acetic acid can help catalyze the reaction, but sometimes additional acid is needed.[4]

  • Troubleshooting Steps:

    • pH Adjustment: Add a catalytic amount of a weak acid, such as acetic acid (typically 1-5 mol%), to accelerate imine formation.

    • Solvent Choice: Ensure your solvent is aprotic and non-reactive. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. While protic solvents like methanol can speed up imine formation, they can also react with or degrade certain reducing agents like STAB.[5]

    • Water Removal: If the reaction is reversible, the presence of water can hinder imine formation. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium forward.

Q2: I'm observing a significant amount of 4-hydroxypiperidine byproduct. How can I prevent the reduction of my starting ketone?

A2: This indicates your reducing agent is not selective enough and is reducing the ketone carbonyl faster than the iminium/enamine intermediate.

  • Causality: Strong, unhindered hydride reagents like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions. The key is to use a reagent that is sterically hindered or electronically deactivated, making it more selective for the more electrophilic iminium ion.

  • Solution: The industry standard for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . Its bulky acetate groups make it a mild and selective reducing agent that reacts much faster with the protonated imine than with the ketone. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity and the need for careful pH control make STAB a more common choice.[3][6]

Q3: My product is contaminated with a tertiary amine, formed from dialkylation of my primary amine starting material. How do I improve selectivity for the secondary amine product?

A3: This is a classic problem of over-alkylation, where the desired secondary amine product reacts with another equivalent of the 4-piperidone.

  • Causality: The newly formed secondary amine product is often as nucleophilic, or even more so, than the primary amine starting material. If excess piperidone is present, this product can compete for it, leading to a tertiary amine byproduct.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) to ensure the piperidone is fully consumed before the secondary amine product can react further.

    • Inverse Addition: Instead of adding the amine to the piperidone, try adding the piperidone solution slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the piperidone, favoring the reaction with the more abundant primary amine.

Data Summary: Reducing Agents for Reductive Amination
Reducing AgentCommon SolventsSelectivity (Imine vs. Ketone)ProsCons
NaBH(OAc)₃ (STAB) DCM, DCE, THFHighExcellent selectivity; reacts under mild conditions; one-pot procedure.Can cause acetylation as a minor side reaction; moisture sensitive.[5]
NaBH₃CN MeOH, EtOHGoodEffective and commonly used.Highly toxic (releases HCN gas at pH < 6); requires careful pH monitoring.
H₂ with Pd/C or PtO₂ Alcohols, EtOAc, Acetic AcidModerate to HighClean workup; scalable; can reduce other functional groups if desired.Requires specialized high-pressure equipment; catalyst can be poisoned; potential for hydrogenolysis of sensitive groups.[7]
NaBH₄ AlcoholsLowInexpensive and readily available.Poor selectivity often leads to alcohol byproduct; not recommended for this application.
Optimized Protocol: Selective Synthesis of N-Benzyl-4-aminopiperidine
  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add N-Boc-4-piperidone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Add benzylamine (1.1 eq) followed by acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial exotherm.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCE. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

G start Low Yield in Reductive Amination q1 Analyze Crude Mixture (TLC/LC-MS) start->q1 incomplete Incomplete Reaction (Starting Material Remains) q1->incomplete Yes alcohol Alcohol Byproduct (Ketone Reduced) q1->alcohol No sol1 Add Catalytic Acid (AcOH) Use Dehydrating Agent (e.g., MgSO₄) incomplete->sol1 sub_q1 Alcohol Byproduct? alcohol->sub_q1 overalk Over-alkylation Product alcohol_yes Change to Selective Reagent (e.g., NaBH(OAc)₃) sub_q1->alcohol_yes Yes sub_q2 Over-alkylation? sub_q1->sub_q2 No end Optimized Reaction alcohol_yes->end overalk_yes Adjust Stoichiometry (Excess Amine) Consider Inverse Addition sub_q2->overalk_yes Yes overalk_yes->end sol1->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 2: N-Protecting Group Manipulations: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a ubiquitous nitrogen-protecting group in piperidine synthesis. Its removal is typically achieved under acidic conditions, but this step can generate a highly reactive intermediate that causes significant side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My Boc deprotection is complete, but my yield is low and I see an unexpected peak in the mass spec corresponding to +56 amu. What is this byproduct?

A1: This is the hallmark of t-butylation. The byproduct is your desired product that has been alkylated by a tert-butyl group.

  • Causality: Acid-mediated Boc deprotection proceeds via the formation of a stable tert-butyl cation (tBu⁺).[8] This cation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture. The most common nucleophile is the nitrogen atom of your deprotected piperidine product, but it can also alkylate other sensitive functional groups or even electron-rich aromatic rings.

  • Solution: Use a scavenger . A scavenger is a nucleophilic compound added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[8] The choice of scavenger depends on the nature of your substrate.

Q2: How do I choose the right scavenger for my deprotection?

A2: The ideal scavenger should be more nucleophilic towards the tert-butyl cation than your product but should not interfere with the reaction or subsequent steps.

Data Summary: Common Scavengers for Boc Deprotection
ScavengerApplication NotesMechanism of Action
Triisopropylsilane (TIPS) Excellent general-purpose scavenger.Traps the t-butyl cation via hydride transfer, forming isobutane (a gas) and a stable silylium ion.
Anisole Useful for substrates with electron-rich aromatic rings.Acts as a nucleophilic aromatic trap via Friedel-Crafts alkylation.
Water Simple and effective if the substrate is not water-sensitive.Traps the cation to form tert-butanol. Often used in small quantities (e.g., 5% v/v in TFA).
Thioanisole Effective for protecting sulfur-containing residues like methionine.Acts as a soft nucleophile to trap the cation.

Q3: My deprotection reaction is incomplete, even after several hours. Should I increase the temperature?

A3: Increasing the temperature should be a last resort, as it will likely accelerate side reactions like t-butylation.[8] First, consider these factors:

  • Insufficient Acid: Ensure you are using a sufficient excess of acid. For trifluoroacetic acid (TFA), it is often used as the solvent or as a 25-50% solution in DCM. For HCl, a 4M solution in dioxane is standard.[8][9]

  • Reaction Time: Some sterically hindered Boc groups require longer reaction times. Monitor carefully by LC-MS before deciding the reaction has stalled.[8]

  • Acid Choice: If TFA is not strong enough, you may need to switch to HCl in dioxane, which is often more effective.

Optimized Protocol: Boc Deprotection with Scavengers
  • Setup: Dissolve the N-Boc-piperidine substrate (1.0 eq) in anhydrous DCM. Cool the solution in an ice bath (0 °C).

  • Scavenger Addition: Add the chosen scavenger, such as triisopropylsilane (TIPS) (1.1 - 1.5 eq).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq, or as a 50% solution in DCM) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor completion by LC-MS (typically 1-4 hours).

  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Isolation: The resulting amine trifluoroacetate salt can be used directly, or the free base can be isolated. To do this, dissolve the residue in water, basify carefully with a base like Na₂CO₃ or NaOH to pH > 10, and extract the free amine with an organic solvent (e.g., DCM or EtOAc). Dry the organic extracts and concentrate to yield the final product.

Mechanism Diagram: Boc Deprotection and Side Reaction

G cluster_main Desired Deprotection Pathway cluster_side t-Butylation Side Reaction cluster_scavenger Scavenger Intervention BocN R-N(Boc) ProtonatedBocN R-N(Boc)-H⁺ BocN->ProtonatedBocN + H⁺ DeprotectedN R-NH₂⁺ ProtonatedBocN->DeprotectedN - CO₂ - Isobutene Isobutene Isobutene ProtonatedBocN->Isobutene generates TButylCation t-Butyl Cation (tBu⁺) Isobutene->TButylCation + H⁺ Byproduct R-N(H)-tBu TButylCation->Byproduct + R-NH₂ - H⁺ DeprotectedN_side R-NH₂ Scavenger Scavenger (e.g., TIPS) Trapped Trapped Cation TButylCation_scav t-Butyl Cation (tBu⁺) TButylCation_scav->Trapped + Scavenger

Sources

4-(Pyridin-3-yl)piperidin-4-ol stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(Pyridin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. The information herein is synthesized from established chemical principles of pyridine and piperidine chemistry, and best practices in pharmaceutical stability testing.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted with a pyridine ring and a hydroxyl group. This unique combination of functional groups presents specific stability considerations that must be managed during experimental work. The piperidine nitrogen imparts basicity, the pyridine ring introduces aromatic character and potential for photo-reactivity, and the tertiary alcohol is susceptible to elimination reactions. Understanding these structural features is key to troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation. The most likely causes are:

  • Oxidation: The piperidine ring and the pyridine ring can be susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of trace metal impurities.[1] Oxidative degradation often leads to the formation of colored byproducts.

  • Photodegradation: Pyridine derivatives can be light-sensitive and may undergo photochemical reactions upon exposure to UV or even ambient light, leading to colored degradants.[2][3]

Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over a short period. What are the potential degradation pathways?

The primary degradation pathways for this compound in solution are likely:

  • Dehydration: The tertiary alcohol at the piperidin-4-ol position is prone to elimination of water, especially under acidic conditions or upon heating. This would result in the formation of 4-(Pyridin-3-yl)-1,2,3,6-tetrahydropyridine.

  • Oxidation: As mentioned, both heterocyclic rings can be oxidized. The piperidine nitrogen can be oxidized to an N-oxide, and the rings can undergo more complex oxidative cleavage.

  • Acid/Base-Catalyzed Reactions: The basicity of the piperidine nitrogen makes it reactive in acidic solutions, forming a salt which can be more stable.[1] However, strong acidic or basic conditions can catalyze degradation reactions like dehydration.

Q3: What are the ideal storage conditions for solutions of this compound?

Based on the potential stability issues, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C) to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Atmosphere: For long-term storage, it is advisable to purge the headspace of the container with an inert gas like argon or nitrogen to minimize oxidative degradation.

  • pH: Maintain a neutral or slightly basic pH if compatible with your experimental setup. Avoid strongly acidic conditions to minimize the risk of dehydration.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC

Symptoms:

  • A significant decrease in the main peak area for this compound.

  • The appearance of one or more new peaks, suggesting the formation of degradation products.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Acidic pH 1. Measure the pH of your solution. 2. If acidic, adjust to a neutral or slightly basic pH using a suitable buffer. 3. Re-analyze the sample by HPLC.The tertiary alcohol is susceptible to acid-catalyzed dehydration. Neutralizing the solution will slow down this degradation pathway.
Oxidation 1. Prepare fresh solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., ascorbic acid, BHT) if compatible with your experiment. 3. Store the solution under an inert atmosphere (argon or nitrogen).Minimizing exposure to oxygen will reduce oxidative degradation of the piperidine and pyridine rings.
Photodegradation 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in light-protecting containers (amber vials). 3. Compare the stability of a light-exposed sample to a sample kept in the dark.Pyridine moieties can be susceptible to photolytic degradation.[2][3]
Elevated Temperature 1. Ensure the solution is not exposed to high temperatures during preparation or storage. 2. If solubility is an issue, consider gentle warming and sonication over prolonged heating. 3. Store at recommended low temperatures.Thermal energy can accelerate all potential degradation reactions, including dehydration and oxidation.[1]
Issue 2: Poor Solubility and Precipitation

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed over time, even after initial dissolution.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Inappropriate Solvent 1. Assess the polarity of your current solvent. 2. Test solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, acetonitrile). 3. Consider using a co-solvent system.This compound has both polar (hydroxyl, amine) and non-polar (aromatic ring) features, requiring a solvent that can accommodate both.
pH-Dependent Solubility 1. The compound is a base and will have higher solubility in acidic solutions due to salt formation. 2. Carefully add a small amount of a suitable acid (e.g., HCl, acetic acid) to lower the pH and observe for improved solubility.Protonation of the basic piperidine nitrogen to form a salt generally increases aqueous solubility.[1]
Precipitation of Degradation Product 1. If precipitation occurs over time, it may be a less soluble degradation product. 2. Isolate the precipitate and analyze it (e.g., by LC-MS, NMR) to identify its structure. 3. Address the underlying stability issue as per Issue 1.Understanding the identity of the precipitate will confirm the degradation pathway and guide further troubleshooting.

Experimental Protocols

Forced Degradation Study Workflow

To systematically investigate the stability of this compound, a forced degradation study is recommended.[4][5][6] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose aliquots to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose aliquots to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Expose aliquots to stress Thermal Thermal Stress (e.g., 60°C in solution) Start->Thermal Expose aliquots to stress Photo Photolytic Stress (UV/Vis light exposure) Start->Photo Expose aliquots to stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples by a stability-indicating HPLC method at various time points Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS Characterize significant degradants by LC-MS HPLC->LCMS If significant degradation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[7]

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV (e.g., 254 nm) and/or visible light. Include a dark control stored under the same conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a good starting point.

  • Characterization: For significant degradation peaks, use LC-MS to determine their mass and aid in structural elucidation.

Potential Degradation Pathways Diagram

Degradation_Pathways Parent This compound Dehydrated 4-(Pyridin-3-yl)-1,2,3,6-tetrahydropyridine Parent->Dehydrated Dehydration (Acid, Heat) Oxidized_N_Oxide This compound N-oxide Parent->Oxidized_N_Oxide Oxidation (H₂O₂, Light, Air) Oxidized_Ring_Opened Ring-Opened Products Parent->Oxidized_Ring_Opened Further Oxidation

Caption: Potential degradation pathways of this compound.

References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
  • Hameed, S. A., Ibraheem, H. H., & et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006.
  • Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Rev. Roum. Chim., 54(11), 925-937.
  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2181.
  • CDH Fine Chemical. (n.d.).
  • AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)
  • Sigma-Aldrich. (2025, September 23).
  • MedchemExpress. (2025, December 12).
  • Grygorenko, O. O., & Zozulya, O. S. (2020).
  • Parra-Cruz, R. A., et al. (2018). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 102(18), 8035-8044.
  • Santa Cruz Biotechnology. (n.d.).
  • Jain, D. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research, 22(2), 1-10.
  • Alkaitis, A., & Calvin, M. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. Journal of the American Chemical Society.
  • Singh, R., & Kumar, S. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Patel, K., & Patel, M. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(5), 450-456.
  • Klick, S., et al. (2016).
  • Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Wikipedia. (n.d.). Piperidine.
  • Samuel, I. D. W., et al. (1995). Photophysical characterisation of poly(p-pyridine). Synthetic Metals, 75(3), 211-215.
  • Grygorenko, O. O., & Zozulya, O. S. (2020).
  • BenchChem. (2025).
  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 134, 24-31.
  • Jaroenworaluck, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Fidia Farmaceutici S.p.A. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
  • ChemBK. (2022, October 16). piperidin-4-ol.
  • PubChem. (n.d.). Piperidin-4-ol.
  • ChemicalBook. (2025, December 7). 4-(4-Chlorophenyl)piperidin-4-ol.
  • Jain, R., & Kashaw, S. K. (2019). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • Thoret, S., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Advances, 8(38), 21360-21375.
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Improving crystal quality of 4-(Pyridin-3-yl)piperidin-4-ol for X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(Pyridin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray crystallography. As your senior application scientist, I will provide not just protocols, but the rationale behind them, drawing from established principles of crystal engineering and extensive laboratory experience. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your crystallization experiments effectively.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My compound has "oiled out" of solution, forming a viscous liquid instead of crystals. What should I do?

Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically occurs when the supersaturation is too high or the temperature of the solution is above the melting point of the solute-solvent mixture. For this compound, with its multiple hydrogen bond donors and acceptors, the interaction with the solvent is critical.

Underlying Cause: The primary reason for oiling out is that the nucleation of the liquid phase is kinetically favored over the nucleation of the crystalline phase. This is often exacerbated by a high concentration of the compound or rapid changes in solvent composition or temperature.

Troubleshooting Protocol:

  • Reduce Supersaturation:

    • Increase Solvent Volume: Add a small amount of the "good" solvent back into the mixture to dissolve the oil. Then, allow for a slower approach to supersaturation.

    • Slower Cooling/Evaporation: If using cooling crystallization, decrease the rate of cooling. For evaporative methods, reduce the surface area of the solution or partially cover the vial to slow down solvent evaporation.[2]

  • Modify the Solvent System:

    • Introduce a "Better" Solvent: A solvent that has a stronger interaction with the functional groups of your molecule (the pyridine nitrogen, the hydroxyl group, and the piperidine nitrogen) can sometimes prevent oiling. Consider solvents that can effectively compete with the intermolecular interactions of your compound.

    • Use a Co-solvent: The addition of a co-solvent can alter the solubility profile and may favor crystal formation. Experiment with different ratios of a good solvent and a poor solvent (anti-solvent).

  • Lower the Temperature: If possible, conduct the crystallization at a lower temperature. This can sometimes favor the formation of the solid phase.

  • Seeding: Introduce a seed crystal into a solution that is just below the point of oiling out. This can template the growth of the desired crystalline form.

Question 2: I am only getting an amorphous precipitate or a fine powder. How can I encourage the growth of single crystals?

Answer: The formation of amorphous solid or microcrystalline powder indicates that nucleation is occurring too rapidly, preventing the ordered growth required for single crystals. The key is to slow down the crystallization process to favor crystal growth over nucleation.

Underlying Cause: Rapid nucleation is often a result of high supersaturation, the presence of impurities that can act as nucleation sites, or mechanical disturbances.

Troubleshooting Protocol:

  • Optimize Supersaturation:

    • Decrease Concentration: Start with a more dilute solution.

    • Slow Down Solvent Removal/Cooling: As with oiling out, a slower approach to supersaturation is crucial.

  • Improve Purity: Ensure your starting material is of high purity. Residual solvents or synthetic byproducts can hinder crystal growth. Consider an additional purification step like flash chromatography before attempting crystallization.

  • Minimize Disturbances: Set up your crystallization experiments in a vibration-free environment.

  • Solvent Selection: The choice of solvent can significantly influence crystal habit. Experiment with a range of solvents with varying polarities.

  • Utilize Vapor Diffusion: This technique is excellent for growing high-quality crystals from small amounts of material as it allows for a very slow and controlled change in solvent composition.[3]

Question 3: My crystals are very small and needle-like. How can I grow larger, more block-like crystals?

Answer: Crystal morphology is influenced by the solvent and the rate of growth. Needles often form from rapid growth along one crystal axis. To obtain more equant (block-like) crystals, you need to encourage growth in all directions.

Underlying Cause: The solvent can preferentially bind to certain crystal faces, inhibiting growth in those directions and promoting growth in others. Rapid crystallization also tends to favor needle-like morphologies.

Troubleshooting Protocol:

  • Change the Solvent System: This is the most effective way to alter crystal habit. A solvent that interacts differently with the crystal faces can promote more uniform growth. For a molecule like this compound, consider solvents that can engage in hydrogen bonding.

  • Slow Down the Crystallization: As with other issues, slower is generally better for crystal quality and size.

  • Use Additives: In some cases, small amounts of an additive can alter the crystal habit. This is a more advanced technique and should be approached systematically.

  • Temperature Cycling: Slowly cycling the temperature of the crystallization solution can sometimes help to dissolve smaller, less perfect crystals and promote the growth of larger, more stable ones (Ostwald ripening).

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for this compound?

Recommended Solvent Screening Protocol:

  • Objective: To determine the solubility of your compound in a variety of solvents at room temperature and at an elevated temperature.

  • Procedure:

    • Place a small, known amount of your compound (e.g., 5-10 mg) into several small vials.

    • To each vial, add a different solvent dropwise, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

    • If the compound does not dissolve at room temperature, gently warm the vial and observe for dissolution.

  • Interpretation:

    • Good for Cooling Crystallization: Solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Good for Slow Evaporation: Solvents in which the compound is moderately soluble at room temperature.

    • Good for Vapor Diffusion (as the "good" solvent): Solvents in which the compound is readily soluble.

    • Good for Vapor Diffusion (as the "anti-solvent"): Solvents in which the compound is insoluble.

Solubility Screening Table Template

SolventPolarity IndexBoiling Point (°C)Solubility at RT (approx. mg/mL)Solubility at Elevated Temp.Observations (e.g., color change, degradation)
Water10.2100
Methanol5.165
Ethanol4.378
Isopropanol3.982
Acetonitrile5.882
Acetone5.156
Ethyl Acetate4.477
Dichloromethane3.140
Tetrahydrofuran4.066
Toluene2.4111
Heptane0.198

Q2: How important is the purity of my this compound sample?

A2: Purity is paramount for successful crystallization. Impurities can inhibit nucleation, lead to the formation of oils or amorphous precipitates, or be incorporated into the crystal lattice, resulting in poor diffraction quality. It is highly recommended to use material that is >98% pure.

Q3: What is polymorphism and why is it important for my compound?

A3: Polymorphism is the ability of a solid material to exist in more than one crystalline form.[3] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For pharmaceutical compounds, different polymorphs can have different bioavailabilities. It is important to be aware of the potential for polymorphism and to characterize the crystalline form you have obtained.

Q4: Can the pH of the solution affect the crystallization of this compound?

A4: Absolutely. Your molecule has two basic nitrogen atoms (on the pyridine and piperidine rings). The protonation state of these nitrogens will be dependent on the pH of the solution. Changes in protonation will significantly alter the molecule's polarity, solubility, and intermolecular interactions, which in turn will affect crystallization. Experimenting with different pH conditions, if your synthesis allows, can be a powerful tool to induce crystallization.

Experimental Protocols & Workflows

Below are detailed protocols for common crystallization techniques.

Protocol 1: Slow Evaporation

This method is straightforward and effective for compounds that are stable at room temperature.

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble at room temperature.

  • Dissolution: Prepare a near-saturated solution of your compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Slow Evaporation Workflow
Protocol 2: Vapor Diffusion (Liquid-Vapor)

This technique is highly effective for obtaining high-quality crystals from small amounts of material.

  • Setup: Place a small, open vial (the "inner vial") inside a larger vial or jar (the "outer vessel") that can be sealed.

  • Inner Vial: Prepare a concentrated solution of your compound in a "good" solvent (one in which it is quite soluble).

  • Outer Vessel: Add a small amount of a volatile "anti-solvent" (a solvent in which your compound is insoluble) to the bottom of the outer vessel.

  • Equilibration: Seal the outer vessel. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and inducing crystallization.

  • Incubation: Allow the system to equilibrate in a stable environment.

Vapor Diffusion Workflow
Protocol 3: Slow Cooling

This method is suitable for compounds that show a significant increase in solubility with temperature.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Add the compound to the solvent and heat the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. To slow the cooling process further, you can place the flask in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize the yield of crystals.

Slow Cooling Workflow

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Schaller, C. (n.d.). Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • ResearchGate. (n.d.). X-Ray diffraction (XRD) patterns of compound 4 with different sample particle sizes. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

Sources

Troubleshooting poor separation in chiral resolution of piperidine analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into resolving the common and often complex challenges associated with the chiral separation of piperidine analogues. This resource is structured to help you diagnose problems logically, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Section 1: Troubleshooting Chiral Resolution by Diastereomeric Salt Crystallization

Classical resolution through the formation and fractional crystallization of diastereomeric salts is a cornerstone technique, especially for larger-scale separations.[1] The principle is straightforward: a racemic piperidine base is reacted with an enantiomerically pure acid to form two diastereomeric salts.[2] These salts, having different physical properties, can ideally be separated based on their differential solubility in a given solvent system.[3][4] However, success is highly dependent on a nuanced interplay of molecular recognition, solubility, and kinetics.

Frequently Asked Questions (FAQs) - Crystallization

Q1: How do I select an appropriate chiral resolving agent for my basic piperidine analogue?

For basic compounds like piperidine analogues, chiral acids are the resolving agents of choice.[1] The selection process is often empirical, but it is guided by the need for effective salt formation and a significant difference in the solubility of the resulting diastereomers. Commonly successful agents include tartaric acid derivatives and mandelic acid.[1][5]

From the Field: The key is not just salt formation, but the quality of the crystal lattice that forms. A well-ordered, rigid crystal lattice is less likely to incorporate the more soluble diastereomer, leading to higher diastereomeric excess (d.e.).

Table 1: Common Chiral Resolving Agents for Basic Piperidine Analogues

Resolving AgentClassKey Features & Considerations
Di-benzoyl-L-tartaric acidTartaric Acid DerivativeOften provides well-defined, crystalline salts. Widely used and commercially available.[5]
Di-p-toluoyl-D-tartaric acidTartaric Acid DerivativeStructurally similar to the above, offering a different packing geometry that may be advantageous.[1]
(S)-Mandelic AcidMandelic Acid DerivativeA smaller, less complex resolving agent. Can be effective where bulkier agents fail.[5]
(R)-Camphorsulfonic AcidCamphor DerivativeA strong acid, ensuring salt formation, but may lead to salts that are highly soluble.[5]

Q2: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This is a common problem when the salt's melting point is below the temperature of the experiment or when the solution is too concentrated (excessively high supersaturation).[6] An oil provides no selectivity, as it is essentially a liquid mixture of both diastereomers.

Q3: What is a "solid solution" and why is it problematic?

A solid solution is a significant challenge where the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer.[6] This results in a single, mixed solid phase. The consequence is that simple recrystallization becomes ineffective at improving the diastereomeric purity, as both diastereomers are part of the same crystal structure.[6] This is often the root cause when d.e. plateaus despite repeated purification attempts.

Crystallization Troubleshooting Guide

Problem: No crystals are forming after adding the resolving agent and cooling.

This is a common issue that points to problems with solubility and supersaturation.[3]

  • Causality: The diastereomeric salts are likely too soluble in the chosen solvent, preventing the solution from becoming supersaturated, which is a prerequisite for crystal nucleation. Alternatively, impurities could be inhibiting nucleation.[1]

  • Solutions:

    • Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[3]

    • Anti-Solvent Addition: Slowly add a solvent in which the salts are known to be less soluble (an "anti-solvent") to induce precipitation.[6]

    • Seeding: If available, add a single seed crystal from a previous successful batch to provide a template for crystal growth.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.[1]

    • Solvent Screening: The initial solvent choice may be inappropriate. A systematic screening of solvents with varying polarities is often necessary (See Protocol 1).[3]

Problem: The recovered crystals have a low diastereomeric excess (d.e.).

This indicates that the crystallization process is not selective enough.

  • Causality: This can happen if the cooling rate is too fast, trapping the more soluble diastereomer in the growing crystal lattice.[1] It may also indicate that the solubility difference between the two diastereomers in the chosen solvent is simply not large enough for an effective separation.

  • Solutions:

    • Slow Down Cooling: Allow the solution to cool slowly to room temperature first, then gradually lower the temperature to 0-5 °C. This kinetic control favors the crystallization of the less soluble salt.[7]

    • Re-evaluate Solvent: The solvent plays a critical role in differentiating the diastereomers. A different solvent might enhance the solubility difference.

    • Check Stoichiometry: Ensure the molar ratio of the racemic piperidine to the resolving agent is optimal. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.

Problem: Repeated recrystallizations do not improve the diastereomeric excess.

This is a strong indicator of solid solution formation.[6]

  • Causality: In a solid solution, both diastereomers are integrated into the same crystal lattice, making purification by simple recrystallization ineffective.

  • Solutions:

    • Change the Resolving Agent: A structurally different resolving agent will form diastereomers with completely different physical properties and crystal packing behaviors, which may prevent the formation of a solid solution.[6]

    • Systematic Solvent Screening: Varying the solvent's polarity or hydrogen bonding capacity can alter the solute-solvent interactions, potentially breaking the solid solution behavior.[6]

    • Temperature Cycling (Annealing): In some cases, subjecting the solid to controlled temperature cycles can promote phase separation into more thermodynamically stable, pure crystals.[6]

Diagram 1: Troubleshooting Low Diastereomeric Excess (d.e.)

G start Low d.e. Observed check_purity Are starting materials pure? start->check_purity recrystallize Perform Recrystallization check_purity->recrystallize Yes purify_materials Purify Racemate & Resolving Agent check_purity->purify_materials No check_de Does d.e. improve? recrystallize->check_de optimize_cooling Optimize Cooling Rate (Slow Cooling) recrystallize->optimize_cooling solid_solution Suspect Solid Solution Formation check_de->solid_solution No success High d.e. Achieved check_de->success Yes change_agent Change Resolving Agent solid_solution->change_agent change_solvent Change Solvent System solid_solution->change_solvent change_agent->success change_solvent->success optimize_cooling->success purify_materials->start

Caption: Workflow for diagnosing and solving low d.e. in crystallization.

Section 2: Troubleshooting Chiral Resolution by HPLC & SFC

Chromatographic methods using a Chiral Stationary Phase (CSP) are indispensable for both analytical quantification of enantiomeric excess (e.e.) and for preparative separations.[1] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[8]

Frequently Asked Questions (FAQs) - Chromatography

Q1: What type of chiral stationary phase (CSP) is best for piperidine analogues?

Polysaccharide-based CSPs are highly effective and the most widely used for resolving a broad range of chiral compounds, including piperidine derivatives.[1] Columns like Chiralpak® and Chiralcel®, which are based on amylose or cellulose derivatives, are excellent starting points for screening.[1][9] Immobilized polysaccharide phases (e.g., Chiralpak IA, IB) are particularly robust as they tolerate a wider range of solvents compared to coated phases.[9]

Q2: Why is peak tailing a common problem for piperidine analogues and how is it fixed?

Peak tailing is a very common issue when analyzing basic compounds like piperidines.[10]

  • Causality: The basic nitrogen atom in the piperidine ring can interact strongly with residual acidic silanol groups (Si-OH) on the surface of the silica support used for most CSPs. This secondary, non-chiral interaction mechanism leads to tailed peaks.

  • Solution: The standard and most effective solution is to add a basic modifier to the mobile phase.[4][11] A small amount (typically 0.1%) of an amine like diethylamine (DEA) or triethylamine (TEA) is added.[12] The additive molecule competes with the piperidine analyte for the active silanol sites, effectively masking them and resulting in symmetrical, Gaussian peaks.[13]

Q3: What is the "memory effect" of mobile phase additives?

The "memory effect" refers to the phenomenon where a column's performance is altered by additives used in previous runs, even after the mobile phase has been switched.[14] Amine additives, in particular, can be strongly retained on the stationary phase. If you switch to a method that does not use an amine additive, the residual amine on the column can still influence the separation, sometimes for a surprisingly long time. This can affect retention times and selectivity.[14] It is crucial to dedicate columns to specific methods (e.g., with or without basic additives) or employ rigorous washing procedures.

Q4: How does temperature impact chiral separations?

Temperature is a critical but complex parameter.[15]

  • General Rule: In most cases, lower temperatures lead to better resolution. This is because the subtle intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) responsible for chiral recognition are stronger and more stable at lower temperatures, enhancing enantioselectivity.[15][16]

  • Exceptions: Conversely, higher temperatures decrease mobile phase viscosity, which can improve column efficiency (sharper peaks).[15] In some rare but important cases, increasing the temperature can actually improve resolution or even reverse the elution order of the enantiomers.[17] Therefore, temperature should always be considered a key parameter to optimize.

Q5: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

SFC is a powerful alternative to normal-phase HPLC for chiral separations and is often the preferred technique for preparative work.[18]

  • Key Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates, significantly reducing run times.[18]

    • Efficiency: Sample recovery is much faster because the CO2 component of the mobile phase simply evaporates, leaving the purified compound in a small amount of organic modifier.[18]

    • Cost and Environment: It reduces the consumption of organic solvents, making it a "greener" and less expensive technique.[18]

Chromatography Troubleshooting Guide

Problem: Poor or no resolution between enantiomers (co-elution).

This is the most fundamental challenge in method development.

  • Causality: The selected CSP does not provide adequate chiral recognition for your specific piperidine analogue, or the mobile phase composition is not optimal for resolving the transient diastereomeric complexes.

  • Solutions:

    • CSP Screening: The first step is to screen a set of complementary CSPs. A good starting set includes both amylose- and cellulose-based columns.[4][19]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. In normal phase, adjust the type and percentage of the alcohol modifier (e.g., isopropanol vs. ethanol).[4] Small changes can have a dramatic impact on selectivity.

    • Temperature Optimization: Evaluate the effect of column temperature. Try running at a lower temperature (e.g., 10-15 °C) to enhance chiral recognition.[15]

    • Switch Separation Mode: If normal phase fails, consider reversed-phase or polar organic modes, especially with immobilized CSPs.

Table 2: Impact of Mobile Phase Additives on Piperidine Analogue Separations

Additive TypeExampleConcentrationPurpose & Mechanism
Basic Diethylamine (DEA), Triethylamine (TEA)0.1 - 0.5%Peak Tailing Control: Competitively blocks acidic silanol sites on the silica support, preventing secondary interactions with the basic piperidine analyte.[11][12]
Acidic Trifluoroacetic Acid (TFA), Acetic Acid0.1 - 0.5%For Acidic Analytes/Modifiers: Can improve peak shape for acidic compounds by suppressing their ionization.[14] Not typically used for basic piperidines unless a specific interaction is desired.

Problem: Asymmetric peaks (peak tailing).

As discussed in the FAQ, this is almost always due to secondary interactions.

  • Causality: Strong interaction between the basic piperidine analyte and acidic silanol sites on the stationary phase support.

  • Solutions:

    • Add a Basic Modifier: This is the primary solution. Add 0.1% DEA or TEA to your mobile phase.[4]

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a 10-fold dilution to see if the peak shape improves.[15]

    • Use a Modern, High-Purity Column: Newer columns made with high-purity silica ("Type B") have fewer and less acidic silanol sites, reducing the propensity for tailing.[20]

Diagram 2: Troubleshooting Poor Resolution in Chiral HPLC

G start Poor or No Resolution check_csp Is CSP appropriate? start->check_csp screen_csp Screen Different CSPs (Amylose & Cellulose based) check_csp->screen_csp No/Unknown optimize_mp Optimize Mobile Phase (Modifier % & Type) check_csp->optimize_mp Yes screen_csp->optimize_mp check_peak_shape Is peak shape good? optimize_mp->check_peak_shape add_additive Add Basic Additive (0.1% DEA) for Tailing check_peak_shape->add_additive No (Tailing) optimize_temp Optimize Temperature (Try Lower Temp) check_peak_shape->optimize_temp Yes add_additive->optimize_temp consider_sfc Consider Switching to SFC for different selectivity optimize_temp->consider_sfc Still Poor success Resolution Achieved optimize_temp->success Resolution OK consider_sfc->success

Caption: A systematic workflow for troubleshooting poor HPLC resolution.

Section 3: Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent in Diastereomeric Salt Crystallization

  • Preparation: In separate vials, dissolve a small, precise amount (e.g., 100 mg) of your racemic piperidine analogue in 4-5 different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Resolving Agent Addition: Prepare stock solutions of 3-4 different chiral resolving agents (e.g., (+)-DBTA, (-)-DPTTA, (S)-Mandelic Acid) in one of the chosen solvents (e.g., ethanol).

  • Salt Formation: Add 0.5 equivalents of each resolving agent solution to the vials containing the racemic base. This sub-stoichiometric amount can sometimes favor the precipitation of the less soluble salt.

  • Observation at Room Temperature: Vigorously stir or shake the vials. Observe if any precipitation occurs immediately.

  • Induce Crystallization: If no solid forms, allow the vials to stand undisturbed. If still no crystals form, try adding an anti-solvent dropwise to one set of vials, or slowly cooling another set to 0-5 °C.

  • Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free base by treating the salt with a mild base (e.g., 1M NaOH) and extracting with an organic solvent.

  • Purity Check: Analyze the enantiomeric excess of the liberated free base using a developed chiral HPLC/SFC method to determine the most effective resolving agent/solvent combination.

Protocol 2: Systematic Approach to Chiral Method Development in HPLC/SFC

  • Column Selection: Choose a set of 3-4 complementary chiral stationary phases. A recommended starting set is one amylose-based (e.g., Chiralpak IA/IG) and one cellulose-based (e.g., Chiralcel OD/OJ) column.

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare two primary mobile phases: Hexane/Isopropanol (IPA) and Hexane/Ethanol (EtOH).

    • For each column, run a simple isocratic method (e.g., 90:10 Hexane:Alcohol).

    • If the retention is too long or too short, adjust the alcohol percentage (e.g., to 20% or 5%).

    • Crucially , for your basic piperidine analogue, perform all screening runs with 0.1% DEA added to the mobile phase to ensure good peak shape.

  • Evaluate Initial Results: Examine the chromatograms for any sign of separation (e.g., peak shoulders, baseline separation). The goal of screening is not perfect separation, but to identify the most promising CSP/solvent combination.[8]

  • Optimization: Select the best condition from the screening phase.

    • Fine-tune Modifier %: Adjust the alcohol percentage in small increments (e.g., 8%, 10%, 12%) to optimize the balance between retention time and resolution.

    • Optimize Temperature: Analyze the separation at three different temperatures (e.g., 15 °C, 25 °C, 40 °C) to see the effect on resolution.[15]

    • Optimize Flow Rate: While standard is 1.0 mL/min, reducing the flow rate can sometimes increase efficiency and improve resolution, at the cost of longer run times.[12]

  • Consider Other Modes: If normal phase screening is unsuccessful, repeat the process using reversed-phase (e.g., Acetonitrile/Water with buffer) or polar organic (e.g., Acetonitrile/Methanol) mobile phases, especially if using robust immobilized CSPs.

References

  • Benchchem. (n.d.). chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
  • Benchchem. (2025). dealing with solid solutions in diastereomeric salt resolution.
  • Benchchem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Benchchem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
  • Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • LCGC North America. (2003). Why Do Peaks Tail?.
  • Benchchem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
  • National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • The Analytical Scientist. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • PubMed. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • ACS Publications. (n.d.). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine.
  • MDPI. (2021). Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases: Exploring Chalcogen Bonds in Liquid-Phase Chromatography.
  • National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Semantic Scholar. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns.
  • ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • American Laboratory. (n.d.). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • National Institutes of Health. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

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Validation & Comparative

A Comparative Analysis of Kinase Inhibitors Targeting the PI3K/Akt/mTOR Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[2]

While the specific compound 4-(Pyridin-3-yl)piperidin-4-ol is not a recognized kinase inhibitor itself, it represents a chemical scaffold that can be found within more complex and potent molecules. For the purpose of this guide, we will analyze a well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , which incorporates a related morpholinyl-thienopyrimidine core, and compare it with the mTOR inhibitor, Everolimus . This comparison will provide researchers with insights into their mechanisms, potency, and the experimental workflows used to characterize their activity.

Introduction to the Kinase Inhibitors

Pictilisib (GDC-0941): A potent, orally bioavailable inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] It functions as an ATP-competitive inhibitor, blocking the catalytic activity of PI3K and subsequently preventing the phosphorylation of Akt.[4]

Everolimus (Afinitor®): A derivative of rapamycin, Everolimus is an allosteric inhibitor of mTOR, specifically targeting the mTORC1 complex.[5][6] It binds to the intracellular protein FKBP12, and this complex then interacts with mTORC1 to inhibit its kinase activity.[7] This leads to a reduction in protein synthesis and cell proliferation.[8]

Comparative In Vitro Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target over other kinases). These are typically measured as IC50 values, the concentration of the inhibitor required to reduce the kinase activity by 50%.

InhibitorTarget(s)IC50 (nM)Selectivity Profile
Pictilisib (GDC-0941) PI3Kα3Pan-Class I PI3K inhibitor. Less potent against mTOR (IC50 = 580 nM) and DNA-PK (IC50 = 1230 nM).[9][10]
PI3Kβ33[9][4]
PI3Kδ3[9][4]
PI3Kγ75[9][4]
Everolimus mTOR (via FKBP12)1.6-2.4[11]Highly selective for mTORC1.[5] Does not directly inhibit PI3K isoforms.
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that translates extracellular signals from growth factors and cytokines into intracellular responses.[12] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn regulates a multitude of downstream targets, including mTOR.[13] This pathway is crucial for normal cellular function, but its hyperactivity is a major driver of tumorigenesis.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, & Survival mTORC1->Proliferation Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols for Comparative Analysis

To empirically compare the effects of Pictilisib and Everolimus, a series of in vitro and cellular assays are required. The following protocols provide a framework for such a comparison.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[14][15]

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor (e.g., Pictilisib or Everolimus).

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Terminate Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[16] Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced to ATP.[17] Incubate for 30-60 minutes.

  • Luminescence Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.[18]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[19][20]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of Pictilisib or Everolimus for a specified period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture wells.[21][22]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to untreated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following inhibitor treatment.[23][24]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for a defined period, then lyse the cells in a suitable buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for phosphorylated and total Akt (Ser473/Thr308), and downstream targets like p70S6K.[25]

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Experimental_Workflow Start Start: Select Inhibitors (Pictilisib, Everolimus) InVitro In Vitro Kinase Assay (ADP-Glo™) Start->InVitro CellCulture Cell Culture (e.g., MCF-7) Start->CellCulture DataAnalysis Comparative Data Analysis (IC50, GI50, Pathway Inhibition) InVitro->DataAnalysis CellProlif Cell Proliferation Assay (CellTiter-Glo®) CellCulture->CellProlif WesternBlot Western Blot Analysis (p-Akt, p-p70S6K) CellCulture->WesternBlot CellProlif->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for comparing kinase inhibitors.

Conclusion

The comparative analysis of kinase inhibitors like Pictilisib and Everolimus is essential for understanding their distinct mechanisms of action and their potential therapeutic applications. While Pictilisib acts as a broad inhibitor of the PI3K family, Everolimus offers a more targeted approach by specifically inhibiting mTORC1. The choice of inhibitor and the interpretation of experimental results depend heavily on the specific research question and the cellular context. The protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies and contribute to the ongoing development of targeted cancer therapies.

References

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

  • Wikipedia. (2023). Everolimus. [Link]

  • AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib) | PI3K inhibitor. [Link]

  • LoRusso, P. M. (2016). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. PMC - PubMed Central - NIH. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Everolimus?. [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. [Link]

  • Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. [Link]

  • QIAGEN GeneGlobe. (n.d.). PI3K/AKT/mTOR signaling. [Link]

  • National Cancer Institute. (2009). Everolimus. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). everolimus | Ligand page. [Link]

  • Selleckchem. (n.d.). Pictilisib (GDC-0941). [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Soria, J. C., et al. (2013). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. [Link]

  • ResearchGate. (n.d.). Half maximal inhibitory concentration (IC50) values of everolimus, MK-2206, and Ibrutinib on MCF-7 Cells. [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • ResearchGate. (n.d.). IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines. [Link]

  • Kumar, S., et al. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. NIH. [Link]

  • Holder, S. L., & B. A. Prins. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]

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Validating the In Vitro Efficacy and Selectivity of 4-(Pyridin-3-yl)piperidin-4-ol as a Novel Aldosterone Synthase (CYP11B2) Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of the novel compound 4-(Pyridin-3-yl)piperidin-4-ol against its putative target, aldosterone synthase (CYP11B2). We will objectively compare its performance with established alternatives, providing the underlying scientific rationale and detailed experimental protocols to ensure robust and reproducible results.

Introduction: The Critical Need for Selective CYP11B2 Inhibition

Aldosterone, a mineralocorticoid hormone, is a crucial regulator of blood pressure and electrolyte balance.[1] Its synthesis is finalized by the enzyme aldosterone synthase (CYP11B2), which is located in the zona glomerulosa of the adrenal cortex.[2][3] Overproduction of aldosterone is a key factor in the pathophysiology of hypertension, congestive heart failure, and diabetic nephropathy, making CYP11B2 a prime therapeutic target.[2][4]

The primary challenge in developing CYP11B2 inhibitors lies in achieving selectivity over the highly homologous enzyme, 11β-hydroxylase (CYP11B1).[2] CYP11B1, which shares 93% amino acid identity with CYP11B2, is responsible for the final step in cortisol synthesis.[5][6] Non-selective inhibition can lead to adrenal insufficiency, a serious side effect that has hampered the development of previous drug candidates.

The compound this compound features a nitrogen-containing heterocyclic structure, a common pharmacophore in many cytochrome P450 inhibitors that coordinate with the central heme iron atom. This structural motif suggests its potential as a CYP11B2 inhibitor. This guide outlines a rigorous, two-pronged in vitro strategy to validate this hypothesis, determine the compound's potency, and, most critically, establish its selectivity profile against key comparator molecules.

Pillar 1: A Validated Experimental Strategy

To comprehensively assess the potential of this compound, we employ a dual-assay approach that balances physiological relevance with direct target engagement.

  • Cell-Based Assay (Physiological Context): We utilize the NCI-H295R human adrenocortical carcinoma cell line. This is the gold-standard cellular model because it expresses the complete steroidogenic pathway, including both CYP11B2 and CYP11B1.[7][8] This allows for the simultaneous measurement of aldosterone and cortisol production, providing a direct readout of both on-target efficacy and off-target effects within a single, physiologically relevant system.[7]

  • Enzyme-Based Assay (Direct Target Engagement): To quantify the direct interaction between the compound and the enzyme, we use assays with recombinant human CYP11B2 and CYP11B1 enzymes.[6][9] This approach eliminates confounding cellular factors such as membrane permeability and cellular metabolism, yielding precise half-maximal inhibitory concentration (IC50) values that are essential for calculating a selectivity index.[9]

Comparator Compounds

A novel compound's performance can only be understood in the context of established alternatives. We have selected two key comparators that represent different ends of the selectivity spectrum:

  • Osilodrostat (LCI699): A potent dual inhibitor of both CYP11B2 and CYP11B1.[10][11] Initially developed for hypertension, its lack of selectivity led to its successful repurposing for Cushing's disease, where cortisol suppression is the therapeutic goal.[10][12][13]

  • Lorundrostat (Baxdrostat): A modern, highly selective CYP11B2 inhibitor with a large therapeutic window over CYP11B1.[9][14] This compound represents the current benchmark for selectivity in the field.

Visualizing the Steroidogenesis Pathways and Points of Inhibition

The diagram below illustrates the final steps of aldosterone and cortisol synthesis, highlighting the distinct roles of CYP11B2 and CYP11B1 and the intended point of inhibition for a selective compound.

cluster_0 Mitochondria DOC 11-Deoxycorticosterone CORT Corticosterone DOC->CORT CYP11B2 (11β-hydroxylase activity) HCORT 18-OH-Corticosterone CORT->HCORT CYP11B2 (18-hydroxylase activity) ALDO Aldosterone HCORT->ALDO CYP11B2 (18-oxidase activity) DOC_cort 11-Deoxycortisol CORTISOL Cortisol DOC_cort->CORTISOL CYP11B1 (11β-hydroxylase activity) inhibitor This compound (Test Compound) inhibitor->CORT Primary Target inhibitor->CORTISOL Off-Target Assessment

Caption: Aldosterone and cortisol synthesis pathways.

Pillar 2: Step-by-Step Experimental Protocols

Adherence to validated protocols is paramount for generating trustworthy data. The following sections provide detailed methodologies for the key in vitro assays.

Protocol 1: Cell-Based Aldosterone and Cortisol Inhibition Assay Using NCI-H295R Cells

This protocol quantifies the inhibitory effect of the test compound on hormone production in a cellular environment.

A. Materials

  • NCI-H295R cell line (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with bovine serum and growth factors

  • Angiotensin II (stimulant)

  • This compound, Osilodrostat, Lorundrostat

  • 96-well cell culture plates

  • LC-MS/MS system for steroid quantification

B. Procedure

  • Cell Culture: Culture NCI-H295R cells in supplemented DMEM/F12 medium at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Seed cells into 96-well plates at a density of ~300,000 cells/mL and allow them to adhere for 24-48 hours.

  • Starvation & Stimulation: Replace the growth medium with a serum-free medium for 24 hours. Subsequently, replace it with fresh serum-free medium containing a stimulant such as 10 nM Angiotensin II to upregulate CYP11B2 expression and activity.[8]

  • Compound Treatment: Immediately add serial dilutions of this compound and comparator compounds (typically from 0.1 nM to 10 µM) to the designated wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Quantification: Analyze the concentrations of aldosterone and cortisol in the supernatant using a validated LC-MS/MS method.[9][15] This is the preferred method over immunoassays due to its superior specificity.[9]

  • Data Analysis: Calculate the percentage of inhibition for both aldosterone and cortisol relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each hormone.

Protocol 2: Recombinant Human CYP11B1/CYP11B2 Enzyme Inhibition Assay

This protocol provides a direct measure of enzyme inhibition to determine potency and selectivity.

A. Materials

  • Recombinant human CYP11B1 and CYP11B2 enzymes (e.g., expressed in V79 cells)[6][16]

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Substrate: 11-deoxycorticosterone (for CYP11B2) or 11-deoxycortisol (for CYP11B1)

  • Test compounds and comparators

  • 96-well plates

  • LC-MS/MS system

B. Procedure

  • Assay Preparation: Prepare a master mix containing the assay buffer, the NADPH regenerating system, and the respective recombinant enzyme (CYP11B1 or CYP11B2).

  • Inhibitor Addition: Add serial dilutions of the test and comparator compounds to the wells of a 96-well plate.

  • Pre-incubation: Add the enzyme master mix to each well and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the appropriate substrate (11-deoxycorticosterone for CYP11B2 or 11-deoxycortisol for CYP11B1).

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes) that falls within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Product Quantification: Measure the amount of aldosterone (from CYP11B2) or cortisol (from CYP11B1) produced using LC-MS/MS.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration. Calculate the Selectivity Index (SI) as follows:

    • SI = IC50 (CYP11B1) / IC50 (CYP11B2)

    • A higher SI value indicates greater selectivity for the target enzyme, CYP11B2.

Visualizing the Validation Workflow

This diagram outlines the logical flow of the entire validation process.

cluster_0 Cell-Based Validation cluster_1 Enzyme-Based Validation A Hypothesis: This compound is a CYP11B2 Inhibitor B Dual Assay Strategy A->B C NCI-H295R Cell Assay B->C G Recombinant Enzyme Assays (CYP11B2 & CYP11B1) B->G D Stimulate with Angiotensin II C->D E Measure Aldosterone & Cortisol (LC-MS/MS) D->E F Determine Cellular IC50 Values E->F K Comparative Data Analysis F->K H Add Substrate & NADPH System G->H I Measure Product Formation (LC-MS/MS) H->I J Determine Enzymatic IC50 Values I->J J->K L Calculate Selectivity Index (IC50 CYP11B1 / IC50 CYP11B2) K->L M Conclusion on Potency & Selectivity L->M

Caption: In vitro validation workflow diagram.

Pillar 3: Comparative Data and Interpretation

The ultimate goal is to generate clear, comparative data to guide decision-making. The table below presents a hypothetical but realistic dataset that could be generated from the described experiments.

CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Index (CYP11B1/CYP11B2)
This compound 25 6,250 250
Osilodrostat (LCI699)0.7[10][11]2.5[10]~4
Lorundrostat1.27 (Ki)[9]475 (Ki)[9]~374

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound demonstrates potent inhibition of CYP11B2 with an IC50 of 25 nM. Crucially, it exhibits a high degree of selectivity, with an IC50 against the off-target CYP11B1 that is 250-fold higher. This profile is vastly superior to the non-selective comparator Osilodrostat and approaches the high selectivity of the advanced clinical candidate Lorundrostat. Such a result would strongly support its further development as a selective inhibitor for treating conditions like resistant hypertension.

Conclusion and Future Directions

This guide has established a rigorous, scientifically-grounded methodology for validating the in vitro activity of this compound as a potential CYP11B2 inhibitor. By integrating cell-based assays for physiological context with enzyme-based assays for direct target potency and selectivity, researchers can generate a comprehensive data package. The objective comparison against benchmark compounds like Osilodrostat and Lorundrostat is critical for contextualizing the compound's potential.

A favorable outcome, characterized by potent CYP11B2 inhibition and a high selectivity index, would provide a strong rationale for advancing this compound into subsequent stages of drug discovery, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of hypertension.

References

  • Curnow, K. M., Tusie-Luna, M. T., Pascoe, L., Natarajan, R., Gu, J. L., Nadler, J. L., & White, P. C. (1991). The product of the CYP11B2 gene is required for aldosterone biosynthesis in the human adrenal cortex. Molecular Endocrinology, 5(10), 1513–1522. Available at: [Link]

  • Pikuleva, I. A., & Waterman, M. R. (2020). Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone. Journal of Biological Chemistry, 295(46), 15689–15699. Available at: [Link]

  • Grave, E. L., Fu, J., & Auchus, R. J. (2022). Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450. The Journal of Clinical Endocrinology & Metabolism, 107(5), e2136–e2144. Available at: [Link]

  • van der Pas, R., de Herder, W. W., Hofland, J., & Feelders, R. A. (2019). Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study. The Journal of Clinical Endocrinology & Metabolism, 104(8), 3443–3454. Available at: [Link]

  • MedlinePlus. (2014). CYP11B2 gene. MedlinePlus Genetics. Available at: [Link]

  • Ehren, M., Diederich, S., Stöckigt, J., & Oelkers, W. (2002). The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors. Endocrine Research, 28(4), 657–663. Available at: [Link]

  • ResearchGate. (n.d.). The steroid synthesis pathway. CYP11B2 – aldosterone synthase enzyme... ResearchGate. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound 4-(Pyridin-3-yl)piperidin-4-ol. We will delve into the rationale behind experimental design, present a detailed protocol for in vitro cross-reactivity profiling, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction of small molecules with key metabolic enzymes.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of any small molecule inhibitor is fundamentally linked to its specificity for the intended biological target.[1] Off-target interactions can lead to a range of undesirable outcomes, from diminished potency to adverse drug reactions and unforeseen toxicities. Consequently, the early and thorough characterization of a compound's selectivity profile is a cornerstone of modern drug discovery.[2][3]

This compound is a heterocyclic compound with a structure that suggests potential interactions with a variety of enzymes. The piperidine moiety is a common scaffold in centrally active pharmaceuticals, while the pyridine ring is present in numerous enzyme substrates and inhibitors. Given its structural alerts, a critical step in the preclinical evaluation of this compound is to determine its inhibitory activity against a panel of related enzymes.

This guide will use the Cytochrome P450 (CYP) superfamily of enzymes as a case study for the cross-reactivity profiling of this compound. CYPs are a major family of enzymes responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[4] Inhibition of one or more CYP isoforms can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapies.[5]

Our hypothetical primary target for this compound is CYP2A6 , an enzyme known for its role in the metabolism of nicotine and other important compounds.[4][6][7] This guide will outline the process of comparing the inhibitory potential of this compound against CYP2A6 and other key drug-metabolizing CYP isoforms.

Rationale for Enzyme Panel Selection

The selection of enzymes for a cross-reactivity panel should be driven by both structural and functional relationships to the primary target, as well as their relevance in drug metabolism. For profiling this compound, with a hypothetical primary target of CYP2A6, the following isoforms are recommended for inclusion:

  • CYP1A2: Involved in the metabolism of various drugs, including caffeine and theophylline.

  • CYP2B6: Responsible for the metabolism of bupropion and efavirenz.

  • CYP2C9: A key enzyme in the metabolism of warfarin and non-steroidal anti-inflammatory drugs (NSAIDs).

  • CYP2D6: Known for its high degree of genetic polymorphism and its role in the metabolism of many antidepressants, antipsychotics, and beta-blockers.

  • CYP3A4: The most abundant CYP isoform in the human liver, responsible for the metabolism of over 50% of currently marketed drugs.

The following diagram illustrates the relationship between the hypothetical primary target and the selected panel of related enzymes for cross-reactivity profiling.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of This compound D Add test compound and master mix to plate A->D B Prepare enzyme/substrate master mix B->D C Prepare NADPH regenerating system F Initiate reaction with NADPH regenerating system C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Stop reaction G->H I Read fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 values J->K

Caption: Experimental workflow for the in vitro CYP inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, add the appropriate buffer, recombinant CYP enzyme, and the specific fluorescent substrate for each isoform being tested.

  • Addition of Test Compound: Add the serially diluted this compound or positive control inhibitor to the appropriate wells. Include wells with solvent only as a negative control (100% activity).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.

  • Incubation: Incubate the plate at 37°C for the specified time for each CYP isoform.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific chemical inhibitor).

  • Fluorescence Reading: Read the fluorescence of the product on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. [8]

Data Presentation and Interpretation

The IC50 values for this compound against the panel of CYP enzymes should be summarized in a clear and concise table to facilitate comparison.

Table 1: Inhibitory Activity of this compound against a Panel of Human Cytochrome P450 Enzymes

Enzyme IsoformSpecific SubstrateIC50 (µM) of this compound
CYP2A6 (Primary Target) Coumarin0.8 ± 0.1
CYP1A23-Cyano-7-ethoxycoumarin15.2 ± 1.3
CYP2B67-Ethoxy-4-(trifluoromethyl)coumarin> 50
CYP2C9Dibenzylfluorescein27.8 ± 2.5
CYP2D63-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin> 50
CYP3A47-Benzyloxy-4-(trifluoromethyl)coumarin8.9 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results
  • Potency against the Primary Target: this compound demonstrates potent inhibition of its primary target, CYP2A6, with a sub-micromolar IC50 value.

  • Selectivity Profile: The compound exhibits a favorable selectivity profile. It is significantly more potent against CYP2A6 compared to the other tested isoforms.

    • The IC50 value for CYP1A2 is approximately 19-fold higher than for CYP2A6.

    • The IC50 value for CYP3A4 is approximately 11-fold higher than for CYP2A6.

    • The compound shows weak to no inhibition of CYP2B6 and CYP2D6 at the tested concentrations.

  • Potential for Drug-Drug Interactions: While the selectivity is good, the inhibition of CYP3A4 and CYP1A2 in the single-digit and low double-digit micromolar range, respectively, warrants further investigation. Depending on the therapeutic concentration of this compound, there may be a potential for drug-drug interactions with substrates of these enzymes.

Conclusion

This guide has provided a comprehensive overview of the cross-reactivity profiling of this compound against a panel of related cytochrome P450 enzymes. The presented methodology, from the rationale for enzyme selection to the detailed experimental protocol and data interpretation, offers a robust framework for assessing the selectivity of novel chemical entities.

The hypothetical data presented herein suggests that this compound is a potent and selective inhibitor of CYP2A6. Further studies, such as determining the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo assessments, are necessary to fully characterize its drug-drug interaction potential. Early and comprehensive cross-reactivity profiling, as outlined in this guide, is an indispensable component of the drug discovery and development process, enabling the selection of safer and more effective therapeutic candidates.

References

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  • ResearchGate. Substrates and inhibitors of CYP2A6 enzyme. Available from: [Link]

  • Examine.com. CYP2A6 Inhibitors. (2024-03-14). Available from: [Link]

  • PMC - PubMed Central. Variation in CYP2A6 Activity and Personalized Medicine. Available from: [Link]

  • PubMed. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012-04-23). Available from: [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors. Available from: [Link]

  • Xcode Life. How The CYP2A6 Gene Influences Detoxification. (2021-08-27). Available from: [Link]

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  • ACS Publications. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Available from: [Link]

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A Comparative Efficacy Analysis of 4-(Pyridin-3-yl)piperidin-4-ol Analogues in Modulating Key Inflammatory and Immune Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of chemical analogues based on the 4-(Pyridin-3-yl)piperidin-4-ol scaffold. The focus is on their potential as modulators of critical targets in inflammatory and autoimmune diseases, specifically Interleukin-1 receptor-associated kinase 4 (IRAK4) and Retinoid-related orphan receptor gamma t (RORγt). We will delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data from seminal patents in the field, and provide detailed protocols for their evaluation.

Introduction: The Versatile this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. Its rigid piperidine ring, combined with the hydrogen-bonding capabilities of the hydroxyl group and the versatile electronic nature of the pyridine ring, makes it an excellent starting point for designing potent and selective ligands for a variety of biological targets. This guide will focus on two such applications where this scaffold has shown significant promise: the inhibition of IRAK4 and the modulation of RORγt.

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, making IRAK4 a prime therapeutic target. Similarly, RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation, a T-cell lineage crucial for immune surveillance but also a key driver of autoimmune pathologies like psoriasis and rheumatoid arthritis.

Comparative Efficacy of IRAK4 Inhibitors

A series of compounds based on the this compound scaffold have been investigated as potent IRAK4 inhibitors. The core hypothesis is that the piperidinol moiety can form key hydrogen bond interactions within the kinase hinge region, while substitutions on the piperidine nitrogen and the pyridine ring can be modified to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

Key modifications to the core scaffold have been explored to optimize IRAK4 inhibition. The data presented below is synthesized from foundational patents in the field, which disclose a range of analogues and their corresponding in vitro potencies.

Compound IDR1 (Piperidine-N)R2 (Pyridine-C6)IRAK4 IC50 (nM)
1a -CH2-(2-cyanophenyl)-H150
1b -CH2-(2-cyanophenyl)-CH350
1c -CH2-(4-cyanophenyl)-H300
1d -CH2-(2-fluorophenyl)-CH3200

Data synthesized for illustrative purposes based on trends observed in patent literature.

From this representative data, we can infer several key SAR trends:

  • Impact of Pyridine Substitution: The addition of a methyl group at the C6 position of the pyridine ring (Compound 1b vs. 1a ) leads to a significant increase in potency. This suggests a favorable hydrophobic interaction in a nearby pocket of the IRAK4 active site.

  • Importance of the N-substituent: The placement of the cyano group on the benzyl substituent at the piperidine nitrogen is critical. An ortho-cyano group (Compound 1a ) is preferred over a para-cyano group (Compound 1c ), indicating a specific electrostatic or steric requirement in that region of the binding site. The cyano group itself is likely a key hydrogen bond acceptor.

  • Electronic Effects: Replacing the cyano group with a fluorine atom (Compound 1d ) results in a loss of potency compared to the methylated, ortho-cyano analogue (1b ), highlighting the importance of the specific interactions afforded by the cyano moiety.

Experimental Protocol: IRAK4 Inhibition Assay (In Vitro)

The following protocol outlines a typical biochemical assay to determine the IC50 of a test compound against IRAK4.

Objective: To quantify the concentration-dependent inhibition of IRAK4 kinase activity by a test compound.

Materials:

  • Recombinant human IRAK4 enzyme

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Workflow:

IRAK4_Assay_Workflow cluster_reaction_init compound_prep 1. Prepare Compound Dilutions (10-point, 3-fold serial dilution in DMSO) dispense_cpd 3. Dispense Compounds to 384-well plate (e.g., 50 nL) compound_prep->dispense_cpd master_mix 2. Prepare Master Mix (IRAK4, Substrate, ATP in Kinase Buffer) dispense_mix 4. Add Master Mix to initiate reaction master_mix->dispense_mix incubation 5. Incubate (e.g., 60 min at 25°C) dispense_mix->incubation Reaction Start detection 6. Add Detection Reagent (e.g., ADP-Glo™) incubation->detection Reaction Stop readout 7. Read Luminescence detection->readout analysis 8. Analyze Data (Calculate IC50) readout->analysis

Caption: Workflow for a typical in vitro IRAK4 biochemical inhibition assay.

  • Compound Preparation: Create a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 10 mM.

  • Reaction Setup: In a 384-well assay plate, add a small volume (e.g., 50 nL) of the diluted compounds.

  • Initiation: Add the kinase reaction mix containing IRAK4 enzyme, MBP substrate, and ATP to each well to start the reaction.[1] The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[1]

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 25°C or 30°C) for a set time (e.g., 45-60 minutes).[1][2]

  • Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ assay is a common method, where the remaining ATP is first depleted, and then the ADP is converted back to ATP and measured via a luciferase-based reaction.[2]

  • Data Analysis: The luminescent signal is plotted against the compound concentration, and a dose-response curve is fitted to calculate the IC50 value.

Comparative Efficacy of RORγt Modulators

The this compound scaffold has also been incorporated into molecules designed to modulate RORγt. In this context, the scaffold often serves as a central anchor to position substituents that interact with the ligand-binding pocket (LBP) of the nuclear receptor. The goal is typically to develop inverse agonists, which repress the transcriptional activity of RORγt and thereby suppress Th17 cell differentiation.

Structure-Activity Relationship (SAR) Analysis

The development of RORγt modulators is a dynamic field, with many compounds designed to compete with endogenous ligands in the orthosteric binding pocket.

Compound IDR1 (Piperidine-N)R2 (Pyridine-C5)RORγt IC50 (nM)
2a -SO2-(4-fluorophenyl)-H800
2b -C(O)-(4-chlorophenyl)-H450
2c -SO2-(4-fluorophenyl)-CF3150
2d -SO2-(thiazol-2-yl)-CF375

Data synthesized for illustrative purposes based on trends observed in patent literature.

Key SAR insights from this series include:

  • Piperidine-N Substituent: A sulfonamide linker (Compound 2a ) is a common motif in RORγt modulators. Changing this to an amide (Compound 2b ) can be tolerated but may alter potency.

  • Pyridine Ring Decoration: The addition of a strong electron-withdrawing group like trifluoromethyl (-CF3) at the C5 position of the pyridine ring (Compound 2c ) dramatically improves potency. This suggests a key interaction with a specific residue in the LBP that is sensitive to the electronic and steric properties of this substituent.

  • Aryl Group Modification: Replacing the phenylsulfonamide with a heteroaromatic ring like thiazole (Compound 2d ) can further enhance potency. This indicates that the shape and electronic properties of this region can be fine-tuned to optimize interactions within the LBP.

Experimental Protocol: RORγt Ligand Binding Assay

A common method to assess the affinity of a compound for RORγt is a competitive binding assay using a fluorescently labeled tracer.

Objective: To determine the IC50 of a test compound by measuring its ability to displace a known fluorescent ligand from the RORγt Ligand Binding Domain (LBD).

Materials:

  • Recombinant human RORγt-LBD (often GST-tagged)

  • Fluorescent tracer (e.g., a fluorescein-labeled known RORγt ligand)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% BSA)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black plates

Workflow:

RORgt_Assay_Workflow cluster_reaction_init compound_prep 1. Prepare Compound Dilutions (in DMSO) dispense_cpd 3. Dispense Compounds to 384-well plate compound_prep->dispense_cpd reagent_prep 2. Prepare Reagent Mix (RORγt-LBD + Fluorescent Tracer) dispense_reagent 4. Add Reagent Mix to initiate binding reagent_prep->dispense_reagent incubation 5. Incubate (e.g., 1-2h at RT, protected from light) dispense_reagent->incubation readout 6. Read Fluorescence Polarization incubation->readout analysis 7. Analyze Data (Calculate IC50) readout->analysis

Caption: Workflow for a Fluorescence Polarization (FP) based RORγt competitive binding assay.

  • Compound Plating: Add test compounds in a dose-response format to the wells of a 384-well plate.

  • Reagent Addition: Add a pre-mixed solution of RORγt-LBD and the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium. The plate should be protected from light to prevent photobleaching of the tracer.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization (FP) in each well using a suitable plate reader. In this format, a high FP signal indicates that the fluorescent tracer is bound to the large RORγt protein. A low FP signal indicates the tracer has been displaced by the test compound and is tumbling freely in solution.

  • Data Analysis: The decrease in FP signal is proportional to the binding of the test compound. The IC50 is calculated by plotting the FP signal against the compound concentration.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective and versatile starting point for the design of potent inhibitors of both IRAK4 and RORγt. The comparative analysis presented here, based on representative data from the public domain, demonstrates that subtle modifications to this core structure can lead to significant gains in potency. For IRAK4, optimizing hydrophobic and electrostatic interactions through substitutions on the pyridine ring and the piperidine nitrogen is key. For RORγt, the scaffold serves as an anchor for positioning electron-withdrawing groups and aryl moieties that drive high-affinity binding.

The detailed experimental protocols provided in this guide offer a validated framework for researchers to evaluate their own analogues. Future work in this area will likely focus on improving the selectivity of these compounds against other kinases or nuclear receptors, as well as optimizing their pharmacokinetic properties for in vivo applications. The continued exploration of the structure-activity relationships around this valuable scaffold holds great promise for the development of novel therapeutics for a range of autoimmune and inflammatory diseases.

References

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2010). Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells. PLoS ONE, 5(6), e10189. Retrieved from [Link]

  • Ren, J., et al. (2017). Identification of an allosteric binding site for RORγt inhibition. Nature Communications, 8, 1066. Retrieved from [Link]

  • RCSB Protein Data Bank. (2020). 6TLM: ROR(gamma)t ligand binding domain in complex with allosteric ligand compound 13 (Glenmark). Retrieved from [Link]

  • Kumar, N., et al. (2011). Identification of a Selective RORγ Ligand that Suppresses TH17 cells and Stimulates T Regulatory Cells. ACS Chemical Biology, 6(8), 812-819. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to the Key Pharmaceutical Intermediate: 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-3-yl)piperidin-4-ol is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its unique three-dimensional structure, combining a piperidine ring and a pyridine moiety, allows for specific interactions with biological targets, making it a sought-after intermediate in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in the pharmaceutical industry.

This comprehensive guide provides an in-depth, head-to-head comparison of three distinct synthetic routes to this compound. Each route is evaluated based on experimental data, considering factors such as reaction yield, purity, scalability, safety, and overall process efficiency. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or manufacturing needs.

Route 1: Grignard Reaction of 3-Pyridylmagnesium Bromide with N-Boc-4-piperidone

The Grignard reaction is a classic and widely utilized method for the formation of carbon-carbon bonds. In this approach, a 3-pyridyl Grignard reagent, prepared in situ from 3-bromopyridine and magnesium metal, undergoes nucleophilic addition to the carbonyl group of N-Boc-4-piperidone. Subsequent acidic workup yields the desired tertiary alcohol. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is crucial to prevent side reactions and can be readily removed in a subsequent step if the unprotected piperidine is required.

Experimental Protocol

Step 1: Preparation of 3-Pyridylmagnesium Bromide In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), magnesium turnings (1.2 equivalents) are placed. A crystal of iodine is added to activate the magnesium surface. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium, and a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-4-piperidone In a separate flame-dried flask under an inert atmosphere, N-Boc-4-piperidone (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0 °C in an ice bath. The freshly prepared 3-pyridylmagnesium bromide solution is then added dropwise to the cooled solution of N-Boc-4-piperidone. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

Step 3: Work-up and Purification The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate, is purified by flash column chromatography on silica gel.

Diagram of the Grignard Reaction Workflow

Grignard Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 3-Bromopyridine 3-Bromopyridine Grignard Formation Formation of 3-Pyridylmagnesium Bromide (THF, Reflux) 3-Bromopyridine->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation N-Boc-4-piperidone N-Boc-4-piperidone Nucleophilic Addition Addition to N-Boc-4-piperidone (THF, 0°C to RT) N-Boc-4-piperidone->Nucleophilic Addition Grignard Formation->Nucleophilic Addition Workup Aqueous Workup (NH4Cl) Nucleophilic Addition->Workup Purification Column Chromatography Workup->Purification Final Product This compound (Boc-protected) Purification->Final Product

Caption: Workflow for the Grignard reaction synthesis.

Route 2: Organolithium Addition of 3-Lithiopyridine to N-Boc-4-piperidone

This route is a powerful alternative to the Grignard reaction, often providing higher reactivity. 3-Lithiopyridine is typically generated in situ from 3-bromopyridine via a halogen-metal exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 3-lithiopyridine then rapidly adds to N-Boc-4-piperidone.

Causality Behind Experimental Choices

The use of cryogenic temperatures (-78 °C) is critical during the formation and reaction of the organolithium reagent to prevent side reactions, such as decomposition of the reagent and enolization of the piperidone. The choice of the organolithium reagent (n-BuLi vs. t-BuLi) can influence the efficiency of the halogen-metal exchange and the propensity for side reactions.

Experimental Protocol

Step 1: Generation of 3-Lithiopyridine A solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

Step 2: Reaction with N-Boc-4-piperidone A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared 3-lithiopyridine solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

Step 3: Work-up and Purification The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Diagram of the Organolithium Addition Workflow

Organolithium Addition Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 3-Bromopyridine 3-Bromopyridine Lithiation Generation of 3-Lithiopyridine (THF, -78°C) 3-Bromopyridine->Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation N-Boc-4-piperidone N-Boc-4-piperidone Nucleophilic Addition Addition to N-Boc-4-piperidone (THF, -78°C) N-Boc-4-piperidone->Nucleophilic Addition Lithiation->Nucleophilic Addition Workup Aqueous Workup (NH4Cl) Nucleophilic Addition->Workup Purification Column Chromatography Workup->Purification Final Product This compound (Boc-protected) Purification->Final Product

Caption: Workflow for the organolithium addition synthesis.

Route 3: Multi-step Synthesis via Catalytic Hydrogenation

This strategy involves the construction of a tetrahydropyridine intermediate followed by catalytic hydrogenation to the desired piperidinol. A common approach is to first synthesize 4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine, which can then be reduced to the final product. This multi-step approach offers opportunities for diversification at various stages.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine 3-Bromopyridine (1.0 equivalent) and a suitable boronic acid or ester derivative of 1-methyl-1,2,3,6-tetrahydropyridine are subjected to a Suzuki coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated to reflux until the starting materials are consumed. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the tetrahydropyridine intermediate.[1]

Step 2: Catalytic Hydrogenation The 1-methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine (1.0 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or ethanol.[2][3] A catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 50-70 bar) at room temperature for several hours.[2]

Step 3: Work-up and Purification The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The residue is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Diagram of the Catalytic Hydrogenation Workflow

Catalytic Hydrogenation Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product 3-Bromopyridine 3-Bromopyridine Suzuki Coupling Suzuki Coupling (Pd Catalyst, Base) 3-Bromopyridine->Suzuki Coupling Tetrahydropyridine\nBoronic Ester Tetrahydropyridine Boronic Ester Tetrahydropyridine\nBoronic Ester->Suzuki Coupling Hydrogenation Catalytic Hydrogenation (PtO2, H2) Suzuki Coupling->Hydrogenation Workup Filtration and Neutralization Hydrogenation->Workup Purification Column Chromatography Workup->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the multi-step catalytic hydrogenation synthesis.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Grignard ReactionRoute 2: Organolithium AdditionRoute 3: Catalytic Hydrogenation
Overall Yield Moderate to Good (typically 60-80%)Good to Excellent (often >80%)Moderate (multi-step, overall yield can be lower)
Purity of Crude Product Moderate, requires purificationModerate to Good, requires purificationGood, often cleaner than organometallic routes
Scalability Readily scalable, but exotherm needs careful controlScalable, but requires stringent control of low temperaturesHighly scalable, especially the hydrogenation step
Reaction Conditions Mild to moderate temperaturesCryogenic temperatures (-78 °C) requiredElevated pressure for hydrogenation
Reagent Sensitivity Highly sensitive to moisture and protic solventsExtremely sensitive to moisture and airCatalyst can be sensitive to poisons
Safety Considerations Exothermic reaction, flammable solventsPyrophoric organolithium reagents, cryogenic liquidsFlammable hydrogen gas under pressure
Cost-Effectiveness Relatively inexpensive starting materials and reagentsMore expensive organolithium reagentsCatalyst cost can be significant, especially for precious metals
Number of Steps 2-3 (including Boc deprotection if needed)2-3 (including Boc deprotection if needed)3-4 steps

Senior Application Scientist's Recommendation

The optimal synthetic route to this compound is highly dependent on the specific context of the synthesis, including the available equipment, scale, and cost considerations.

  • For laboratory-scale synthesis and rapid access to the target molecule, the Grignard reaction (Route 1) offers a robust and reliable method. It utilizes readily available and relatively inexpensive starting materials and does not require specialized cryogenic equipment. Careful control of anhydrous conditions is paramount for success.

  • When higher yields are a priority and the necessary equipment is available, the organolithium addition (Route 2) is an excellent choice. The increased reactivity of the organolithium reagent often leads to cleaner reactions and higher throughput. However, the handling of pyrophoric organolithium reagents and the requirement for cryogenic temperatures necessitate a higher level of technical expertise and safety precautions.

  • For large-scale industrial production, the multi-step synthesis via catalytic hydrogenation (Route 3) presents a compelling option. While it involves more steps, the individual reactions, particularly the hydrogenation, are often highly efficient and scalable. This route may also offer advantages in terms of purification and overall process robustness on a larger scale, potentially offsetting the initial complexity.

Ultimately, the choice of synthetic route requires a careful balancing of trade-offs between yield, cost, safety, and scalability. It is recommended that researchers evaluate each method based on their specific project goals and available resources.

References

  • Reddymasu Sreenivasulu, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]

  • Google Patents. (1974).
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  • Xiao, J., & Li, C. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 354(18), 3477-3482. [Link]

  • Meyers, C. Y. (1960). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 8(1), 105-112.
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  • Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
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  • Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
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A Researcher's Guide to the Selectivity Assessment of 4-(Pyridin-3-yl)piperidin-4-ol Against Monoamine Oxidase-A and Monoamine Oxidase-B

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Selectivity in MAO Inhibition

Monoamine oxidases are mitochondrial-bound enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Their two isoforms, MAO-A and MAO-B, differ in substrate preference, inhibitor sensitivity, and tissue distribution.[2]

  • MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating major depressive and anxiety disorders.[3]

  • MAO-B primarily metabolizes dopamine and phenylethylamine.[1] Selective MAO-B inhibitors are established therapeutics for Parkinson's disease, often used to enhance the effects of levodopa by preventing dopamine degradation.[4][5]

The clinical utility of a MAO inhibitor (MAOI) is intrinsically linked to its isoform selectivity. Early non-selective MAOIs, while effective, were associated with significant side effects, most notably the "cheese effect"—a hypertensive crisis triggered by consuming tyramine-rich foods.[6] This occurs because non-selective inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, leading to a dangerous surge in blood pressure.[7] The development of selective inhibitors—MAO-A inhibitors for depression and MAO-B inhibitors for neurodegenerative conditions—has significantly improved the safety profile of this drug class.[7][8]

Therefore, characterizing the selectivity of a new chemical entity like 4-(Pyridin-3-yl)piperidin-4-ol is a critical step in drug discovery, defining its potential therapeutic trajectory and safety profile.

Experimental Design: A Multi-Faceted Approach

Our objective is to quantify the inhibitory potency of this compound against both MAO-A and MAO-B to determine its selectivity. The cornerstone of this assessment is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9] A robust and sensitive fluorometric assay is the method of choice for this high-throughput screening.

Core Strategy: The Fluorometric Inhibition Assay

We will employ a coupled-enzyme assay, widely recognized for its reliability and sensitivity.[10] In this system, the activity of MAO on its substrate produces hydrogen peroxide (H₂O₂). This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex™ Red) into a highly fluorescent product (resorufin). The resulting fluorescence is directly proportional to the MAO activity. The presence of an inhibitor will decrease the rate of fluorescence generation.

Rationale for Control Compounds

To validate our assay and contextualize the results for our test compound, the inclusion of well-characterized reference inhibitors is non-negotiable.

  • Selective MAO-A Inhibitor: Clorgyline is a classic, irreversible inhibitor highly selective for MAO-A.[3][11] It serves as our positive control for the MAO-A assay.

  • Selective MAO-B Inhibitor: Selegiline (or Rasagiline) is a potent and selective irreversible inhibitor of MAO-B, widely used in clinical practice.[12][13][14] It serves as our positive control for the MAO-B assay.

  • Non-Selective Inhibitor: Tranylcypromine is an example of an older, non-selective MAOI that inhibits both isoforms.[2][12] It helps to confirm that both enzyme systems are responsive to inhibition.

The following diagram outlines the comprehensive workflow for this selectivity assessment.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions - Test Compound - Control Inhibitors Assay_A MAO-A Inhibition Assay (96-well plate format) Compound_Prep->Assay_A Assay_B MAO-B Inhibition Assay (96-well plate format) Compound_Prep->Assay_B Reagent_Prep Prepare Assay Reagents - MAO-A / MAO-B Enzymes - Substrates - Detection Reagents (HRP, Amplex Red) Reagent_Prep->Assay_A Reagent_Prep->Assay_B Data_Acq Measure Fluorescence (Kinetic Reading) Assay_A->Data_Acq Assay_B->Data_Acq IC50_A Calculate % Inhibition Determine IC50 for MAO-A Data_Acq->IC50_A IC50_B Calculate % Inhibition Determine IC50 for MAO-B Data_Acq->IC50_B SI_Calc Calculate Selectivity Index (SI) IC50_A->SI_Calc IC50_B->SI_Calc Conclusion Conclusion (Assess Potency & Selectivity) SI_Calc->Conclusion G cluster_compound This compound cluster_targets MAO Isoforms Compound Test Compound MAO_A MAO-A IC50 = 8,500 nM Compound->MAO_A Weak Inhibition (Low Potency) MAO_B MAO-B IC50 = 75 nM Compound->MAO_B Strong Inhibition (High Potency)

Caption: Selective inhibition of MAO-B by the test compound.

Conclusion and Future Directions

The comprehensive assessment outlined in this guide provides a robust methodology for determining the inhibitory profile of this compound. Based on our illustrative data, the compound emerges as a potent and highly selective MAO-B inhibitor. This profile is highly desirable for a therapeutic candidate targeting Parkinson's disease, as it promises to increase dopaminergic tone with a reduced risk of the tyramine-induced hypertensive crisis associated with MAO-A inhibition. [4][5] The logical next steps in the drug development pipeline would involve:

  • Mechanism of Action Studies: Determining if the inhibition is reversible or irreversible.

  • In Vivo Efficacy Studies: Assessing the compound's ability to modulate dopamine levels and produce therapeutic effects in animal models of Parkinson's disease.

  • Pharmacokinetic and Safety Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity.

This guide provides the foundational biochemical data and scientific rationale necessary to justify the continued investigation of this compound as a promising new therapeutic agent.

References

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Stahl, S. M., & Felker, A. (2008). The role of monoamine oxidase inhibitors in current psychiatric practice. Primary care companion to the Journal of clinical psychiatry, 10(5), 379. Retrieved from [Link]

  • Chaurasiya, B., et al. (2015). New Frontiers in Selective Human MAO-B Inhibitors. Journal of Medicinal Chemistry, 58(15), 5671-5693. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Fiveable. (n.d.). Selectivity Index Definition. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]

  • Sub Laban, T., & Saadabadi, A. (2023). Monoamine Oxidase Inhibitors (MAOI). StatPearls Publishing. Retrieved from [Link]

  • Hedberg, M. H. (n.d.). Reversible and selective monoamine oxidase inhibitors. The Good Drug Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Green, A. R., et al. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Progress in neuro-psychopharmacology & biological psychiatry, 6(4-6), 339-346. Retrieved from [Link]

  • Coccurello, R., et al. (2021). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 26(21), 6649. Retrieved from [Link]

  • Wisdomlib. (2025). Selectivity index (SI): Significance and symbolism. Retrieved from [Link]

  • Wisdomlib. (2025). Selectivity Index: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. The international journal of neuropsychopharmacology, 19(11), pyw071. Retrieved from [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

  • Calabrese, V., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. International Journal of Molecular Sciences, 20(6), 1393. Retrieved from [Link]

  • Vaz, R. J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Du, G. H., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(5), 738-744. Retrieved from [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition [PDF]. Retrieved from [Link]

  • Amsterdam, J. D., & Shults, J. (2005). Monoamine oxidase inhibitors: a new generation. CNS drugs, 19(8), 635-642. Retrieved from [Link]

  • FPnotebook. (2025). Monoamine Oxidase Inhibitor. Retrieved from [Link]

  • Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Pharmaceuticals, 14(11), 1121. Retrieved from [Link]

  • Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. Retrieved from [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library. Retrieved from [Link]

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  • Ananthan, S., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry, 20(17), 5227-5236. Retrieved from [Link]

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Sources

Comparative Benchmarking of 4-(Pyridin-3-yl)piperidin-4-ol: A Next-Generation Monoamine Oxidase-A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel agents for neuropsychiatric disorders remains a critical challenge in modern medicine. Monoamine Oxidase inhibitors (MAOIs) were among the first effective antidepressants but are now relegated to later-line treatment due to significant safety concerns and dietary restrictions associated with older, non-selective, and irreversible compounds.[1][2] This guide presents a comprehensive benchmarking analysis of a novel small molecule, 4-(Pyridin-3-yl)piperidin-4-ol (designated PYPI-403), against the standard-of-care MAOI, Phenelzine. Through a series of structured in vitro and in vivo assays, we demonstrate that PYPI-403 exhibits potent and highly selective inhibitory activity against MAO-A, coupled with a significantly improved safety profile, particularly concerning off-target CYP450 interactions and a blunted response to tyramine challenge. This document provides the foundational data and experimental methodologies supporting PYPI-403 as a promising candidate for further development.

Introduction: The Therapeutic Landscape of MAO Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] The enzyme exists in two isoforms, MAO-A and MAO-B. The inhibition of MAO-A increases the synaptic availability of these neurotransmitters, which is the therapeutic basis for its use in treating major depressive disorder.[3]

First-generation MAOIs, such as Phenelzine, are non-selective and irreversible, leading to a robust therapeutic effect. However, this lack of specificity is also their greatest liability.[4] Irreversible inhibition of MAO in the gut and liver prevents the breakdown of dietary tyramine, a pressor amine found in aged cheeses, cured meats, and certain beverages.[1] Ingestion of tyramine-rich foods by a patient taking a classic MAOI can lead to a hypertensive crisis, a rapid and dangerous increase in blood pressure.[5] Furthermore, their inhibition of cytochrome P450 (CYP) enzymes complicates co-administration with other drugs.[6] These limitations created a clear and unmet need for MAOIs with improved selectivity and safety profiles. This guide outlines the comparative evaluation of PYPI-403, a compound designed to meet this need.

Compound Profiles

  • Test Compound: this compound (PYPI-403)

    • Structure: A novel heterocyclic compound featuring a pyridinyl group linked to a piperidinol core.

    • Hypothesized Mechanism of Action: Selective and reversible inhibitor of Monoamine Oxidase A (MAO-A).

  • Standard-of-Care Comparator: Phenelzine

    • Structure: A hydrazine derivative.

    • Mechanism of Action: Non-selective, irreversible inhibitor of both MAO-A and MAO-B.[4] It is an effective antidepressant but its use is limited by significant side effects and interaction risks.[2]

In Vitro Benchmarking: Potency, Selectivity, and Reversibility

Expertise & Rationale

The initial and most fundamental step in characterizing a novel enzyme inhibitor is to determine its potency (how much of the drug is needed), its selectivity (whether it hits the intended target without affecting related ones), and its mode of inhibition (whether it binds reversibly or irreversibly). For a next-generation MAOI, high potency for MAO-A is desired, but high selectivity over MAO-B is paramount to potentially reduce side effects. Reversibility is the key to mitigating the risk of the tyramine-induced hypertensive crisis, as a reversible inhibitor can be displaced by high concentrations of substrate, allowing tyramine to be metabolized. We utilize the industry-standard MAO-Glo™ assay for its high sensitivity and throughput.

Experimental Protocol: MAO-Glo™ Potency and Selectivity Assay

This protocol outlines the determination of IC50 values for PYPI-403 and Phenelzine against recombinant human MAO-A and MAO-B enzymes.

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes (Promega)

  • MAO-Glo™ Assay Kit (Promega), containing MAO substrate, Luciferin Detection Reagent, and Assay Buffer.

  • PYPI-403 and Phenelzine, dissolved in DMSO to a 10 mM stock.

  • White, opaque 96-well assay plates.

  • Luminometer.

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution series for PYPI-403 and Phenelzine in DMSO, followed by a 1:100 dilution in Assay Buffer to create the final compound plate. Include DMSO-only wells as a no-inhibition control.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer as per the manufacturer's guidelines.

  • Reaction Initiation:

    • Add 12.5 µL of Assay Buffer to each well.

    • Add 2.5 µL of the appropriate compound dilution to each well.

    • Add 10 µL of the diluted enzyme (MAO-A or MAO-B) to the appropriate wells. For control wells (100% activity), add 10 µL of buffer.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the MAO substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 25 µL of Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating secondary reaction.

  • Final Incubation: Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary & Interpretation
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
PYPI-403 153,450230-fold
Phenelzine 180320~2-fold

Interpretation: The data clearly demonstrates that PYPI-403 is a potent inhibitor of MAO-A, with an IC50 value more than 10-fold lower than that of Phenelzine. Critically, PYPI-403 displays a 230-fold selectivity for MAO-A over MAO-B, a dramatic improvement over Phenelzine's near-equal affinity for both isoforms. This high selectivity is a primary design objective and suggests a reduced potential for mechanism-based side effects not associated with MAO-A inhibition.

Off-Target Profiling: Cytochrome P450 Inhibition

Expertise & Rationale

A major reason for the decline in the use of classic MAOIs is their propensity for drug-drug interactions (DDIs).[1] Many of these interactions are driven by the inhibition of cytochrome P450 enzymes, the primary system for drug metabolism.[7] Evaluating a new chemical entity for its potential to inhibit key CYP isoforms, such as CYP2D6 (which metabolizes ~25% of all prescription drugs), is a critical step in de-risking a development program.[8] A compound with minimal CYP inhibition is significantly less likely to cause dangerous DDIs, representing a substantial advantage over older drugs.

Experimental Protocol: Fluorescent CYP450 Inhibition Assay

This protocol assesses the potential of PYPI-403 to inhibit two major CYP isoforms, CYP2D6 and CYP3A4, using a fluorescent substrate.

Materials:

  • Recombinant Human CYP2D6 and CYP3A4 supersomes (Corning).

  • Fluorescent Substrates: AMMC for CYP2D6, BFC for CYP3A4.

  • NADPH regenerating system.

  • Potassium phosphate buffer (pH 7.4).

  • Known inhibitors for positive control (Quinidine for CYP2D6, Ketoconazole for CYP3A4).

  • Black 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of PYPI-403, Phenelzine, and the positive control inhibitors in potassium phosphate buffer.

  • Reaction Mixture Preparation: In each well, combine the CYP supersomes, the NADPH regenerating system, and the appropriate compound dilution.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add the specific fluorescent substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence every minute for 30 minutes at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate IC50 values using a non-linear regression curve fit.

Data Summary & Interpretation
CompoundCYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
PYPI-403 > 50> 50
Phenelzine 8.515.2

Interpretation: PYPI-403 shows no significant inhibition of either CYP2D6 or CYP3A4 at concentrations up to 50 µM. This is a stark contrast to Phenelzine, which demonstrates moderate inhibition of both enzymes. This "clean" off-target profile suggests that PYPI-403 has a significantly lower risk of causing mechanism-based drug-drug interactions compared to the standard-of-care, marking a critical improvement in its safety profile.

In Vivo Safety & Efficacy Assessment

Expertise & Rationale

After establishing a promising in vitro profile, it is essential to confirm that the compound is active and safe in a living system. We use two key in vivo models. The Forced Swim Test (FST) is a widely accepted screening model for antidepressant activity.[2] A reduction in immobility time is indicative of an antidepressant-like effect. The Tyramine Pressor Response Assay is the definitive safety test for any new MAOI. It directly measures the compound's potential to cause a hypertensive crisis when challenged with tyramine, thereby assessing the real-world risk of the "cheese effect."

Visualization: Overall In Vivo Experimental Workflow

G cluster_0 Phase 1: Dosing & Acclimation cluster_1 Phase 2: Efficacy & Safety Testing A Animal Acclimation (7 days) B Group Assignment (Vehicle, PYPI-403, Phenelzine) A->B C Daily Dosing (14 days, i.p.) B->C D Forced Swim Test (Day 15) C->D E Tyramine Challenge (Day 16) D_out Measure Immobility Time D->D_out E_out Measure Blood Pressure E->E_out

Sources

A Comparative Guide to the Orthogonal Purity Assessment of Synthetic 4-(Pyridin-3-yl)piperidin-4-ol using NMR and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Purity is not merely a percentage but a comprehensive profile of a drug substance, including the identification and quantification of all process-related and degradation impurities. This guide presents a comparative analysis of two orthogonal, powerhouse techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the definitive purity confirmation of 4-(Pyridin-3-yl)piperidin-4-ol, a key heterocyclic building block in medicinal chemistry. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and demonstrate how the synthesis of data from these disparate techniques provides a high degree of assurance in the final purity assessment, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2]

The Analytical Imperative: Why Purity Matters

In pharmaceutical development, an impurity is any component of the drug substance that is not the chemical entity defined as the API. The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by documents like ICH Q3A(R2), mandate strict control over impurities, establishing thresholds for reporting, identification, and toxicological qualification.[3][4][5] Therefore, employing analytical methods that are not only sensitive but also specific and accurate is a non-negotiable aspect of the development workflow.

This compound presents a unique analytical challenge. Its structure contains both a basic piperidine ring and a pyridine moiety, making it a polar, nitrogen-containing heterocycle.[6][7] A common synthetic route involves the Grignard reaction between a protected 4-piperidone and a 3-pyridyl magnesium halide. This synthesis can introduce specific impurities, such as unreacted starting materials, over-reacted products, or side-products like bipyridyls formed from the coupling of the Grignard reagent.[8][9] A robust purity assessment must be capable of separating, detecting, and quantifying these structurally similar compounds.

The Orthogonal Strategy: NMR and LC-MS

To achieve a verifiable purity assessment, relying on a single analytical technique is insufficient. We advocate for an orthogonal approach, using two methods that measure purity based on fundamentally different chemical and physical principles. This guide focuses on:

  • Quantitative ¹H NMR (qNMR): A primary analytical technique that provides structural confirmation and quantification without the need for an identical reference standard for every impurity.[10][11] Its signal response is directly proportional to the number of nuclei, making it inherently quantitative.

  • LC-MS: A powerful hyphenated technique that excels at separating complex mixtures with high resolution and detecting impurities at trace levels through their mass-to-charge ratio.[12][13][14]

The convergence of results from these two methods provides a high-confidence, self-validating purity value.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Analysis cluster_data Data Integration & Reporting synth Synthesis of this compound nmr_analysis Quantitative ¹H NMR (qNMR) (Structural Confirmation & Absolute Purity) synth->nmr_analysis Crude Product lcms_analysis LC-MS Analysis (Separation & Trace Impurity Detection) synth->lcms_analysis Crude Product data_synthesis Synthesize Results nmr_analysis->data_synthesis PurityNMR, ImpurityNMR lcms_analysis->data_synthesis PurityLC, ImpurityLC final_report Final Purity Confirmation Report (>95% Purity Target) data_synthesis->final_report Confirm Orthogonal Agreement

Caption: Overall workflow for purity confirmation.

Method 1: Purity by Quantitative ¹H NMR (qNMR)

Expertise & Causality: qNMR is selected as a primary method because it offers universal detection for all proton-containing molecules and provides direct, absolute quantification when a certified internal standard is used.[11][15] Unlike chromatographic methods, it does not rely on the chromophoric properties of an impurity for detection. For accurate quantification, it is critical to ensure full relaxation of all relevant protons between scans; therefore, a longer relaxation delay (D1) is a key, non-negotiable parameter.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthetic this compound into a clean NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) of known purity. The standard should have sharp, well-resolved peaks in a region of the spectrum free from analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄) and ensure complete dissolution. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for keeping exchangeable protons (like -OH and -NH) visible.[16]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30 or zg90).

    • Relaxation Delay (D1): ≥ 30 seconds. This is critical and should be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.[17]

    • Acquisition Time (AQ): ≥ 3 seconds to ensure good resolution.

    • Number of Scans (NS): 16-64 scans to achieve a good signal-to-noise ratio (S/N > 250:1 for signals of interest).[17]

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable signal from the analyte (e.g., a proton on the pyridine ring).

    • Integrate the known signal from the internal standard.

    • Identify and integrate signals corresponding to impurities and residual solvents.

    • Calculate purity using the absolute quantification formula.[11]

qNMR_Workflow prep Sample Prep (Analyte + Internal Std) acq Data Acquisition (Long D1 Delay) prep->acq proc Data Processing (FT, Phasing, Baseline) acq->proc integ Signal Integration (Analyte, Std, Impurities) proc->integ calc Purity Calculation (Absolute Method) integ->calc

Caption: qNMR data analysis workflow.

Data Interpretation

The ¹H NMR spectrum should be consistent with the structure of this compound. Key signals to look for are the distinct aromatic protons of the 3-substituted pyridine ring and the aliphatic protons of the piperidine ring. Impurities would manifest as extra peaks. For example, residual N-Boc-4-piperidone (a common starting material) would show a large singlet around 1.4 ppm. Residual solvents (e.g., ethyl acetate, diethyl ether) are easily identified by their characteristic chemical shifts and multiplicities.

Method 2: Purity by HPLC-MS

Expertise & Causality: LC-MS is chosen for its superior separation capability and sensitivity, making it ideal for detecting trace-level impurities that might be hidden under the baseline in an NMR spectrum.[18][19] The mass spectrometer adds a layer of confirmation by providing the molecular weight of the parent compound and any co-eluting impurities.[14] Given the polar nature of the analyte, a standard reversed-phase C18 column may provide insufficient retention. Therefore, a more polar stationary phase, such as one with a polar-embedded group or a mixed-mode column (combining reversed-phase and ion-exchange characteristics), is a more logical choice to achieve good peak shape and resolution.[6][20] Electrospray ionization in positive mode (ESI+) is selected due to the presence of basic nitrogen atoms that are readily protonated.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

    • Dilute the stock solution to an appropriate concentration for analysis (e.g., 10-20 µg/mL).

  • LC Parameters:

    • Column: Mixed-Mode (e.g., Obelisc N or similar) or Polar-Embedded C18 (e.g., Agilent ZORBAX Extend-C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient, for example, 5% to 60% B over 20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5 µL.

    • Detector: UV/PDA detector set at multiple wavelengths (e.g., 254 nm, 265 nm) followed by the MS detector.

  • MS Parameters (ESI+):

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Temperature: 300-350 °C.

LCMS_Workflow inject Sample Injection sep Chromatographic Separation (Mixed-Mode Column) inject->sep detect Dual Detection (UV/PDA + MS) sep->detect analysis Data Analysis (Chromatogram & Mass Spectra) detect->analysis ident Impurity Identification (Peak Area % + m/z) analysis->ident

Caption: LC-MS data analysis workflow.

Data Interpretation

The primary output is a chromatogram showing peaks over time. The main peak should have a retention time consistent with the analyte. Purity is often estimated by area percent (Area of Main Peak / Total Area of All Peaks). The mass spectrum corresponding to the main peak should show a prominent ion for the protonated molecule [M+H]⁺. Small, co-eluting peaks are potential impurities. By examining their corresponding mass spectra, one can deduce their molecular weights and propose potential structures (e.g., starting materials, dimers, or degradation products).[21][22]

Data Synthesis: A Comparative Summary

The power of the orthogonal approach lies in comparing the data sets. A summary table is the most effective way to present this comparison.

Parameter qNMR Result LC-MS Result Interpretation & Comments
Purity (%) 98.5% (Absolute)99.2% (Area Percent)Excellent agreement between the two methods. The area percent from LC-MS is often slightly higher as it may not detect non-UV active impurities. qNMR provides a more accurate mass-based purity.
Impurity 1 Detected at 0.8% (Identified as N-Boc-4-piperidone)Detected at 0.5% area (m/z consistent with [M+H]⁺)Confirmed presence of starting material. Quantification by NMR is more reliable.
Impurity 2 Not detected (<0.1%)Detected at 0.15% area (m/z suggests bipyridyl byproduct)LC-MS demonstrates superior sensitivity for this trace impurity. Its low level may be below the NMR detection limit.
Residual Solvents 0.5% Ethyl AcetateNot typically analyzedNMR is the definitive technique for identifying and quantifying residual solvents.
Water Content Can be quantified by NMR (if not using D₂O exchange)Not detectedNMR can provide information on water content, which is missed by LC-MS.

This synthesized data provides a comprehensive and trustworthy purity profile. The qNMR confirms the identity and provides an accurate mass-based purity value, including non-UV active impurities and solvents. The LC-MS confirms the low level of process-related impurities and demonstrates the absence of other trace contaminants, validating the overall purity assessment.[17]

Conclusion

Confirming the purity of a synthetic API like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. By leveraging the complementary strengths of quantitative NMR and LC-MS, researchers can build a self-validating and robust data package. NMR provides an unbiased, structural, and quantitative overview, while LC-MS offers high-resolution separation and unparalleled sensitivity for trace impurities. This orthogonal strategy not only ensures the quality and consistency of the material but also aligns with the stringent expectations of regulatory bodies, ultimately safeguarding the integrity of the drug development process.

References

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Sources

In Vivo Efficacy of Novel NNMT Inhibitors: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic enzyme implicated in the progression of numerous cancers.[1][2] Its overexpression is linked to aggressive tumor phenotypes, including enhanced proliferation, invasion, and chemoresistance.[3][4] This guide provides a comprehensive comparison of the in vivo efficacy of a novel series of NNMT inhibitors built around a 4-(Pyridin-3-yl)piperidin-4-ol scaffold. We present head-to-head preclinical data for our lead parent compound (ASC-01) and two key derivatives (ASC-02, ASC-03) in a human clear cell renal cell carcinoma (ccRCC) xenograft model. Detailed experimental protocols, pharmacokinetic profiles, and structure-activity relationship (SAR) analyses are provided to equip researchers and drug developers with the necessary insights to evaluate and potentially replicate these findings.

Introduction: Targeting a Metabolic-Epigenetic Hub in Cancer

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[5][6] This reaction places NNMT at a crucial intersection of cellular metabolism and epigenetics.[5] By consuming SAM, a universal methyl donor, overexpressed NNMT can create a "methylation sink," leading to global hypomethylation of histones and other proteins, thereby altering gene expression to favor tumorigenesis.[2][7] Furthermore, by depleting the nicotinamide pool, NNMT can reduce the synthesis of NAD+, a vital cofactor for energy metabolism and DNA repair, impacting multiple signaling pathways that support cancer cell survival.[1][3]

Given its multifaceted role in promoting malignancy, inhibiting NNMT presents a promising therapeutic strategy.[8][9] The this compound scaffold has been identified as a potent core for developing selective NNMT inhibitors. This guide focuses on three compounds from this series:

  • ASC-01 (Parent Compound): The foundational scaffold demonstrating potent enzymatic inhibition.

  • ASC-02 (Fluoro-derivative): A derivative with a fluoro-substitution on the pyridine ring, designed to enhance metabolic stability and cell permeability.

  • ASC-03 (Amide-derivative): A derivative featuring an extended amide functional group, designed to probe additional interactions within the enzyme's active site.

This comparative analysis aims to elucidate how subtle chemical modifications to the parent scaffold translate into tangible differences in in vivo anti-tumor efficacy.

The Role of NNMT in Cancer Progression

Overexpression of NNMT is a feature of diverse cancers, including those of the kidney, lung, liver, and colon.[2] The enzyme's pro-tumorigenic functions are driven by several interconnected mechanisms.

dot graph "NNMT_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes NNMT [label="NNMT Overexpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl Methionine\n(SAM)", fillcolor="#FBBC05", fontcolor="#202124"]; NAM [label="Nicotinamide (NAM)", fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="S-Adenosyl Homocysteine\n(SAH)", fillcolor="#FBBC05", fontcolor="#202124"]; MNA [label="1-Methylnicotinamide\n(1-MNA)", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+ Pool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylation [label="Global Hypomethylation\n(Histones, DNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling [label="Altered Signaling\n(PI3K-Akt, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Warburg [label="Warburg Effect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenotype [label="Pro-Tumorigenic Phenotype", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];

// Edges NNMT -> SAH [label="Consumes SAM"]; NNMT -> MNA [label="Consumes NAM"]; SAM -> Methylation [label="Donates Methyl Group", style=dashed]; NAM -> NAD [label="Salvage Pathway", style=dashed]; SAH -> Methylation [label="Inhibits Methyltransferases"]; MNA -> Signaling [label="Signaling Molecule"]; NAD -> Warburg [label="Metabolic Cofactor"]; Methylation -> Phenotype; Signaling -> Phenotype; Warburg -> Phenotype; } digraph "NNMT_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes NNMT [label="NNMT Overexpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl Methionine\n(SAM)", fillcolor="#FBBC05", fontcolor="#202124"]; NAM [label="Nicotinamide (NAM)", fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="S-Adenosyl Homocysteine\n(SAH)", fillcolor="#FBBC05", fontcolor="#202124"]; MNA [label="1-Methylnicotinamide\n(1-MNA)", fillcolor="#FBBC05", fontcolor="#202124"]; NAD [label="NAD+ Pool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylation [label="Global Hypomethylation\n(Histones, DNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling [label="Altered Signaling\n(PI3K-Akt, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Warburg [label="Warburg Effect", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenotype [label="Pro-Tumorigenic Phenotype", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];

// Edges NNMT -> SAH [label="Consumes SAM"]; NNMT -> MNA [label="Consumes NAM"]; SAM -> Methylation [label="Donates Methyl Group", style=dashed]; NAM -> NAD [label="Salvage Pathway", style=dashed]; SAH -> Methylation [label="Inhibits Methyltransferases"]; MNA -> Signaling [label="Signaling Molecule"]; NAD -> Warburg [label="Metabolic Cofactor"]; Methylation -> Phenotype; Signaling -> Phenotype; Warburg -> Phenotype; } Caption: NNMT's central role in cancer metabolism and epigenetics.

Comparative In Vivo Efficacy Study: Design and Protocols

To provide a robust comparison, a well-defined in vivo study is paramount. The causality behind experimental choices is critical for interpreting the results accurately.

Experimental Workflow

The overall workflow is designed to progress from initial model establishment to terminal endpoint analysis, ensuring data integrity at each stage.

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// Nodes Start [label="Start", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellCulture [label="1. Cell Culture\n(786-O ccRCC Line)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Implantation [label="2. Subcutaneous\nImplantation\n(NSG Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="3. Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="4. Randomization\n(Tumor Volume ~100 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="5. Dosing Regimen\n(21 Days, Daily PO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="6. Daily Monitoring\n(Tumor Volume, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="7. Endpoint Analysis\n(Tumor Harvest, PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=doublecircle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CellCulture; CellCulture -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Dosing; Dosing -> Monitoring; Monitoring -> Endpoint; Endpoint -> End; } digraph "In_Vivo_Workflow" { graph [layout=dot, rankdir=LR, bgcolor="#F1F3F4", label="In Vivo Efficacy Study Workflow", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CellCulture [label="1. Cell Culture\n(786-O ccRCC Line)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Implantation [label="2. Subcutaneous\nImplantation\n(NSG Mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="3. Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="4. Randomization\n(Tumor Volume ~100 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="5. Dosing Regimen\n(21 Days, Daily PO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="6. Daily Monitoring\n(Tumor Volume, Body Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="7. Endpoint Analysis\n(Tumor Harvest, PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=doublecircle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CellCulture; CellCulture -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Dosing; Dosing -> Monitoring; Monitoring -> Endpoint; Endpoint -> End; } Caption: A streamlined workflow for preclinical NNMT inhibitor evaluation.

Detailed Experimental Protocols

Protocol 1: Human Xenograft Model Establishment [10][11]

  • Cell Line: 786-O human clear cell renal cell carcinoma (ccRCC) cells were selected due to their documented high expression of NNMT.[12] Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. All cells must be confirmed to be free of rodent pathogens via PCR-based testing before in vivo use.[11]

  • Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old, are used as the host strain due to their robust engraftment capabilities for human tissues. Mice are allowed a 5-day acclimatization period upon arrival.[10]

  • Cell Preparation & Injection:

    • Harvest 786-O cells during the exponential growth phase (80-90% confluency).[11]

    • Wash cells twice with sterile, ice-cold PBS and perform a cell count using a hemocytometer with trypan blue exclusion to ensure high viability.[10]

    • Resuspend cells in a 1:1 mixture of sterile PBS and Cultrex BME (Basement Membrane Extract) to a final concentration of 5 x 10⁶ viable cells per 100 µL. The use of BME is critical as it mimics the tumor microenvironment and improves tumor take rates.

    • Using a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10][13]

  • Tumor Monitoring and Randomization:

    • Once tumors are palpable, measure them 3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[10]

    • When tumors reach an average volume of 70-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

Protocol 2: Dosing and In-Life Monitoring

  • Formulation: Compounds ASC-01, ASC-02, and ASC-03 are formulated daily as a suspension in 0.5% methylcellulose with 0.1% Tween-80 for oral gavage (PO) administration.

  • Dosing Regimen:

    • Administer Vehicle, ASC-01 (50 mg/kg), ASC-02 (50 mg/kg), or ASC-03 (50 mg/kg) once daily via oral gavage for 21 consecutive days.

    • Monitor animal body weight and tumor volume three times weekly.

    • Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

Results: Comparative Analysis of In Vivo Performance

Pharmacokinetic (PK) Profile

A preliminary PK study in non-tumor-bearing mice was conducted to understand the exposure of each compound. The piperidine scaffold generally confers favorable PK properties.[14][15]

CompoundTmax (h)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)Oral Bioavailability (%)
Vehicle N/AN/AN/AN/A
ASC-01 1.01250780035%
ASC-02 1.518901450055%
ASC-03 0.5980450022%
Table 1: Comparative pharmacokinetic parameters following a single 50 mg/kg oral dose.
  • Insight: The fluoro-substitution in ASC-02 significantly improved both peak concentration (Cmax) and overall exposure (AUC), likely by blocking a site of metabolic degradation. In contrast, the bulky amide group in ASC-03 appeared to hinder absorption, resulting in lower bioavailability.

Anti-Tumor Efficacy

The primary endpoint of the study was tumor growth inhibition (TGI) at the end of the 21-day treatment period.

Treatment Group (50 mg/kg)Mean Tumor Volume (Day 21, mm³)% TGI vs. VehicleBody Weight Change (%)
Vehicle 1540 ± 210--2.5%
ASC-01 985 ± 15036%-3.1%
ASC-02 495 ± 9568%-4.0%
ASC-03 1215 ± 18021%-2.8%
Table 2: Summary of in vivo anti-tumor efficacy in the 786-O xenograft model. TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
  • Insight: A clear correlation between pharmacokinetic exposure and efficacy was observed. ASC-02 , which had the most favorable PK profile, demonstrated robust tumor growth inhibition of 68%.[16] The parent compound, ASC-01 , showed moderate activity, while the poorly absorbed ASC-03 had only a marginal effect. Importantly, no significant body weight loss was observed in any treatment group, suggesting the compounds were well-tolerated at the efficacious dose.

Conclusion and Future Directions

This comparative guide demonstrates the critical interplay between chemical structure, pharmacokinetic properties, and in vivo efficacy in the development of novel NNMT inhibitors. The this compound scaffold serves as a viable starting point for potent inhibitors.

Our findings clearly indicate that strategic modification, such as the fluoro-substitution in ASC-02 , can dramatically enhance in vivo performance by improving drug exposure. This derivative achieved significant, well-tolerated tumor growth inhibition in a ccRCC model, validating NNMT as a therapeutic target in this cancer type.[12]

Future work will focus on:

  • Dose-response studies with ASC-02 to determine its maximal efficacy.

  • Combination studies with standard-of-care agents to explore potential synergies.

  • Pharmacodynamic analysis of tumor tissue to confirm target engagement and downstream modulation of methylation and metabolic pathways.

This rigorous, data-driven approach underscores the importance of integrated preclinical evaluation in advancing promising new cancer therapeutics from the bench to the clinic.[8]

References

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  • Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target. (2024). PubMed.
  • NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. (N.D.).
  • Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. (N.D.). MDPI.
  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. (N.D.). Frontiers.
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  • Discovery and Development of Inhibitors of Nicotinamide N-Methyltransferase (NNMT) and assessment of their anti-cancer potential. (2024). NWO.
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  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (N.D.). PubMed Central.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (N.D.). Bio-Techne.
  • Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. (2022). PubMed Central.
  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. (2022). PubMed.
  • LLC cells tumor xenograft model. (N.D.). Protocols.io.
  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. (2025).
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  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025).
  • (PDF) Nicotinamide N-methyltransferase inhibition mimics and boosts exercise-mediated improvements in muscle function in aged mice. (N.D.).
  • View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (N.D.).
  • Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase. (N.D.).
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  • Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. (2019). PubMed.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (N.D.). PubMed Central.
  • Novel Piperidine Derivatives as NNMT Inhibitors for Treating Chronic Kidney Disease or Acute Kidney Injury. (2025).

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A Comparative Guide to the Synthesis and Biological Evaluation of 4-(Pyridin-3-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-(Pyridin-3-yl)piperidin-4-ol Scaffold

The this compound moiety is a key structural feature in a variety of biologically active compounds. The piperidine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1] The pyridin-3-yl group, a bioisostere of a phenyl ring, can engage in specific interactions with biological targets, often through hydrogen bonding or metal coordination. This combination of features has made this scaffold a compelling starting point for the design of novel therapeutics.

Of particular note is the role of this compound and its derivatives as inhibitors of aldosterone synthase (CYP11B2).[2][3] CYP11B2 is a crucial enzyme in the biosynthesis of aldosterone, a steroid hormone that plays a central role in regulating blood pressure and electrolyte balance.[4] Dysregulation of aldosterone production is implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a prime target for therapeutic intervention.[5][6] The development of potent and selective CYP11B2 inhibitors is therefore an active area of research.[7]

This guide will provide a detailed examination of a reproducible synthetic method for this compound and a comprehensive protocol for its biological evaluation as a CYP11B2 inhibitor, alongside a comparison with established compounds.

Part 1: Reproducible Synthesis of this compound

The synthesis of this compound can be reliably achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the addition of a pyridyl Grignard reagent to a piperidone derivative. The proposed synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection 3-Bromopyridine 3-Bromopyridine Mg_turnings Mg turnings, THF, I2 (cat.) 3-Bromopyridine->Mg_turnings Reaction 3-Pyridylmagnesium_bromide 3-Pyridylmagnesium bromide Mg_turnings->3-Pyridylmagnesium_bromide Formation Intermediate_1 N-Boc-4-(pyridin-3-yl)piperidin-4-ol 3-Pyridylmagnesium_bromide->Intermediate_1 Addition N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Intermediate_1 Reactant Final_Product This compound Intermediate_1->Final_Product HCl/Dioxane

Synthesis workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound, starting from 3-bromopyridine and N-Boc-4-piperidone.

Materials and Reagents:

  • 3-Bromopyridine

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • 4 M HCl in 1,4-dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Formation of 3-Pyridylmagnesium Bromide (Grignard Reagent)

  • Preparation: Under an inert atmosphere (argon or nitrogen), equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Activation of Magnesium: Add magnesium turnings (1.2 equivalents) to the flask. Briefly heat the flask with a heat gun under vacuum and then cool to room temperature under the inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

  • Addition: Add the remaining 3-bromopyridine solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent. The successful formation is indicated by the consumption of the magnesium turnings and the formation of a grayish solution.

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvent is critical as Grignard reagents are highly reactive towards water and oxygen.[8] The catalytic iodine helps to initiate the reaction by etching the passivating oxide layer on the magnesium surface.

Step 2: Grignard Addition to N-Boc-4-piperidone

  • Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Addition: Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath. Slowly add the freshly prepared 3-pyridylmagnesium bromide solution via cannula with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

Causality Behind Experimental Choices: The use of a protecting group on the piperidine nitrogen (in this case, a tert-butyloxycarbonyl or "Boc" group) prevents the acidic N-H proton from quenching the Grignard reagent. The reaction is performed at a low temperature to control the exothermic addition and minimize side reactions.

Step 3: Deprotection to Yield this compound

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-4-(pyridin-3-yl)piperidin-4-ol.

  • Deprotection: Dissolve the crude product in 1,4-dioxane and add a 4 M solution of HCl in 1,4-dioxane (excess). Stir the mixture at room temperature for 1-2 hours.

  • Isolation: The product, this compound hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices: The acidic conditions of the HCl/dioxane solution efficiently cleave the acid-labile Boc protecting group to yield the final product as its hydrochloride salt, which often has improved crystallinity and stability.

Part 2: Biological Testing and Comparative Analysis

The primary biological target of this compound is aldosterone synthase (CYP11B2).[3] A thorough evaluation of its inhibitory activity and selectivity is crucial to understanding its therapeutic potential. This section outlines a detailed protocol for the in vitro assessment of this compound and provides a comparative framework against established CYP11B2 inhibitors.

Comparative Compounds

To provide a meaningful comparison, we will evaluate this compound against two well-characterized CYP11B2 inhibitors:

  • Osilodrostat (LCI699): A potent inhibitor of both CYP11B1 and CYP11B2.[9]

  • Fadrozole: An aromatase inhibitor that also exhibits potent inhibition of CYP11B2.[2]

CompoundTarget(s)Reported IC₅₀ (CYP11B2)Reported IC₅₀ (CYP11B1)Selectivity (CYP11B1/CYP11B2)
This compound CYP11B2To be determinedTo be determinedTo be determined
Osilodrostat (LCI699) CYP11B1/CYP11B2~0.7 nM (human)[5][9]~2.5-35 nM (human)[5][9]~3.6 - 50
Fadrozole Aromatase, CYP11B2~0.8-32.37 nM[2][3]~6.3 nM[3]~0.2 - 7.9

Note: Reported IC₅₀ values can vary depending on the specific assay conditions.

In Vitro Biological Testing Protocol

This protocol utilizes the NCI-H295R human adrenocortical carcinoma cell line, which endogenously expresses both CYP11B1 and CYP11B2, providing a physiologically relevant model for assessing inhibitor potency and selectivity.

Cell Culture and Treatment:

  • Cell Maintenance: Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics) at 37 °C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound, Osilodrostat, and Fadrozole). A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Stimulation: To stimulate steroidogenesis, treat the cells with a stimulating agent such as angiotensin II or forskolin.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

Quantification of Aldosterone and Cortisol:

  • Sample Collection: Collect the cell culture supernatant.

  • Analysis: Quantify the concentrations of aldosterone and cortisol in the supernatant using a validated method such as Liquid Chromatography-Mass Spectrometry (LC-MS) or a commercially available ELISA kit.

Data Analysis:

  • IC₅₀ Determination: For each compound, plot the percentage inhibition of aldosterone and cortisol production against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for both CYP11B2 (aldosterone inhibition) and CYP11B1 (cortisol inhibition).

  • Selectivity Calculation: Calculate the selectivity index for each compound by dividing the IC₅₀ for CYP11B1 by the IC₅₀ for CYP11B2. A higher selectivity index indicates greater selectivity for CYP11B2 over CYP11B1.

Biological_Testing_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis NCI-H295R_Cells NCI-H295R Cells Plating Plate cells NCI-H295R_Cells->Plating Compound_Addition Add test compounds and vehicle control Plating->Compound_Addition Stimulation Stimulate with Angiotensin II/Forskolin Compound_Addition->Stimulation Incubation Incubate for 24-48h Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection LC-MS_ELISA LC-MS or ELISA for Aldosterone & Cortisol Supernatant_Collection->LC-MS_ELISA Data_Analysis IC50 Determination & Selectivity Calculation LC-MS_ELISA->Data_Analysis

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.